molecular formula C12H22O8 B1667461 Bis-PEG4-acid

Bis-PEG4-acid

Cat. No.: B1667461
M. Wt: 294.30 g/mol
InChI Key: LGEVPLDBBPWJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG4-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Properties

IUPAC Name

3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O8/c13-11(14)1-3-17-5-7-19-9-10-20-8-6-18-4-2-12(15)16/h1-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVPLDBBPWJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-acid: A Homobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-acid, a versatile homobifunctional crosslinker. It details its chemical properties, applications in bioconjugation, and provides exemplary experimental protocols for its use in developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Introduction to this compound

This compound, with the systematic name 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is a chemical compound featuring a central hydrophilic tetra-polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups.[][2] This symmetrical structure allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds.[3] The PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute in biological applications.[4]

The primary utility of this compound lies in its role as a linker in bioconjugation, where it connects biomolecules to other molecules of interest, such as therapeutic agents or reporter labels.[5] Its defined length and hydrophilic nature make it an attractive component in the design of complex biomolecular architectures.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
Chemical Formula C12H22O8
Molecular Weight 294.30 g/mol
CAS Number 31127-85-2
Appearance White to off-white solid or liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Recommended storage at -20°C for long-term stability

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The carboxylic acid groups of this compound can be activated to react with primary amines, such as the lysine residues on the surface of an antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the linker connecting a ligand that binds to the target protein and a ligand that recruits the E3 ligase. The length and flexibility of the PEG4 spacer are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing molecules. These protocols are based on established bioconjugation techniques.

Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid groups of this compound into amine-reactive N-hydroxysuccinimide (NHS) esters. This activation step is a prerequisite for efficient amide bond formation with primary amines in aqueous conditions.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a reaction vial, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.5 to 5-fold molar excess of NHS (or sulfo-NHS) to the reaction mixture.

    • Stir the reaction at room temperature for 15-60 minutes. The resulting solution contains the activated Bis-PEG4-NHS ester and is ready for immediate use in the conjugation step.

Conjugation of Activated this compound to a Protein

This protocol outlines the general procedure for conjugating the activated Bis-PEG4-NHS ester to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Activated Bis-PEG4-NHS ester solution (from Protocol 4.1)

  • Protein to be conjugated (e.g., monoclonal antibody)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the freshly prepared activated Bis-PEG4-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point could be a 10- to 20-fold molar excess).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any excess NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker, quenching reagent, and byproducts from the protein conjugate using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling (DOL), purity, and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Activation_of_Bis_PEG4_acid cluster_reagents Reagents cluster_process Activation Process cluster_product Product bis_peg4_acid This compound dissolve Dissolve this compound in Activation Buffer (pH 4.7-6.0) bis_peg4_acid->dissolve edc EDC add_edc_nhs Add EDC and NHS/sulfo-NHS edc->add_edc_nhs nhs NHS/sulfo-NHS nhs->add_edc_nhs dissolve->add_edc_nhs react React for 15-60 min at room temperature add_edc_nhs->react activated_linker Activated Bis-PEG4-NHS ester react->activated_linker

Activation of this compound to an amine-reactive NHS ester.

Protein_Conjugation_Workflow cluster_inputs Inputs cluster_conjugation Conjugation Steps cluster_outputs Outputs activated_linker Activated Bis-PEG4-NHS ester mix Mix in Conjugation Buffer (pH 7.2-8.0) activated_linker->mix protein Amine-containing Protein (e.g., Antibody) protein->mix incubate Incubate for 1-2 hours at room temperature mix->incubate quench Quench with Tris or Glycine incubate->quench purified_conjugate Purified Protein Conjugate quench->purified_conjugate characterize Characterize (MS, SDS-PAGE) purified_conjugate->characterize

General workflow for protein conjugation with activated this compound.

PROTAC_Formation_Logic cluster_components PROTAC Components cluster_assembly Assembly Logic cluster_final_protac Final Product poi_ligand Protein of Interest (POI) Ligand (with amine group) conjugation1 Amide Bond Formation poi_ligand->conjugation1 bis_peg4_acid This compound Linker (activated) bis_peg4_acid->conjugation1 e3_ligand E3 Ligase Ligand (with amine group) conjugation2 Amide Bond Formation e3_ligand->conjugation2 conjugation1->conjugation2 protac PROTAC Molecule conjugation2->protac

Logical relationship for the synthesis of a PROTAC using this compound.

References

Bis-PEG4-acid chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise summary of the fundamental physicochemical properties of Bis-PEG4-acid, a bifunctional PEG linker. The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Physicochemical Properties

This compound is a hydrophilic crosslinker that contains two terminal carboxylic acid groups. These functional groups can react with primary amines in the presence of activating agents to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1][2]

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Chemical FormulaC12H22O8[1][3][4]
Molecular Weight294.30 g/mol
IUPAC Name3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
CAS Number31127-85-2

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

This compound This compound Chemical Formula Chemical Formula This compound->Chemical Formula Molecular Weight Molecular Weight This compound->Molecular Weight C12H22O8 C12H22O8 Chemical Formula->C12H22O8 294.30 g/mol 294.30 g/mol Molecular Weight->294.30 g/mol

Core Properties of this compound

References

An In-depth Technical Guide to the Bis-PEG4-acid Bifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery systems, and the construction of complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the Bis-PEG4-acid stands out for its unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of its core attributes, applications, and the fundamental principles of its use.

Core Characteristics and Chemical Properties

This compound is a homobifunctional linker featuring a central polyethylene glycol (PEG) chain of four repeating ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several advantageous properties. The PEG backbone is renowned for its ability to increase the aqueous solubility and stability of conjugated molecules.[1][2][3] This is a critical feature in drug development, as it can mitigate the aggregation of hydrophobic drugs and improve the pharmacokinetic profile of the final conjugate.[3][4]

The terminal carboxylic acid groups are the reactive handles of the linker. These groups can readily react with primary and secondary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. This reaction is not spontaneous and requires the presence of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in conjunction with N-hydroxysuccinimide (NHS) or hexafluorophosphate azabenzotriazole tetrafluoroborate (HATU), to activate the carboxylic acids for efficient amide bond formation. The homobifunctional nature of this compound allows for the crosslinking of two amine-containing molecules or the potential for controlled, sequential conjugation to two different molecules.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C12H22O8
Molecular Weight 294.3 g/mol
CAS Number 31127-85-2
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C, sealed in a dry environment

Key Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in a variety of applications within the life sciences:

  • Antibody-Drug Conjugates (ADCs): In the design of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC, potentially leading to a better therapeutic index.

  • PROTACs: this compound is utilized as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

  • Protein and Peptide Modification: The linker can be used to modify proteins and peptides to enhance their therapeutic properties, such as increasing their half-life in circulation or improving their solubility. This process is often referred to as PEGylation.

  • Drug Delivery Systems: this compound can be incorporated into the design of drug delivery vehicles like nanoparticles and hydrogels. The carboxylic acid groups provide points of attachment for drug molecules or other functional groups, while the PEG component enhances biocompatibility and solubility.

  • Bioconjugation Studies: In a broader research context, it serves as a versatile crosslinking agent for studying protein-protein interactions or for the assembly of complex biomolecular structures.

Experimental Protocols and Methodologies

The successful use of this compound hinges on the careful execution of the conjugation reaction. Below is a generalized protocol for the conjugation of an amine-containing molecule to this compound using EDC/NHS chemistry. It is important to note that optimal reaction conditions (e.g., pH, temperature, stoichiometry of reagents) will vary depending on the specific molecules being conjugated and should be empirically determined.

General Protocol for Amide Bond Formation:

  • Activation of Carboxylic Acids:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a 1.1 to 1.5-fold molar excess of both EDC and NHS to the solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein, peptide, or small molecule) in a suitable buffer, typically at a pH of 7.2-8.0 to ensure the primary amines are deprotonated and nucleophilic.

    • Add the freshly prepared NHS-activated this compound solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule will need to be optimized.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated linker.

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules, to remove unreacted starting materials and byproducts.

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

G cluster_activation Activation Step cluster_conjugation Conjugation Step linker This compound (-COOH) activated_linker NHS-activated This compound linker->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker conjugate Conjugated Product (Amide Bond) activated_linker->conjugate Amide Bond Formation amine_molecule Amine-containing Molecule (-NH2) amine_molecule->conjugate G cluster_adc Antibody-Drug Conjugate (ADC) Structure antibody Antibody (Targeting Moiety) linker This compound (Linker) antibody->linker Conjugation drug Cytotoxic Drug (Payload) linker->drug Conjugation G cluster_protac PROTAC Structure and Mechanism target_ligand Target Protein Ligand linker This compound (Linker) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand target_protein Target Protein target_protein->target_ligand Binds degradation Proteasomal Degradation target_protein->degradation Ubiquitination leads to e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligand Binds

References

The Pivotal Role of the PEG4 Spacer in Bis-PEG4-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, the chemical linker connecting distinct molecular entities is a critical determinant of efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the role of the discrete four-unit polyethylene glycol spacer (PEG4) within the context of a homobifunctional linker, Bis-PEG4-acid. This document will elucidate the core functions of the PEG4 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize key biological and experimental workflows.

Core Functions of the PEG4 Spacer in Bioconjugation

The this compound linker is a homobifunctional molecule featuring a carboxylic acid group at each end of a PEG4 spacer. This structure allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds. The PEG4 spacer itself, while a seemingly simple component, imparts several crucial properties to the resulting conjugate, making it a highly valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The principal functions of the PEG4 spacer include:

  • Enhanced Hydrophilicity and Solubility: A primary advantage of the PEG spacer is its inherent hydrophilicity. Many potent therapeutic payloads, such as cytotoxic agents in ADCs and small molecule inhibitors in PROTACs, are hydrophobic. This hydrophobicity can lead to aggregation and poor solubility of the final conjugate, compromising its developability and efficacy. The PEG4 spacer acts as a solubilizing agent, improving the overall aqueous solubility of the bioconjugate.[1][2][3][4][]

  • Reduced Aggregation and Improved Stability: By increasing the hydrophilicity of the conjugate, the PEG4 spacer mitigates the tendency for aggregation, a common issue with high drug-to-antibody ratio (DAR) ADCs. This leads to improved stability during storage and in circulation.

  • Minimized Steric Hindrance: The PEG4 spacer provides a flexible arm of a defined length, creating spatial separation between the conjugated molecules. This is critical for preserving the biological activity of each component. For instance, in an ADC, the spacer prevents the cytotoxic payload from interfering with the antibody's binding to its target antigen. In a PROTAC, it allows the target protein and the E3 ligase to come together in a productive ternary complex without steric clashes.

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The attachment of PEG chains increases the hydrodynamic size of the molecule, which reduces renal clearance and prolongs its circulation half-life. This leads to increased exposure of the therapeutic at the target site.

  • Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the host's immune system by masking potential immunogenic epitopes, thereby reducing the risk of an immune response.

Data Presentation: Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics for ADCs and PROTACs.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

ADC ConstructPEG Spacer LengthClearance (mL/day/kg)Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
Trastuzumab-MMAE (DAR 8)PEG216.3---
Trastuzumab-MMAE (DAR 8)PEG412.8---
Trastuzumab-MMAE (DAR 8)PEG86.7-Approached parent antibody-
Trastuzumab-MMAE (DAR 8)PEG126.5---
Affibody-MMAENo PEG-Extended 1x4.5x more potent-
Affibody-MMAE4 kDa PEG-Extended 2.5x--
Affibody-MMAE10 kDa PEG-Extended 11.2x22x less potentMost effective in vivo

Data adapted from comparative studies on ADCs. The Trastuzumab-MMAE data illustrates a trend of decreasing clearance with increasing PEG length, plateauing around PEG8. The Affibody-MMAE data shows that while longer PEG chains can decrease in vitro cytotoxicity, they significantly improve in vivo efficacy due to enhanced pharmacokinetics.

Table 2: Impact of Linker Composition and Length on PROTAC Performance

PROTAC TargetLinker CompositionLinker Length (atoms)Degradation Efficacy (DC50)Maximum Degradation (Dmax)Cell Permeability
BRD4PEG3-39 nM~90%Moderate
BRD4PEG4-25 nM>95%Good
BRD4PEG5-15 nM>98%High
BRD4PEG6-28 nM>95%High
ERαAlkyl Chain12Ineffective--
ERαAlkyl Chain16Effective--
FBXO22PEG Linkers-Inactive--
FBXO22C8 Alkyl Linker-~50% degradation at 3 µM--

Data synthesized from various PROTAC development studies. The BRD4 data suggests an optimal PEG linker length (PEG5) for this particular system. The ERα and FBXO22 data highlight that the optimal linker composition and length are target-dependent, and PEG is not always the superior choice.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following protocols provide step-by-step guidance for key experiments.

Protocol for Sequential Protein-Protein Crosslinking with this compound

This protocol describes a two-step method for crosslinking two different amine-containing proteins (Protein A and Protein B) using the homobifunctional linker this compound. This method relies on controlling the stoichiometry to first conjugate the linker to Protein A and then introducing Protein B.

Materials:

  • This compound

  • Protein A and Protein B in amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0 for activation; 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5 for conjugation)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification columns (Size Exclusion Chromatography - SEC, and/or Ion Exchange Chromatography - IEX)

Procedure:

Step 1: Activation of this compound and Conjugation to Protein A

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO or DMF if necessary.

  • Activation of this compound: In a microcentrifuge tube, dissolve a 10-fold molar excess of this compound (relative to Protein A) in Activation Buffer (MES, pH 6.0). Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS (both relative to Protein A). Incubate for 15-30 minutes at room temperature to activate one of the carboxylic acid groups on the linker.

  • Conjugation to Protein A: Add the activated this compound solution to a solution of Protein A (e.g., 1-5 mg/mL in Activation Buffer). Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer (Phosphate Buffer, pH 7.5). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Protein A-PEG4-acid: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. The purified Protein A-PEG4-acid conjugate now has a free carboxylic acid group at the distal end of the PEG4 spacer.

Step 2: Activation of Protein A-PEG4-acid and Conjugation to Protein B

  • Activation of the Conjugate: To the purified Protein A-PEG4-acid solution, add a fresh 20-fold molar excess of EDC and 50-fold molar excess of Sulfo-NHS (both relative to the starting amount of Protein A). Incubate for 15-30 minutes at room temperature in Activation Buffer (MES, pH 6.0) to activate the remaining carboxylic acid group.

  • Conjugation to Protein B: Add an equimolar amount of Protein B (relative to the starting amount of Protein A) to the activated Protein A-PEG4-acid solution. Ensure the pH is maintained at 7.2-7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.

  • Final Purification: Purify the final Protein A-PEG4-Protein B conjugate from unreacted proteins and other reagents using SEC to separate based on size, followed by IEX if further purification is needed to separate the desired heterodimer from any homodimers that may have formed.

Purification and Characterization of the Final Conjugate

Purification:

  • Size Exclusion Chromatography (SEC): This is the primary method for separating the larger crosslinked conjugate from smaller, unreacted proteins and reagents.

  • Ion Exchange Chromatography (IEX): If the isoelectric points of the starting proteins and the final conjugate are sufficiently different, IEX can be used to further purify the desired product.

Characterization:

  • SDS-PAGE: To visualize the formation of the higher molecular weight conjugate. The crosslinked product should appear as a new band with a higher molecular weight than the individual starting proteins.

  • Mass Spectrometry (MS): To confirm the identity and mass of the final conjugate, verifying that the crosslinking has occurred as intended.

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

experimental_workflow Sequential Protein Crosslinking with this compound cluster_step1 Step 1: Conjugation to Protein A cluster_step2 Step 2: Conjugation to Protein B p1 This compound p2 EDC, Sulfo-NHS (pH 6.0) p1->p2 Activate one end p3 Activated Linker p2->p3 p5 Protein A-PEG4-acid (pH 7.5) p3->p5 p4 Protein A p4->p5 Conjugate p6 Purification (Desalting Column) p5->p6 p7 EDC, Sulfo-NHS (pH 6.0) p6->p7 Activate other end p8 Activated Conjugate p7->p8 p10 Protein A-PEG4-Protein B (pH 7.5) p8->p10 p9 Protein B p9->p10 Conjugate p11 Quench Reaction p10->p11 p12 Final Purification (SEC / IEX) p11->p12 protac_mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation adc_workflow Antibody-Drug Conjugate (ADC) Workflow cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with This compound Linker Binding Binding ADC->Binding Targeting Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

An In-depth Technical Guide to the Hydrophilic Properties of Bis-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of Bis-PEG4-acid, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Its intrinsic hydrophilicity, conferred by the polyethylene glycol (PEG) backbone, is a critical attribute for enhancing the solubility and bioavailability of conjugated molecules.

Core Hydrophilic Characteristics

This compound, also known as 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is characterized by a central chain of four repeating ethylene glycol units flanked by two terminal carboxylic acid groups.[1][2] This structure is fundamental to its hydrophilic nature. The repeating ether linkages of the PEG chain readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[3] The terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules while also contributing to the overall polarity of the compound.

Quantitative Hydrophilic Properties

The hydrophilicity of a compound can be quantitatively assessed through several key parameters. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Weight 294.30 g/mol [1][4]
Molecular Formula C₁₂H₂₂O₈
Calculated logP -1.4
Solubility Soluble in Water, DMSO, DCM, DMF, Ethanol
DMSO: 300 mg/mL (1019.37 mM)
Ethanol: 100 mg/mL (339.79 mM)

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. The logarithm of this ratio is the logP value, a key indicator of hydrophilicity/lipophilicity. A negative logP, as seen with this compound, indicates a higher affinity for the aqueous phase, signifying hydrophilicity.

Methodology: Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method.

  • Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with water to ensure mutual saturation of the two phases.

  • Dissolution: Dissolve a precisely weighed amount of this compound in the water-saturated octanol or octanol-saturated water.

  • Partitioning: Add an equal volume of the other phase to a flask or vial. The mixture is then agitated (e.g., using a shaker) for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: The mixture is allowed to stand undisturbed until a clear separation of the octanol and water layers is observed. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample an aliquot from each phase. The concentration of this compound in each layer is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Determination of Aqueous Solubility

The flask method is a standard procedure for determining the water solubility of a compound.

Methodology: Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved this compound is then quantified using a validated analytical method, such as HPLC.

  • Result: The water solubility is expressed as mass per unit volume (e.g., mg/mL) or in molarity at the specified temperature.

Visualizations

Conceptual Illustration of logP

The following diagram illustrates the principle of the octanol-water partition coefficient (logP) and how it relates to the hydrophilic nature of this compound.

cluster_0 Octanol-Water Partitioning cluster_1 cluster_2 Octanol (Lipophilic) Octanol (Lipophilic) Water (Hydrophilic) Water (Hydrophilic) BisPEG4Acid_Water This compound BisPEG4Acid_Water->Water (Hydrophilic) High Affinity (logP = -1.4) BisPEG4Acid_Octanol This compound BisPEG4Acid_Octanol->Octanol (Lipophilic) Low Affinity

Caption: Partitioning of this compound in an octanol-water system.

Experimental Workflow: Amide Bond Formation

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The terminal carboxylic acids can be activated to react with primary amines to form stable amide bonds. This is a fundamental reaction in bioconjugation for linking proteins, peptides, or other molecules.

BisPEG4Acid This compound (HOOC-PEG4-COOH) Activation Activation with EDC/NHS BisPEG4Acid->Activation AmineMolecule Amine-containing Molecule (R-NH₂) Conjugation Amide Bond Formation AmineMolecule->Conjugation ActivatedAcid NHS-activated This compound Activation->ActivatedAcid Step 1 ActivatedAcid->Conjugation Step 2 Conjugate Conjugated Product (R-NH-CO-PEG4-CO-NH-R) Conjugation->Conjugate

Caption: Reaction workflow for conjugating an amine-containing molecule using this compound.

Applications in Drug Development

The hydrophilic properties of this compound are paramount in its applications within drug development and research. As a linker, it is used in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the PEG spacer enhances the aqueous solubility of often hydrophobic drug payloads or protein ligands, improving their pharmacokinetic profiles and preventing aggregation. The flexibility and defined length of the PEG chain also provide spatial separation between the conjugated entities, minimizing steric hindrance and preserving their biological activity.

References

An In-depth Technical Guide to Bis-PEG4-acid (CAS Number 31127-85-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid, with the CAS number 31127-85-2, is a homobifunctional crosslinker that has garnered significant interest in the field of bioconjugation and drug delivery. Its structure features two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the covalent linkage of two amine-containing molecules, such as proteins, peptides, or small molecule drugs. The PEG moiety enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, experimental protocols for its use, and its applications in drug development.

Chemical and Physical Properties

This compound is a well-defined, monodisperse PEG linker, ensuring homogeneity in the final conjugate. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 31127-85-2[1]
Molecular Formula C12H22O8
Molecular Weight 294.3 g/mol
Appearance Colorless to off-white solid or liquid mixture
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Recommended storage at -20°C for long-term stability
Synonyms 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, PEG3 dicarboxylic acid, COOH-PEG3-COOH

Experimental Protocols

The primary application of this compound involves the coupling of its terminal carboxylic acid groups with primary or secondary amines on target molecules. This is typically achieved through carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The following is a general protocol for the two-step conjugation of an amine-containing molecule to this compound.

Activation of this compound with EDC/NHS

This step involves the conversion of the carboxylic acid groups to amine-reactive NHS esters.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).

  • Add 1.5 to 2.0 molar equivalents of NHS or Sulfo-NHS to the this compound solution.

  • Add 1.5 to 2.0 molar equivalents of EDC hydrochloride to the solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Conjugation to Amine-Containing Molecules

The activated Bis-PEG4-NHS ester is then reacted with the target molecule containing primary or secondary amines.

Materials:

  • Activated Bis-PEG4-NHS ester solution from step 3.1

  • Amine-containing molecule (e.g., antibody, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

  • Dissolve the amine-containing molecule in the conjugation buffer.

  • Add the activated Bis-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule will depend on the desired degree of labeling and should be optimized for each specific application.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

  • The resulting conjugate can be purified using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted linker and byproducts.

Characterization of Conjugates

Proper characterization of the resulting conjugate is crucial to ensure its quality and consistency. A patent describing the synthesis of a related compound provides an example of the characterization data that can be obtained. For 4,7,10,13-tetraoxahexadecane-1,16-dioic acid, the following 1H NMR data has been reported:

  • 1H NMR (300 MHz, DMSO-d6): δ 2.44 (t, J=6.3 Hz, 4H), 3.48 (s, 8H), 3.59 (t, J=6.3 Hz, 4H).

This spectrum is consistent with the structure of this compound. For conjugates, techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and size-exclusion chromatography (SEC) can be used to determine the drug-to-antibody ratio (DAR) for ADCs or to confirm the successful conjugation for other biomolecules.

Applications in Drug Development

The bifunctional and hydrophilic nature of this compound makes it a versatile linker for various applications in drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, this compound can be used to link a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and improving its therapeutic index.

PROTACs

This compound is also utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and composition of the linker are critical for the efficacy of a PROTAC, and the PEG4 unit of this compound provides a flexible and soluble spacer to orient the two ends of the PROTAC for optimal ternary complex formation.

Visualizing Workflows and Pathways

General Workflow for Amine-to-Amine Bioconjugation

The following diagram illustrates the general workflow for using this compound to conjugate two amine-containing molecules.

G cluster_0 Activation Step cluster_1 Conjugation Step 1 cluster_2 Conjugation Step 2 This compound This compound Activated_Linker Bis-PEG4-NHS ester This compound->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Intermediate_Conjugate Molecule A - Linker Activated_Linker->Intermediate_Conjugate Conjugation Molecule_A Amine-Molecule A Molecule_A->Intermediate_Conjugate Final_Conjugate Molecule A - Linker - Molecule B Intermediate_Conjugate->Final_Conjugate Conjugation Molecule_B Amine-Molecule B Molecule_B->Final_Conjugate

Caption: General workflow for sequential amine-to-amine conjugation using this compound.

Logical Relationship in ADC Synthesis

The following diagram illustrates the logical relationship of the components in an antibody-drug conjugate synthesized using this compound.

ADC_Structure Antibody Antibody - Targeting Moiety - Contains reactive amines (e.g., Lysine) Linker This compound - Hydrophilic Spacer - Connects Antibody and Payload Antibody->Linker Amide Bond Payload Cytotoxic Payload - Amine-reactive group for conjugation - Induces cell death Linker->Payload Amide Bond

Caption: Component relationship in a this compound linked antibody-drug conjugate.

Conclusion

This compound (CAS 31127-85-2) is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for creating stable and soluble bioconjugates. While detailed experimental protocols in peer-reviewed literature specifically citing this CAS number are not abundant, the general principles of EDC/NHS chemistry provide a solid foundation for its application in the synthesis of ADCs, PROTACs, and other advanced biomolecules. With careful optimization of reaction conditions, this compound can be effectively employed to advance the development of novel targeted therapies.

References

A Comprehensive Technical Guide to Bis-PEG4-acid: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the field of bioconjugation. Its homobifunctional nature, possessing two terminal carboxylic acid groups, allows for the covalent linkage of two amine-containing molecules. The tetra-ethylene glycol spacer imparts hydrophilicity to the resulting conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles. This technical guide provides a detailed overview of the synonyms, chemical properties, and key applications of this compound, along with specific experimental protocols for its use in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the surface modification of nanoparticles.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. This can lead to ambiguity, and a clear understanding of its alternative nomenclature is crucial for researchers. The different names often reflect variations in the precise chemical structure, particularly in the length of the polyethylene glycol (PEG) chain. Below is a summary of common synonyms and identifiers.

Synonym/Identifier Chemical Formula Molecular Weight ( g/mol ) CAS Number Notes
This compound C12H22O8294.3031127-85-2Refers to a discrete PEG linker with four ethylene glycol units.
4,7,10,13-Tetraoxahexadecane-1,16-dioic acidC12H22O8294.3031127-85-2A systematic IUPAC name for the structure.
HOOC-PEG4-COOHC12H22O8294.3031127-85-2A common representation indicating the terminal carboxylic acid groups.
1,11-Dioxo-3,6,9-trioxaundecane-1,11-dicarboxylic acidC10H16O9280.23Not specifiedA related structure with a slightly different backbone.
This compound C14H26O9338.35439114-13-3Indicates a structure with a longer PEG chain, sometimes still referred to as "PEG4".
HO2CCH2CH2O-PEG4-CH2CH2CO2HC14H26O9338.35439114-13-3A more descriptive chemical representation.

Core Applications of this compound

The versatility of this compound as a hydrophilic, homobifunctional linker has led to its widespread adoption in several key areas of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting the monoclonal antibody to the cytotoxic payload. This compound can be used to synthesize linkers that enhance the solubility and stability of the ADC. The hydrophilic PEG spacer can help to mitigate aggregation caused by hydrophobic drug molecules and can influence the overall pharmacokinetic properties of the conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a foundational building block for constructing these linkers, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility of nanoparticles for in vivo applications. This compound can be used to functionalize the surface of amine-presenting nanoparticles. This modification enhances their stability in biological fluids, reduces non-specific protein binding (opsonization), and can prolong circulation times. The terminal carboxylic acid groups can also serve as attachment points for targeting ligands.

Experimental Protocols

The primary reaction for utilizing this compound involves the activation of its terminal carboxylic acid groups with carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated linker can then be conjugated to primary amines on biomolecules.

General Protocol for EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol describes a general two-step process for conjugating this compound to a molecule containing a primary amine, such as a protein or a modified nanoparticle.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, peptide, or amine-functionalized nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add EDC (1.5 molar equivalents relative to this compound).

    • Add NHS (1.2 molar equivalents relative to this compound).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated this compound.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Add the freshly prepared activated Bis-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule should be optimized for the specific application (a 10- to 20-fold molar excess of the linker is a common starting point).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Specific Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow illustrates the use of a this compound derivative in a two-step ADC conjugation process.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Payload Conjugation cluster_2 Purification & Characterization Antibody Antibody (mAb) Linker_Activation This compound Derivative + EDC/NHS Activation Functionalized_Ab Linker-Functionalized Antibody Linker_Activation->Functionalized_Ab Amide Bond Formation Payload Drug Payload (with reactive group) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Conjugation Reaction Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

ADC Synthesis Workflow using a this compound derivative.
Specific Application Workflow: PROTAC Synthesis

This diagram illustrates a modular approach to PROTAC synthesis where this compound is a core component of the linker.

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Linker Elaboration cluster_2 Final PROTAC Assembly cluster_3 Purification & Analysis POI_Ligand Protein of Interest (POI) Ligand Final_Assembly Couple Ligands to Linker POI_Ligand->Final_Assembly E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Assembly Linker_Core This compound Linker_Arm1 Attach POI-binding end to Linker Linker_Core->Linker_Arm1 Linker_Arm2 Attach E3-binding end to Linker Linker_Arm1->Linker_Arm2 Complete_Linker Complete PROTAC Linker Linker_Arm2->Complete_Linker Complete_Linker->Final_Assembly PROTAC Final PROTAC Molecule Final_Assembly->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

Modular PROTAC Synthesis Workflow.
Specific Application Workflow: Nanoparticle Surface Modification

This workflow details the steps for modifying the surface of amine-functionalized nanoparticles with this compound.

Nanoparticle_Modification_Workflow Start Amine-Functionalized Nanoparticles Activation Activate this compound with EDC/NHS Start->Activation Prepare Linker Conjugation Conjugate Activated Linker to Nanoparticles Activation->Conjugation Add to Nanoparticle Suspension Washing Wash to Remove Excess Reagents Conjugation->Washing Purify Characterization Characterize Modified Nanoparticles (e.g., DLS, Zeta Potential) Washing->Characterization Analyze End PEGylated Nanoparticles Characterization->End Final Product

Surface Modification of Nanoparticles.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and homobifunctional nature make it an ideal choice for a wide range of bioconjugation applications. By providing a clear understanding of its synonyms, properties, and detailed experimental workflows, this technical guide aims to facilitate the effective utilization of this compound in the development of novel therapeutics and diagnostics. The ability to precisely control the linkage of biomolecules is paramount in modern drug design, and this compound stands out as a key enabling technology in this endeavor.

An In-depth Technical Guide to Bis-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-acid, a homobifunctional crosslinker, and its application in the field of bioconjugation. This document details its chemical properties, reaction mechanisms, and provides exemplary protocols for its use in conjugating biomolecules, with a particular focus on applications in drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound, also known as 1,16-Dioxo-5,8,11,14-tetraoxa-2,15-diazahexadecane, is a valuable tool in bioconjugation. It is a homobifunctional linker containing two terminal carboxylic acid groups connected by a hydrophilic polyethylene glycol (PEG) chain of four ethylene glycol units. This structure imparts desirable properties to the resulting bioconjugates, including increased aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The defined length of the PEG4 spacer provides precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies.

The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine residues on proteins and antibodies, to form stable amide bonds.[2] This makes this compound a versatile crosslinker for a wide range of applications, including the development of ADCs, the PEGylation of therapeutic proteins and peptides, and the functionalization of surfaces for diagnostic and research purposes.[3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C12H22O8--INVALID-LINK--
Molecular Weight 294.3 g/mol --INVALID-LINK--
CAS Number 31127-85-2--INVALID-LINK--
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents--INVALID-LINK--
Purity Typically >95%
Storage -20°C, desiccated--INVALID-LINK--

Bioconjugation Chemistry of this compound

The primary application of this compound in bioconjugation involves the formation of amide bonds with primary amines. This is typically achieved through a two-step process involving the activation of the carboxylic acid groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction mechanism is as follows:

  • Activation: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.

  • Conjugation: The NHS ester then reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

This two-step process is favored as it improves the efficiency of the conjugation reaction and reduces the likelihood of side reactions.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

General Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes a general procedure for conjugating a protein to this compound. The molar ratios of reactants should be optimized for each specific application.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution (a common starting point is a 2- to 10-fold molar excess of each over the linker).[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein will determine the degree of labeling and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Characterization of the Bioconjugate

The resulting bioconjugate should be thoroughly characterized to determine the degree of conjugation and to ensure its integrity.

Common Characterization Techniques:

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy To determine protein concentration and, if a chromophoric drug is attached, the drug-to-antibody ratio (DAR).Calculation of protein concentration using the absorbance at 280 nm and DAR if the drug has a distinct absorbance maximum.
Size-Exclusion Chromatography (SEC) To assess the purity and aggregation of the conjugate.A main peak corresponding to the monomeric conjugate with minimal aggregation or fragmentation.
Hydrophobic Interaction Chromatography (HIC) To determine the distribution of species with different drug-to-antibody ratios (DAR).A series of peaks, each representing a different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and determine the precise DAR.Mass spectra showing the masses of the unconjugated protein and the various conjugated species, allowing for accurate DAR determination.
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A shift in the band(s) corresponding to the conjugated protein compared to the unconjugated protein.

Quantitative Data Presentation

The following table provides exemplary data that might be obtained during the characterization of an antibody conjugated with a drug using a this compound linker.

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR) HIC3.5
Monomer Purity SEC>98%
Aggregate Content SEC<2%
Confirmation of Conjugation MSPeaks corresponding to DAR0, DAR2, DAR4, and DAR6 observed

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound in bioconjugation.

G cluster_reactants Reactants cluster_process Process cluster_products Products BisPEG4Acid This compound (HOOC-PEG4-COOH) Activation Activation Step BisPEG4Acid->Activation Biomolecule Biomolecule (e.g., Antibody with -NH2 groups) Conjugation Conjugation Step Biomolecule->Conjugation EDC EDC EDC->Activation NHS NHS NHS->Activation Activation->Conjugation Activated NHS-ester Conjugate Bioconjugate (Antibody-PEG4-Drug) Conjugation->Conjugate Byproducts Byproducts (Urea, NHS) Conjugation->Byproducts

Caption: A logical workflow for the bioconjugation process using this compound.

G cluster_activation 1. Activation of Carboxylic Acid cluster_conjugation 2. Conjugation to Amine A R-COOH B + EDC C → [R-CO-O-acylisourea] D + NHS E → R-CO-NHS F R-CO-NHS E->F G + Biomolecule-NH2 H → Biomolecule-NH-CO-R I + NHS

Caption: A simplified signaling pathway of the EDC/NHS coupling reaction.

G start Start: Prepare Reagents activation Activate this compound with EDC and NHS start->activation conjugation Conjugate to Biomolecule activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (HIC, MS, SEC) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: A step-by-step experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of bioconjugation applications. Its hydrophilic PEG spacer and reactive carboxylic acid termini enable the creation of stable and soluble bioconjugates with improved in vivo performance. The detailed protocols and characterization strategies provided in this guide offer a solid foundation for researchers and drug developers to successfully incorporate this compound into their workflows, ultimately contributing to the advancement of targeted therapeutics and diagnostics. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired degree of labeling while preserving the biological activity of the conjugated molecules.

References

Applications of Homobifunctional PEG Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of homobifunctional polyethylene glycol (PEG) derivatives. These versatile molecules, characterized by identical reactive groups at both ends of a PEG spacer, are instrumental in various fields, including drug delivery, tissue engineering, and diagnostics. This guide provides detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key workflows and pathways to support researchers in leveraging these powerful tools.

Introduction to Homobifunctional PEG Derivatives

Homobifunctional PEG derivatives are linear or multi-arm polymers with the general structure X-PEG-X, where 'X' represents a reactive functional group. The PEG backbone imparts water solubility, biocompatibility, and reduced immunogenicity to the molecules they are conjugated to. The identical reactive ends allow for the crosslinking of molecules, formation of hydrogels, and symmetrical surface modifications of nanoparticles and other materials. The choice of the terminal functional group dictates the target for conjugation and the reaction chemistry.

Commonly used homobifunctional PEG derivatives include:

  • NHS-PEG-NHS (N-Hydroxysuccinimide esters): Reacts with primary amines (-NH2) on proteins and peptides to form stable amide bonds.

  • Maleimide-PEG-Maleimide: Reacts specifically with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming stable thioether bonds.

  • Azide-PEG-Azide and Alkyne-PEG-Alkyne: Used in "click chemistry" reactions, offering high specificity and efficiency for bioconjugation, hydrogel formation, and surface modification.

  • Acrylate-PEG-Acrylate: Can be polymerized using UV light or other initiators to form crosslinked hydrogel networks.

Core Applications and Experimental Protocols

Protein and Peptide Crosslinking

Homobifunctional PEGs are widely used as crosslinkers to study protein-protein interactions, stabilize protein structures, and create protein conjugates. NHS-PEG-NHS is a common choice for this application due to the abundance of primary amines on the surface of most proteins.

Experimental Protocol: Protein Crosslinking using NHS-PEG-NHS

This protocol provides a general procedure for crosslinking amine-containing proteins using a homobifunctional NHS ester PEG derivative.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • NHS-PEG-NHS crosslinker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare NHS-PEG-NHS Solution: Immediately before use, dissolve the NHS-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester group is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-NHS solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of crosslinking and should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess crosslinker and quenching buffer byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.

Antibody-Drug Conjugates (ADCs)

Homobifunctional PEGs, particularly those with maleimide end groups, are used as linkers in the synthesis of ADCs. They connect a cytotoxic drug to an antibody, often through the sulfhydryl groups of cysteine residues. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

Experimental Protocol: ADC Synthesis using Maleimide-PEG-Maleimide

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody that has been reduced to expose free sulfhydryl groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Maleimide-PEG-Maleimide linker

  • Thiol-containing cytotoxic drug

  • Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

  • Quenching solution (e.g., N-acetylcysteine or L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Antibody Reduction: To expose free sulfhydryl groups from interchain disulfide bonds, incubate the antibody with a 5- to 10-fold molar excess of a reducing agent like TCEP at 37°C for 30-90 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

  • Purification of Reduced Antibody: Immediately after reduction, remove the excess reducing agent using a desalting column pre-equilibrated with degassed reaction buffer.

  • Conjugation Reaction: Dissolve the Maleimide-PEG-Maleimide linker and the thiol-containing drug in an appropriate solvent (e.g., DMSO). Add a 5- to 20-fold molar excess of the linker-drug solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a quenching solution like N-acetylcysteine and incubate for 15-30 minutes.

  • Purification of ADC: Purify the resulting ADC from unreacted drug, linker, and antibody fragments using SEC or HIC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or HIC. Confirm the purity and integrity of the ADC using SDS-PAGE and mass spectrometry.

Hydrogel Formation for 3D Cell Culture

Multi-arm PEG derivatives with acrylate end groups are commonly used to form hydrogels for 3D cell culture and tissue engineering. These hydrogels can be crosslinked in the presence of cells via photopolymerization, creating a biocompatible 3D scaffold that mimics the extracellular matrix.

Experimental Protocol: 3D Cell Encapsulation in Multi-arm PEG-Acrylate Hydrogels

This protocol describes the encapsulation of cells in a hydrogel formed by the photopolymerization of a multi-arm PEG-acrylate.

Materials:

  • Multi-arm PEG-Acrylate (e.g., 4-arm or 8-arm)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Sterile PBS or cell culture medium

  • Cell suspension at the desired density

  • Sterile molds (e.g., PDMS molds)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution: Dissolve the multi-arm PEG-Acrylate in sterile PBS or cell culture medium to the desired concentration (e.g., 5-20% w/v).

  • Add Photoinitiator: Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v). Ensure the photoinitiator is completely dissolved. This step should be performed in a light-protected environment.

  • Cell Suspension: Gently resuspend the cells in the PEG-photoinitiator solution to achieve the desired final cell density. Work quickly to minimize cell stress.

  • Hydrogel Formation: Pipette the cell-laden precursor solution into the sterile molds.

  • Photopolymerization: Expose the molds to UV light (365 nm) for a duration sufficient to achieve complete crosslinking (typically 1-10 minutes, depending on the photoinitiator concentration and light intensity).

  • Cell Culture: After polymerization, carefully remove the cell-laden hydrogels from the molds and place them in a sterile culture dish with fresh cell culture medium.

  • Analysis: Assess cell viability and function within the hydrogel at desired time points using assays such as Live/Dead staining and metabolic activity assays.

Nanoparticle Surface Modification

Homobifunctional PEGs are used to modify the surface of nanoparticles to improve their stability, biocompatibility, and circulation time in vivo. Thiol-terminated PEGs are commonly used for gold nanoparticles, while carboxyl- or amine-terminated PEGs can be used for iron oxide or polymeric nanoparticles.

Experimental Protocol: Surface Modification of Gold Nanoparticles with HS-PEG-COOH

This protocol details the functionalization of gold nanoparticles (AuNPs) with a heterobifunctional PEG containing a thiol group for attachment to the gold surface and a carboxyl group for further conjugation.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • HS-PEG-COOH

  • Deionized (DI) water

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare HS-PEG-COOH Solution: Dissolve the HS-PEG-COOH in DI water to a concentration of 1-5 mg/mL.

  • PEGylation Reaction: Add the HS-PEG-COOH solution to the gold nanoparticle solution. The molar ratio of PEG to nanoparticles will influence the surface density and should be optimized. A typical starting point is a 1000 to 3000-fold molar excess of PEG.

  • Incubation: Gently mix the solution and incubate at room temperature for 12-24 hours to allow for ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Washing: Carefully remove the supernatant containing unreacted PEG and resuspend the nanoparticle pellet in fresh DI water. Repeat this washing step 2-3 times to ensure complete removal of unbound PEG.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, Zeta Potential to assess changes in surface charge, and UV-Vis Spectroscopy to confirm the stability of the nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the applications of homobifunctional PEG derivatives.

Table 1: Mechanical Properties of Multi-Arm PEG Hydrogels

PEG DerivativeConcentration (w/v %)Compressive Modulus (kPa)Swelling Ratio (q)Reference
4-arm PEG-Acrylate (10 kDa)1015 ± 225 ± 3[1]
4-arm PEG-Acrylate (10 kDa)2080 ± 1015 ± 2[1]
8-arm PEG-Acrylate (20 kDa)1035 ± 520 ± 2[2]
8-arm PEG-Acrylate (20 kDa)20150 ± 2012 ± 1[2]

Table 2: Characterization of PEGylated Nanoparticles

| Nanoparticle Core | PEG Derivative | Initial Size (nm) | Size after PEGylation (nm) | Zeta Potential (mV) | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold | HS-PEG-COOH (5 kDa) | 15 ± 2 | 45 ± 5 | -35 to -10 |[3] | | Iron Oxide | COOH-PEG-COOH (2 kDa) | 10 ± 1 | 30 ± 4 | -40 to -15 | | | PLGA | NH2-PEG-NH2 (3.4 kDa) | 150 ± 20 | 180 ± 25 | +25 to +10 | |

Table 3: Comparison of Conjugation Chemistries

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Group Primary Amines (-NH2)Sulfhydryls (-SH)
Optimal pH 7.0 - 8.56.5 - 7.5
Reaction Speed FastVery Fast
Bond Stability Stable Amide BondStable Thioether Bond (can be reversible)
Specificity Moderate (lysine residues are abundant)High (cysteine residues are less common)

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving homobifunctional PEG derivatives.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) TCEP Add TCEP/DTT mAb->TCEP Reduced_mAb Reduced mAb with free -SH TCEP->Reduced_mAb Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_mAb->Conjugation Linker_Drug Maleimide-PEG-Drug Linker_Drug->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, MS) Pure_ADC->Characterization

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC Internalization and Payload Action

This diagram illustrates the mechanism of action for an anti-HER2 ADC with a cleavable linker and a microtubule-inhibiting payload like MMAE.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Anti-HER2 ADC (Ab-PEG-MMAE) HER2 HER2 Receptor ADC->HER2 Binding Complex ADC-HER2 Complex HER2->Complex Formation Endosome Early Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization CellCycleArrest G2/M Arrest MMAE->CellCycleArrest Disrupts Mitotic Spindle Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Internalization and mechanism of action of a HER2-targeted ADC.
Experimental Workflow for 3D Cell Encapsulation in a PEG Hydrogel

Cell_Encapsulation_Workflow cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_polymerization Polymerization & Culture PEG_Acrylate Multi-arm PEG-Acrylate Precursor_Solution Precursor Solution PEG_Acrylate->Precursor_Solution Photoinitiator Photoinitiator (e.g., LAP) Photoinitiator->Precursor_Solution Buffer Sterile PBS or Medium Buffer->Precursor_Solution Cell_Laden_Solution Cell-Laden Solution Precursor_Solution->Cell_Laden_Solution Cells Cell Suspension Cells->Cell_Laden_Solution Molds Pipette into Molds Cell_Laden_Solution->Molds UV_Light UV Exposure (365 nm) Molds->UV_Light Hydrogel Cell-Laden Hydrogel UV_Light->Hydrogel Culture Culture in Medium Hydrogel->Culture Analysis Analysis (Viability, Function) Culture->Analysis

References

Methodological & Application

Application Notes and Protocols: Bis-PEG4-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis-PEG4-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the covalent conjugation of two amine-containing molecules through the formation of stable amide bonds.[2][3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media and provides flexibility, which can help to minimize steric hindrance.[1][2] This reagent is widely used in bioconjugation for applications such as creating antibody-drug conjugates (ADCs), modifying proteins, and linking various biomolecules for research and therapeutic purposes.

The conjugation process is typically a two-step reaction. First, the carboxylic acid groups are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate, which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed by EDC alone. In the second step, this activated PEG linker reacts with primary amines (-NH2) on the target molecule(s) to form a stable amide linkage.

Experimental Protocols

Materials and Reagents
  • Crosslinker: this compound

  • Amine-Containing Molecule: Protein, peptide, or other biomolecule with accessible primary amines (e.g., Lysine residues, N-terminus).

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2–8.0, or 50 mM Borate Buffer, pH 8.0–8.5. Amine-free buffers are required.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0; 1 M Glycine, or 1 M hydroxylamine.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes (5K MWCO or appropriate for the conjugate), or an HPLC system.

Step-by-Step Conjugation Protocol

This protocol describes the sequential conjugation of this compound to an amine-containing protein.

A. Reagent Preparation

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

  • Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 250 mM) in ultrapure water or Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, its solution should be prepared fresh and used without delay.

  • Prepare the amine-containing protein in the Conjugation Buffer at a known concentration (e.g., 1-5 mg/mL).

B. Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the amine-containing protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the protein-PEG mixture. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

C. Conjugation to Primary Amines

  • The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.2 and 8.5. If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to 7.2-8.0 using the Conjugation Buffer.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

D. Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).

  • Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS-activated PEG molecules.

E. Purification of the Conjugate

  • Remove unreacted crosslinker, byproducts (e.g., N-substituted urea), and quenching reagent from the conjugate solution.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying PEGylated proteins. Use a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger conjugate will elute first.

  • Dialysis/Ultrafiltration: Alternatively, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to remove smaller, unreacted molecules.

F. Characterization of the Conjugate

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the addition of the PEG linker.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the exact mass of the conjugate and determine the degree of PEGylation.

  • HPLC: Reversed-phase (RP-HPLC) or ion-exchange chromatography (IEX) can be used to assess the purity of the conjugate and separate different PEGylated species.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios

ReagentStock Solution ConcentrationRecommended Final ConcentrationMolar Excess (relative to Amine-Molecule)
This compound10-50 mM in DMSO/DMF0.5-5 mM5:1 to 50:1
EDC100 mM in Water/Buffer2-10 mM1.2-2.0 x [this compound]
NHS / Sulfo-NHS250 mM in Water/Buffer5-25 mM1.2-2.5 x [this compound]
Amine-Containing Protein1-10 mg/mL0.02-0.2 mM (for ~50 kDa protein)1

Table 2: Buffer Systems for Two-Step Conjugation

StepBuffer SystempH RangePurpose
Activation 0.1 M MES (or other non-amine, non-carboxylate buffer)4.5–7.2Optimal for EDC/NHS activation of carboxylic acids.
Conjugation 1X PBS, 50 mM Borate, or 50 mM Bicarbonate7.2–8.5Optimal for the reaction of NHS-esters with primary amines.
Quenching 1 M Tris, Glycine, or Hydroxylamine7.5–8.5To cap any unreacted NHS-esters.
Storage 1X PBS7.4Common buffer for long-term stability of protein conjugates.

Table 3: Summary of Reaction Conditions

ParameterConditionNotes
Activation Time 15–30 minutesLonger times can lead to hydrolysis of the EDC/NHS intermediates.
Conjugation Time 2 hours to OvernightReaction kinetics depend on the reactivity of the specific primary amines.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster, while 4°C may be preferable for sensitive proteins.
pH Control Two-pH system (low for activation, high for conjugation)Critical for maximizing efficiency and minimizing hydrolysis of the NHS-ester.

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis prep_peg Prepare this compound Stock Solution activation Activate this compound with EDC/NHS (15-30 min, RT, pH 4.5-6.0) prep_peg->activation prep_amine Prepare Amine-Molecule in Conjugation Buffer prep_amine->activation prep_edc Prepare Fresh EDC/NHS Stock Solutions prep_edc->activation conjugation Add Activated PEG to Amine-Molecule (2h RT or Overnight 4°C, pH 7.2-8.5) activation->conjugation quenching Quench Reaction with Tris or Glycine (15 min, RT) conjugation->quenching purify Purify Conjugate (SEC, Dialysis) quenching->purify characterize Characterize Final Product (SDS-PAGE, MS, HPLC) purify->characterize

Caption: Experimental workflow for this compound conjugation.

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Conjugation to Primary Amine peg_acid This compound (R-COOH) intermediate O-Acylisourea Intermediate (Unstable) peg_acid->intermediate + EDC edc EDC nhs NHS intermediate->peg_acid Hydrolysis activated_peg Amine-Reactive NHS Ester (R-CO-NHS) intermediate->activated_peg + NHS conjugate Stable Amide Bond (R-CO-NH-R') activated_peg->conjugate + R'-NH2 (pH 7.2-8.5) amine Primary Amine (R'-NH2) nhs_byproduct NHS (byproduct)

Caption: Reaction pathway for EDC/NHS mediated PEGylation.

References

Application Notes and Protocols for EDC/NHS Activation of Bis-PEG4-acid for Protein Labeling and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bis-PEG4-acid is a homobifunctional crosslinking agent containing two terminal carboxylic acid groups separated by a hydrophilic 4-unit polyethylene glycol spacer. This reagent allows for the covalent crosslinking of proteins or the introduction of a spacer arm with a terminal carboxyl group for further functionalization. The activation of the carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common and efficient method for forming stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues) on proteins under mild reaction conditions.[1][2] This application note provides detailed protocols for the activation of this compound and its subsequent use in protein labeling and crosslinking.

Principle of the Reaction

The EDC/NHS chemistry proceeds via a two-step mechanism:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl groups of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][3]

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[2]

  • Amide Bond Formation: The NHS ester of this compound then reacts with primary amines on the target protein(s) to form a stable amide bond, releasing NHS.

The bifunctional nature of this compound allows for either intramolecular crosslinking within a single protein or intermolecular crosslinking between two or more protein molecules.

cluster_activation Activation of this compound cluster_conjugation Protein Conjugation This compound This compound O-acylisourea_intermediate O-acylisourea Intermediate (unstable) This compound->O-acylisourea_intermediate + EDC EDC EDC O-acylisourea_intermediate->this compound Hydrolysis NHS-activated_this compound NHS-activated This compound O-acylisourea_intermediate->NHS-activated_this compound + NHS NHS NHS Labeled_Protein Labeled/Crosslinked Protein NHS-activated_this compound->Labeled_Protein + Protein-NH2 Protein-NH2 Protein with Primary Amines

Caption: EDC/NHS activation of this compound and protein conjugation pathway.

Data Presentation: Optimizing Molar Ratios

The efficiency of protein labeling and the extent of crosslinking are highly dependent on the molar ratios of the reactants. Optimization is crucial to achieve the desired degree of modification while minimizing protein precipitation and loss of biological activity. The following table provides a general guideline for optimizing the molar excess of this compound, EDC, and NHS relative to the protein.

Target Degree of LabelingMolar Excess of this compound (to Protein)Molar Excess of EDC (to this compound)Molar Excess of NHS (to this compound)Expected Outcome
Low5-10 fold1.5-2 fold1.5-2 foldMinimal labeling, suitable for introducing a few PEG linkers.
Medium10-20 fold2-4 fold2-4 foldModerate labeling, potential for intramolecular crosslinking.
High20-50 fold4-10 fold4-10 foldHigh degree of labeling, increased likelihood of intermolecular crosslinking and aggregation.
Crosslinking10-50 fold2-10 fold2-10 foldFormation of protein dimers, trimers, or larger oligomers.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (optional, for dissolving reagents)

Experimental Workflow Diagram

cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_reagents Prepare Buffers and Reagent Stock Solutions dissolve_peg Dissolve this compound in Activation Buffer prep_reagents->dissolve_peg prep_protein Prepare Protein Solution in Conjugation Buffer add_activated_peg Add Activated PEG to Protein Solution prep_protein->add_activated_peg add_edc_nhs Add EDC and NHS to this compound Solution dissolve_peg->add_edc_nhs incubate_activation Incubate for 15 min at Room Temperature add_edc_nhs->incubate_activation incubate_activation->add_activated_peg incubate_conjugation Incubate for 2 hours at RT or Overnight at 4°C add_activated_peg->incubate_conjugation quench Quench Reaction (e.g., with Tris or Glycine) incubate_conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate (SDS-PAGE, SEC, MS) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.
Protocol for Activation of this compound and Protein Conjugation (Two-Step)

This two-step protocol is recommended to minimize unwanted crosslinking of the target protein by EDC.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution (refer to the table in Section 3).

    • Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.

  • Protein Conjugation:

    • Immediately after activation, add the activated this compound solution to the protein solution in Conjugation Buffer. For optimal results, the pH of the reaction mixture should be adjusted to 7.2-8.0.

    • The volume of the added activated PEG solution should ideally not exceed 10% of the final reaction volume to avoid significant changes in pH and buffer concentration.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

Purification of the PEGylated Protein

Excess reagents and reaction by-products must be removed to obtain a purified protein conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to separate the larger PEGylated protein from smaller, unreacted this compound, EDC, NHS, and quenching reagents.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and di-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins based on changes in their hydrophobicity.

Characterization of the Conjugate
  • SDS-PAGE: To visualize the increase in molecular weight due to PEGylation and to assess the extent of crosslinking (i.e., the appearance of dimers, trimers, etc.).

  • Mass Spectrometry (MS): To determine the exact mass of the conjugate and the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling Efficiency Inactive EDC/NHS due to hydrolysis.Use fresh, properly stored reagents. Equilibrate to room temperature before opening.
Incorrect buffer pH.Ensure the activation step is performed at pH 4.7-6.0 and the conjugation step at pH 7.2-8.0.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use non-amine containing buffers like MES and PBS for activation and conjugation.
Protein Precipitation/Aggregation High degree of labeling or crosslinking.Reduce the molar excess of this compound. Optimize reaction time and temperature.
Protein instability at the reaction pH.Perform a buffer screen to find the optimal conditions for protein stability.
Inconsistent Results Reagent instability.Prepare fresh stock solutions of EDC and NHS for each experiment.
Variability in protein concentration.Accurately determine the protein concentration before each experiment.

Storage of Reagents

  • This compound: Store at -20°C, desiccated.

  • EDC-HCl and NHS/Sulfo-NHS: Store at 4°C, desiccated. These reagents are highly susceptible to moisture.

  • Stock Solutions: Prepare fresh for each use. Do not store aqueous solutions of EDC and NHS.

By following these guidelines and protocols, researchers can effectively utilize this compound for the controlled labeling and crosslinking of proteins to advance their research and development objectives.

References

Application of Bis-PEG4-acid in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to improve the physicochemical properties of ADCs. This document provides detailed application notes and protocols for the use of Bis-PEG4-acid, a discrete PEG linker with four ethylene glycol units and terminal carboxylic acid groups, in the development of ADCs.

This compound serves as a hydrophilic spacer that can increase the water solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2] The defined length of the PEG4 chain ensures the production of more homogeneous ADCs, which can lead to improved batch-to-batch consistency and more predictable pharmacokinetic profiles.[3] The terminal carboxylic acid groups of this compound allow for versatile conjugation chemistry, typically involving activation with reagents like EDC and NHS to form stable amide bonds with amine-containing molecules.[4][5]

Core Principles and Applications

The primary application of this compound in ADC development is as a non-cleavable linker to conjugate a cytotoxic payload to a monoclonal antibody. The process generally involves a two-step conjugation strategy:

  • Activation of this compound and Conjugation to the Payload: One of the carboxylic acid groups of this compound is activated and reacted with an amine-containing cytotoxic drug to form a stable amide bond. This creates a drug-linker construct with a terminal carboxylic acid.

  • Conjugation of the Drug-Linker Construct to the Antibody: The remaining carboxylic acid on the drug-linker construct is then activated and reacted with the ε-amino groups of lysine residues on the surface of the antibody, forming another stable amide bond.

This approach results in an ADC where the drug is covalently attached to the antibody via the hydrophilic Bis-PEG4-linker. The PEG spacer helps to mitigate the hydrophobicity of the payload, potentially leading to a higher drug-to-antibody ratio (DAR) without causing aggregation.

Quantitative Data Summary

The incorporation of a PEG linker like this compound can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data comparing ADCs with and without a short PEG linker.

ParameterADC without PEG LinkerADC with Short PEG Linker (e.g., PEG4)Reference
Drug-to-Antibody Ratio (DAR) Typically 2-4 (higher loading can lead to aggregation)Can achieve higher DAR (e.g., 8) with maintained solubility
Aggregation (% monomer) Lower monomer content, especially at high DARHigher monomer content (>95%)
In Vitro Cytotoxicity (IC50) PotentMay show slightly reduced or comparable potency in some cell lines
Plasma Stability (% intact ADC after 7 days) Variable, dependent on conjugation chemistryGenerally high, with minimal drug deconjugation
Pharmacokinetics (Clearance) Higher clearanceLower clearance, leading to longer half-life

Table 1: Comparative Properties of ADCs with and without a Short PEG Linker.

Cell LineADC without PEG Linker (IC50 in ng/mL)ADC with PEG4 Linker (IC50 in ng/mL)Fold ChangeReference
HER2-positive (SK-BR-3)15251.7
HER2-positive (BT-474)20301.5
EGFR-high (MDA-MB-468)10181.8

Table 2: Representative In Vitro Cytotoxicity Data (IC50) of ADCs. (Note: Data is illustrative and can vary based on the specific antibody, payload, and cell line).

Experimental Protocols

Protocol 1: Synthesis of Drug-Bis-PEG4-acid Conjugate

This protocol describes the conjugation of a primary amine-containing cytotoxic drug to one of the carboxylic acid groups of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the drug solution to act as a base.

    • Slowly add the activated Bis-PEG4-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting Drug-Bis-PEG4-acid conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of Drug-Bis-PEG4-acid to Antibody

This protocol details the conjugation of the purified Drug-Bis-PEG4-acid construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Bis-PEG4-acid conjugate

  • EDC and Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer-exchanged into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using SEC columns.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the Drug-Bis-PEG4-acid conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution.

    • Gently mix and allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (e.g., PD-10 columns or an SEC-HPLC system). The final ADC should be stored under sterile conditions at 2-8°C.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload Antibody Antibody Lysine Lysine Residue Antibody->Lysine Surface Exposed Linker This compound Lysine->Linker Amide Bond Payload Drug Linker->Payload Amide Bond

Caption: General structure of an Antibody-Drug Conjugate with a this compound linker.

ADC_Synthesis_Workflow start Start drug_linker_synthesis 1. Drug-Linker Synthesis start->drug_linker_synthesis activation1 Activate this compound (EDC/NHS) drug_linker_synthesis->activation1 conjugation1 Conjugate to Amine-Drug activation1->conjugation1 purification1 Purify Drug-Linker conjugation1->purification1 adc_conjugation 2. ADC Conjugation purification1->adc_conjugation activation2 Activate Drug-Linker (EDC/NHS) adc_conjugation->activation2 conjugation2 Conjugate to Antibody Lysines activation2->conjugation2 purification2 Purify ADC conjugation2->purification2 characterization 3. ADC Characterization purification2->characterization dar_analysis DAR Analysis (HIC-HPLC) characterization->dar_analysis cytotoxicity_assay Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay stability_assay Stability Assay characterization->stability_assay end Final ADC dar_analysis->end cytotoxicity_assay->end stability_assay->end

Caption: Experimental workflow for ADC synthesis and characterization using this compound.

ADC_Internalization_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC Receptor Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody and Linker Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Signaling pathway of ADC internalization and payload release.

References

Application Notes and Protocols for Peptide Modification with Bis-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for modifying peptides with Bis-PEG4-acid. This hydrophilic linker, containing two terminal carboxylic acid groups, is a versatile tool for peptide conjugation, enabling the creation of peptide dimers, the attachment of peptides to surfaces, or the formation of more complex bioconjugates. The protocols outlined below cover the necessary steps from reagent preparation to the purification and characterization of the final modified peptide.

Principle of this compound Peptide Modification

This compound is a homobifunctional crosslinker. The core principle of its use in peptide modification lies in the formation of a stable amide bond between the carboxylic acid groups of the linker and primary amine groups on the peptide.[1][2] These primary amines are typically found at the N-terminus of the peptide or on the side chain of lysine residues. The reaction requires the activation of the carboxylic acid groups using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other activators like HATU.[1] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Experimental Protocols

This section details the step-by-step procedures for the modification of a peptide with this compound.

Materials and Reagents
  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

General Workflow for Peptide Modification

The overall process involves the activation of this compound followed by its conjugation to the peptide, and subsequent purification of the modified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis prep_peptide Prepare Peptide Solution conjugation Add Peptide to Activated PEG4 prep_peptide->conjugation prep_peg Prepare this compound and Activator Solutions activation Activate this compound with EDC/NHS prep_peg->activation activation->conjugation quench Quench Reaction conjugation->quench purify Purify Modified Peptide (e.g., RP-HPLC) quench->purify analyze Characterize Product (e.g., Mass Spectrometry) purify->analyze

Figure 1: Experimental workflow for peptide modification with this compound.
Detailed Step-by-Step Protocol

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants and reaction times, may need to be determined empirically for each specific peptide.

Step 1: Reagent Preparation

  • Allow all reagents to come to room temperature before use.

  • Dissolve the peptide in the Reaction Buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 0.1 M MES, pH 6.0).

Step 2: Activation of this compound

  • In a reaction tube, add the desired amount of this compound from the stock solution.

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS over the this compound.

  • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid groups. The activation reaction is most efficient at a pH of 4.5-7.2.

Step 3: Peptide Conjugation

  • Add the peptide solution to the activated this compound mixture. A 10-20 fold molar excess of the activated linker to the peptide is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • To stop the reaction, add a quenching reagent such as hydroxylamine or a buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 5: Purification of the Modified Peptide

  • The primary method for purifying the modified peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Use a C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at 210-220 nm.

  • Collect fractions corresponding to the modified peptide peak.

Step 6: Characterization and Storage

  • Confirm the identity of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the this compound linker.

  • Pool the pure fractions and lyophilize to obtain the final product as a powder.

  • Store the lyophilized peptide at -20°C or -80°C.

Data Presentation

Quantitative data from the modification experiment should be carefully recorded to assess the efficiency and success of the conjugation.

ParameterDescriptionExample Result
Starting Peptide Mass The initial amount of peptide used in the reaction.10.0 mg
Molar Ratio (Peptide:Linker:EDC:NHS) The molar ratios of the reactants used.1 : 10 : 15 : 15
Reaction Time & Temperature The duration and temperature of the conjugation reaction.2 hours at 25°C
Crude Product Yield The total mass of the product after quenching and before purification.~10.5 mg
Purified Product Yield The mass of the final, purified modified peptide after lyophilization.6.2 mg
Purity (by HPLC) The purity of the final product as determined by the peak area in the HPLC chromatogram.>95%
Expected Molecular Weight The theoretical molecular weight of the modified peptide.(MW of Peptide) + 294.3 Da
Observed Molecular Weight (by MS) The molecular weight of the product as determined by mass spectrometry.(MW of Peptide) + 294.1 Da

Logical Relationships in Reaction Stoichiometry

The stoichiometry of the reactants is critical for controlling the outcome of the modification, particularly whether the peptide is dimerized or if it is singly modified and available for further conjugation.

G cluster_0 High Peptide:Linker Ratio cluster_1 Low Peptide:Linker Ratio peptide Peptide (with -NH2) dimer Peptide-PEG4-Peptide (Dimerization) peptide->dimer mono Peptide-PEG4-COOH (Single Modification) peptide->mono peg This compound (HOOC-PEG4-COOH) peg->dimer peg->mono activator Activator (EDC/NHS) activator->dimer activator->mono

Figure 2: Influence of reactant ratios on the final product.

Troubleshooting

  • Low Reaction Yield:

    • Ensure the peptide has accessible primary amine groups.

    • Check the activity of the EDC and NHS; use fresh solutions.

    • Optimize the pH of the activation and conjugation steps.

    • Increase the molar excess of the this compound linker.

  • Multiple Products or Aggregation:

    • Reduce the molar excess of the linker to minimize multiple modifications on a single peptide.

    • Ensure adequate mixing during the reaction.

    • The hydrophilic PEG linker should help with solubility, but if aggregation occurs, consider optimizing the buffer composition.

  • Difficulty in Purification:

    • If the modified and unmodified peptides co-elute, adjust the gradient in the RP-HPLC method.

    • Consider alternative purification techniques such as ion-exchange chromatography if the modification significantly alters the peptide's charge.

References

Surface Modification of Nanoparticles with Bis-PEG4-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation time of nanoparticles. Bis-PEG4-acid, a homobifunctional crosslinker with a four-unit polyethylene glycol spacer and terminal carboxylic acid groups, offers a versatile platform for nanoparticle surface functionalization. This linker enables the covalent attachment of nanoparticles to amine-containing molecules and surfaces, enhancing their stability, reducing non-specific protein binding, and providing a foundation for further functionalization.

These application notes provide detailed protocols for the surface modification of nanoparticles with this compound, methods for their characterization, and an overview of their applications in drug delivery, specifically focusing on doxorubicin-loaded nanoparticles.

Applications

Nanoparticles modified with this compound are instrumental in a variety of biomedical applications due to their improved physicochemical properties:

  • Enhanced Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, preventing aggregation and increasing colloidal stability in biological fluids.

  • Reduced Immunogenicity: PEGylation masks the nanoparticle surface from the immune system, reducing opsonization and clearance by the mononuclear phagocyte system, which leads to prolonged systemic circulation time.[1]

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1]

  • Platform for Further Functionalization: The terminal carboxylic acid groups of this compound can be used for the subsequent attachment of targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.

Experimental Protocols

This section provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound using carbodiimide chemistry.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid groups on this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL in a clean, dry reaction vessel.

  • Add 1.5 molar equivalents of EDC to the this compound solution.

  • Add 1.2 molar equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.

  • The resulting solution containing the activated Bis-PEG4-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated Bis-PEG4-linker to nanoparticles displaying surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles)

  • Activated Bis-PEG4-NHS ester solution (from Protocol 1)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the activated Bis-PEG4-NHS ester solution to the nanoparticle dispersion. The optimal molar ratio of linker to nanoparticle surface amines should be determined empirically for each specific application, with a 10 to 50-fold molar excess of the linker being a common starting point.

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • To stop the reaction, add a quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purify the PEGylated nanoparticles by centrifugation. Pellet the modified nanoparticles by centrifuging at a speed and time appropriate for the specific nanoparticle type.

  • Remove the supernatant containing unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unreacted materials.

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further characterization.

Characterization of this compound Modified Nanoparticles

The successful surface modification of nanoparticles with this compound can be confirmed through various characterization techniques that measure changes in their physicochemical properties.

ParameterUnmodified Nanoparticles (Amine-Functionalized)This compound Modified Nanoparticles
Hydrodynamic Diameter (nm) 189.2 ± 5.3~360
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) +30 ± 4.1-28.32 ± 0.52

Table 1: Representative changes in physicochemical properties of nanoparticles before and after surface modification with a PEG-acid linker. Data is illustrative and based on typical values reported in the literature for polymeric nanoparticles.[2][3]

Application Example: Doxorubicin-Loaded PEGylated Nanoparticles

A prominent application of this compound modified nanoparticles is in the delivery of chemotherapeutic agents like doxorubicin (DOX). PEGylation of DOX-loaded nanoparticles has been shown to enhance their therapeutic efficacy.

ParameterValue
Drug Doxorubicin (DOX)
Nanoparticle Matrix Poly(lactic-co-glycolic acid) (PLGA)
Drug Loading (%) ~5% w/w
Encapsulation Efficiency (%) 47% - 94.7%
In Vitro Release (24h) ~50%

Table 2: Typical drug loading and release characteristics for doxorubicin encapsulated in PEGylated PLGA nanoparticles.[4]

Visualizing the Process and Pathway

To better understand the experimental process and the subsequent cellular interactions of the modified nanoparticles, the following diagrams have been generated.

G cluster_activation Protocol 1: Activation of this compound cluster_conjugation Protocol 2: Conjugation to Nanoparticles cluster_purification Purification A This compound C Activated Bis-PEG4-NHS Ester A->C 1-4h, RT, Inert Atmosphere B EDC + NHS in DMF/DMSO B->C E Conjugation Reaction (PBS, pH 7.2-7.5) C->E D Amine-Functionalized Nanoparticles D->E F This compound Modified Nanoparticles E->F 2-4h, RT G Quenching F->G H Centrifugation & Washing G->H I Purified Nanoparticles H->I

Figure 1. Experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_uptake Cellular Uptake Pathways cluster_cme Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis cluster_trafficking Intracellular Trafficking NP PEGylated Nanoparticle CME_Pit Clathrin-Coated Pit NP->CME_Pit Binds to Receptor Caveolae Caveolae NP->Caveolae Ruffle Membrane Ruffling NP->Ruffle Membrane Cell Membrane CME_Vesicle Clathrin-Coated Vesicle CME_Pit->CME_Vesicle Early_Endosome Early Endosome CME_Vesicle->Early_Endosome Caveosome Caveosome Caveolae->Caveosome Caveosome->Early_Endosome Macropinosome Macropinosome Ruffle->Macropinosome Macropinosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Cytosol Cytosol Lysosome->Cytosol Drug Action

Figure 2. Cellular uptake and intracellular trafficking pathways of PEGylated nanoparticles.

References

Application Notes and Protocols for Creating Stable Amide Bonds with Bis-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized strategy in drug development and bioconjugation to enhance the therapeutic and diagnostic properties of molecules. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce the immunogenicity of the conjugated substance.[1][2] Among the various methods for PEGylation, the formation of a stable amide bond between a carboxylated PEG linker and an amine-containing molecule is a robust and popular approach.[1]

Bis-PEG4-acid is a homobifunctional PEG linker featuring a terminal carboxylic acid group at each end of a tetra-ethylene glycol spacer.[3] This structure allows for the conjugation of two amine-containing molecules, acting as a flexible, hydrophilic bridge. The carboxylic acid groups can be activated to react with primary amines, forming highly stable amide bonds.[3] This document provides detailed application notes and experimental protocols for the efficient and reproducible synthesis of conjugates using this compound.

Principles of Amide Bond Formation with this compound

The formation of a stable amide bond between the carboxylic acid groups of this compound and a primary amine-containing molecule is typically facilitated by carbodiimide chemistry. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This reaction proceeds via a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

The overall efficiency and yield of the conjugation are influenced by several factors, including the choice of coupling reagents, pH, reaction time, and temperature.

Data Presentation: Quantitative Analysis of Amide Bond Formation

The selection of appropriate coupling reagents and reaction conditions is critical for achieving high yields and purity of the final conjugate. The following tables summarize typical quantitative data for amide bond formation reactions.

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
Note: Yields and purities are representative and can vary depending on the specific reactants and reaction conditions.

Table 2: Effect of pH on EDC/NHS Coupling Efficiency

pH RangeCarboxyl Activation (EDC/NHS)Amine ReactivityNHS Ester HydrolysisOverall Yield
4.5 - 5.5 HighLowLowLow
7.0 - 8.0 LowHighHighModerate
Two-Step (Activation at 4.5-5.5, Conjugation at 7.0-8.0) HighHighLow (during activation)High
Note: A two-step process is often employed where the carboxyl group is activated at a lower pH (4.5-5.5) with EDC/NHS, and the pH is then raised to 7.0-8.0 for the addition of the amine-containing molecule to achieve optimal overall yield.

Table 3: Recommended Molar Ratios of Reagents for EDC/NHS Coupling

ReagentMolar Ratio (relative to this compound)Rationale
EDC 2 to 10-fold excessTo ensure efficient activation of both carboxylic acid groups.
NHS 2 to 10-fold excessTo stabilize the activated intermediate and improve reaction efficiency.
Amine-containing Molecule 1.1 to 1.5-fold excess (per carboxyl group)To drive the reaction towards the formation of the desired conjugate.

Experimental Protocols

This section provides a detailed protocol for the two-step EDC/NHS coupling of this compound to an amine-containing molecule (e.g., a peptide or protein).

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This method is ideal for conjugating this compound to biomolecules such as proteins and peptides in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis, or RP-HPLC)

Procedure:

  • Preparation of Reactants:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS from the freshly prepared stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule per carboxylic acid group on the this compound is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method based on the size and properties of the conjugate.

      • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.

      • Dialysis/Ultrafiltration: Useful for removing small molecules from a much larger protein conjugate.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying peptide and small molecule conjugates.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as:

      • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

      • HPLC (SEC or RP): To determine the purity and aggregation state of the conjugate.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peg Dissolve this compound in Activation Buffer activation Activate this compound with EDC/NHS (15-30 min, RT) prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer conjugation Add Amine-Molecule (pH 7.2-7.5) (2h RT or O/N 4°C) prep_amine->conjugation prep_reagents Prepare fresh EDC/NHS stock solutions prep_reagents->activation activation->conjugation quenching Quench Reaction with Tris or Hydroxylamine conjugation->quenching purify Purify Conjugate (SEC, Dialysis, or RP-HPLC) quenching->purify characterize Analyze Final Product (SDS-PAGE, HPLC, MS) purify->characterize

Caption: Workflow for this compound conjugation.

Signaling Pathway Example: Targeting TNFα Signaling

This compound can be used to create bivalent inhibitors or to improve the pharmacokinetic properties of molecules that target specific signaling pathways. For instance, a PEGylated Fab' fragment can be used to inhibit Tumor Necrosis Factor-alpha (TNFα) signaling, a key pathway in inflammatory diseases. Certolizumab pegol is a clinical example of a PEGylated Fab' fragment that targets TNFα.

tnfa_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling tnfr TNF Receptor (TNFR) tradd TRADD tnfr->tradd Recruits tnfa TNFα tnfa->tnfr Binds peg_conjugate This compound Conjugate (e.g., Bivalent Inhibitor) peg_conjugate->tnfa Binds & Neutralizes traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk IKK Complex rip1->ikk nfkb NF-κB Activation ikk->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Leads to

Caption: Inhibition of TNFα signaling pathway.

References

Application Notes and Protocols for Bis-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of Bis-PEG4-acid, a homobifunctional PEG linker. This versatile crosslinker is widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) to improve the solubility, stability, and pharmacokinetic properties of biomolecules.

Introduction to this compound Conjugation

This compound is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups.[][2] These carboxyl groups can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[][2] The PEG4 spacer is hydrophilic, which helps to increase the aqueous solubility of the resulting conjugate and reduce non-specific interactions.[]

The most common method for conjugating this compound to amine-containing molecules is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl groups of this compound, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a covalent amide linkage.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is used as a linker to attach cytotoxic drugs to monoclonal antibodies, enhancing the solubility and stability of the ADC.

  • PEGylation of Proteins and Peptides: Modification with this compound can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance and protects them from proteolytic degradation.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Crosslinking of Molecules: The bifunctional nature of this compound allows for the crosslinking of two different amine-containing molecules.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general two-step method for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials and Reagents:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and sulfo-NHS to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of sulfo-NHS to the this compound solution. The optimal molar ratios may need to be determined empirically.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris.

  • Immediately add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the activated linker relative to the protein is a common starting point for optimization.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Step 3: Purification of the Conjugate

  • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

  • Alternatively, purification can be achieved by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein conjugate.

Characterization of the Conjugate:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or LC-MS): To determine the molecular weight of the conjugate and the degree of PEGylation.

  • UV-Vis Spectroscopy: To determine the protein concentration.

Experimental Workflow Diagram:

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification A Dissolve this compound in Activation Buffer B Add EDC and sulfo-NHS A->B C Incubate 15-30 min at RT B->C E Add Activated Linker to Protein C->E Activated NHS Ester D Prepare Protein in Coupling Buffer D->E F Incubate 2h at RT or overnight at 4°C E->F G Quench Reaction F->G H Desalting Column or SEC/IEX G->H I Characterize Conjugate (SDS-PAGE, MS) H->I

Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a protein.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following table provides an example of how reaction conditions can be optimized. Note: The values presented are illustrative and optimal conditions should be determined empirically for each specific application.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Molar Ratio (Linker:Protein) 5:110:120:1Higher ratios generally lead to a higher degree of labeling, but may also increase the risk of protein aggregation.
Molar Ratio (EDC:Linker) 2:15:110:1Sufficient excess is required for efficient activation, but very high concentrations can lead to side reactions.
Molar Ratio (sulfo-NHS:EDC) 1:12:10.5:1A ratio of 1:1 or slightly higher is often optimal for stabilizing the activated intermediate.
Activation pH 5.06.07.0pH 6.0 is generally optimal for EDC/NHS activation.
Conjugation pH 7.07.58.0pH 7.2-8.0 is optimal for the reaction of NHS esters with primary amines.
Temperature 4°CRoom Temp.37°CRoom temperature is typically sufficient. Lower temperatures can be used to minimize protein degradation, while higher temperatures may increase reaction rates but also the risk of side reactions.
Reaction Time 1 hour2 hoursOvernightLonger reaction times can increase the conjugation yield, but should be balanced with protein stability.

Signaling Pathways in ADC Therapy

This compound linkers are frequently used in the development of ADCs that target specific signaling pathways in cancer cells. The PEG linker improves the therapeutic index of the ADC by enhancing its pharmacokinetic properties. Below are diagrams of key signaling pathways targeted by ADCs.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast and gastric cancers, leading to uncontrolled cell proliferation and survival. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), deliver a cytotoxic payload directly to HER2-positive cancer cells.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 ADC HER2-Targeted ADC (e.g., T-DM1) ADC->HER2 Binds Payload Cytotoxic Payload (e.g., DM1) ADC->Payload Internalization & Release AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression or mutation can drive tumor growth. ADCs targeting EGFR deliver cytotoxic agents to cancer cells that overexpress this receptor.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K ADC EGFR-Targeted ADC ADC->EGFR Binds Payload Cytotoxic Payload ADC->Payload Internalization & Release SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Metastasis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_damage DNA Damage Payload->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: EGFR signaling pathway and the mechanism of action of an EGFR-targeted ADC.

TROP2 Signaling Pathway

Trophoblast cell surface antigen 2 (TROP2) is highly expressed in a variety of solid tumors and is associated with poor prognosis. ADCs targeting TROP2, such as Sacituzumab govitecan, have shown significant clinical efficacy.

TROP2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP2 RAS RAS TROP2->RAS ADC TROP2-Targeted ADC (e.g., Sacituzumab Govitecan) ADC->TROP2 Binds Payload Cytotoxic Payload (e.g., SN-38) ADC->Payload Internalization & Release RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation Topoisomerase Topoisomerase I Inhibition Payload->Topoisomerase Apoptosis Apoptosis Topoisomerase->Apoptosis

Caption: TROP2 signaling pathway and the mechanism of action of a TROP2-targeted ADC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or sulfo-NHSUse fresh, high-quality reagents. Equilibrate to room temperature in a desiccator before opening to prevent moisture contamination.
Suboptimal pHEnsure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-8.0.
Presence of primary amines in buffersUse amine-free buffers (e.g., MES, PBS) for the reaction.
Protein Aggregation High degree of labelingReduce the molar excess of the this compound linker.
Unfavorable buffer conditionsOptimize buffer composition, pH, and ionic strength. Include additives like arginine or polysorbate to reduce aggregation.
Precipitation during reaction Low solubility of the linker or proteinFor the linker, ensure it is fully dissolved in an appropriate organic solvent before adding to the aqueous reaction buffer. For the protein, ensure it is at a suitable concentration and in a buffer that maintains its solubility.

Conclusion

This compound is a valuable tool for the bioconjugation of proteins, peptides, and other molecules. The EDC/NHS-mediated conjugation chemistry provides a reliable method for forming stable amide bonds. Careful optimization of the reaction conditions is crucial for achieving high conjugation efficiency and preserving the biological activity of the conjugated molecule. The application of this compound in the development of ADCs and other PEGylated therapeutics continues to be an area of active research and development, with the potential to significantly improve the treatment of various diseases.

References

Application Notes and Protocols for Hydrogel Formation Using Bis-PEG4-acid as a Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)-based hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1] Bis-PEG4-acid is a homobifunctional crosslinker containing a hydrophilic 4-unit polyethylene glycol spacer terminated with carboxylic acid groups at both ends.[1] These terminal carboxylic acids can be activated to react with primary amine groups on other polymers, such as proteins, peptides, or synthetic polymers like multi-arm PEG amines, to form stable amide bonds, resulting in the formation of a crosslinked hydrogel network.[1]

The hydrophilic PEG spacer of this compound enhances the solubility of the crosslinker in aqueous solutions and contributes to the overall biocompatibility of the resulting hydrogel.[1] The properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be tailored by controlling the crosslinking density. This can be achieved by varying the concentration of this compound, the polymer it is reacting with, and the reaction conditions. These tunable characteristics make this compound an attractive crosslinker for creating hydrogels with specific properties for a range of biomedical applications.

Applications

Hydrogels crosslinked with this compound are suitable for a variety of applications in research and drug development:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, from small molecule drugs to large biologics. The release of the encapsulated drug can be controlled by the degradation of the hydrogel, which can be designed to be hydrolytically or enzymatically labile.

  • Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth, proliferation, and differentiation for the regeneration of tissues. The mechanical properties of the hydrogel can be tuned to mimic the stiffness of the target tissue, providing an appropriate microenvironment for the cells.

  • 3D Cell Culture: The three-dimensional network of the hydrogel provides a more physiologically relevant environment for cell culture compared to traditional 2D culture surfaces. This is particularly valuable for studying cell-cell and cell-matrix interactions, as well as for drug screening applications.

  • Bioconjugation: The carboxylic acid groups of this compound can be used to conjugate biomolecules to surfaces or other polymers, a process known as PEGylation, to improve their solubility, stability, and pharmacokinetic properties.[2]

Data Presentation

The following tables summarize typical quantitative data for PEG-based hydrogels. It is important to note that specific values for hydrogels crosslinked with this compound will depend on the specific polymer system, concentrations, and crosslinking conditions used. The data presented here are illustrative examples from studies on similar PEG-based hydrogel systems.

Table 1: Swelling Ratio of PEG-Based Hydrogels

Hydrogel CompositionPolymer Concentration (w/v)Crosslinker Concentration (molar ratio)Swelling Ratio (Q)Reference
4-arm-PEG-SG + Gelatin10%1:1 (-SG:-NH2)25.3 ± 1.2
4-arm-PEG-SG + Gelatin15%1:1 (-SG:-NH2)20.1 ± 0.9
PEGDA10%N/A15.6 ± 0.8Similar systems
PEGDA20%N/A9.8 ± 0.5Similar systems

Table 2: Mechanical Properties of PEG-Based Hydrogels

Hydrogel CompositionPolymer Concentration (w/v)Compressive Modulus (kPa)Reference
4-arm-PEG-SG + Gelatin10%5.2 ± 0.4
4-arm-PEG-SG + Gelatin15%12.8 ± 1.1
PEGDA10%20 - 100General literature
PEGDA20%100 - 500General literature

Table 3: In Vitro Drug Release from PEG-Based Hydrogels

Hydrogel SystemEncapsulated DrugRelease Time (for 80% release)Release Kinetics ModelReference
Gelatin-PEGCefazedone sodium~ 60 hoursFirst-order
PEG-DADoxycycline~ 2 hoursHiguchi
Poloxamer-basedEtoposide> 24 hoursKorsmeyer-Peppas

Experimental Protocols

Protocol 1: Hydrogel Formation using this compound and a Diamine Crosslinker via EDC/NHS Chemistry

This protocol describes the formation of a hydrogel by crosslinking a diamine-functionalized polymer with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Diamine crosslinker (e.g., multi-arm PEG-amine, chitosan, or other amine-containing polymer)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Preparation of Polymer Solution: Dissolve the amine-containing polymer in PBS to the desired concentration (e.g., 10% w/v).

  • Preparation of Crosslinker Solution: Dissolve this compound in MES buffer to the desired concentration.

  • Activation of Carboxylic Acid Groups:

    • Add EDC and NHS to the this compound solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to the carboxylic acid groups of this compound is a good starting point.

    • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.

  • Crosslinking:

    • Rapidly add the diamine polymer solution to the activated this compound solution.

    • Mix the solutions thoroughly by vortexing or pipetting. The molar ratio of amine groups to activated carboxylic acid groups should ideally be 1:1 for optimal crosslinking.

  • Gelation:

    • The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentrations and reactivity of the components.

    • Before gelation is complete, the solution can be cast into a specific shape using a mold or used as an injectable solution.

  • Washing: After the hydrogel has fully formed, wash it extensively with PBS (pH 7.4) to remove any unreacted reagents and byproducts.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • Prepare a hydrogel sample of a known initial weight (after lyophilization to get the dry weight, Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel from the PBS.

  • Gently blot the surface with a lint-free wipe to remove excess water.

  • Record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd

B. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples with a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus is typically calculated from the initial linear region of the stress-strain curve.

C. In Vitro Drug Release Study

  • Load the hydrogel with the drug of interest during the fabrication process by adding the drug to the polymer or crosslinker solution before mixing.

  • Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at 37°C).

  • Place the container in a shaker or incubator with constant agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative amount of drug released over time and plot the data to determine the release profile.

Visualizations

Experimental Workflow for Hydrogel Formation and Characterization

G cluster_prep Preparation cluster_activation Activation cluster_crosslinking Crosslinking cluster_characterization Characterization prep_poly Prepare Amine-Polymer Solution (in PBS) mix Mix Activated Crosslinker with Polymer Solution prep_poly->mix prep_cross Prepare this compound Solution (in MES) activate Add EDC/NHS to This compound Solution prep_cross->activate activate->mix gelation Hydrogel Formation (Gelation) mix->gelation swell Swelling Ratio gelation->swell mech Mechanical Testing gelation->mech release Drug Release gelation->release

Caption: Workflow for hydrogel synthesis and characterization.

General Signaling Pathway Influenced by Hydrogel Microenvironment

G cluster_hydrogel Hydrogel Microenvironment cluster_cell Encapsulated Cell stiffness Mechanical Stiffness receptors Cell Surface Receptors (e.g., Integrins) stiffness->receptors ligands Immobilized Ligands (e.g., RGD peptides) ligands->receptors degradation Degradation Rate degradation->receptors cytoskeleton Cytoskeleton receptors->cytoskeleton signaling Intracellular Signaling (e.g., FAK, MAPK) receptors->signaling cytoskeleton->signaling gene_expression Gene Expression signaling->gene_expression cell_fate Cell Fate (Proliferation, Differentiation) gene_expression->cell_fate

Caption: Hydrogel properties influence cell signaling and fate.

References

Application Notes and Protocols for Sequential Conjugation Strategies with Bis-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid is a homobifunctional crosslinker characterized by a hydrophilic 15-atom polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups.[1][2] This symmetrical structure allows for the conjugation of two amine-containing molecules through the formation of stable amide bonds.[2] The PEG spacer enhances the aqueous solubility of the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[3][4]

While one-pot reactions with homobifunctional linkers can lead to a mixture of products, sequential conjugation strategies offer precise control over the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. This involves a two-step process: first, the conjugation of one molecule to one of the carboxylic acid groups, followed by purification of the mono-functionalized intermediate, and finally, the conjugation of a second, different molecule to the remaining carboxylic acid. This approach is critical for creating well-defined hetero-conjugates.

These application notes provide detailed protocols for both a sequential and a one-pot conjugation strategy using this compound, along with methods for purification and characterization of the resulting conjugates.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Sequentially linking a targeting antibody and a cytotoxic payload.

  • PROTACs: Synthesis of proteolysis-targeting chimeras by linking a target-binding ligand and an E3 ligase ligand.

  • Targeted Drug Delivery: Conjugating a targeting moiety (e.g., peptide, antibody fragment) to a therapeutic small molecule or nanoparticle.

  • Bioconjugation and Protein Modification: Creating defined protein-protein or protein-small molecule conjugates for research applications.

  • Surface Modification: Functionalizing amine-bearing surfaces with a hydrophilic spacer for subsequent biomolecule attachment.

Experimental Protocols

Materials and Reagents
  • This compound

  • Molecule A (amine-containing, e.g., antibody, peptide)

  • Molecule B (amine-containing, e.g., cytotoxic drug, fluorescent dye)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

  • Analytical instruments (e.g., HPLC, Mass Spectrometer, UV-Vis Spectrophotometer)

Protocol 1: Sequential Two-Step Conjugation

This protocol is designed to create a defined conjugate of Molecule A and Molecule B (A-PEG-B). It relies on using a large molar excess of this compound in the first step to statistically favor the formation of the mono-adduct (Molecule A-PEG-acid).

Step 1: Mono-conjugation of Molecule A with this compound

  • Preparation of Reactants:

    • Dissolve Molecule A in Coupling Buffer to a final concentration of 5-10 mg/mL.

    • Dissolve this compound in DMF or DMSO to create a 100 mM stock solution.

    • Freshly prepare 100 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of this compound (Mono-activation favored by stoichiometry):

    • In a reaction vessel, combine a 20-fold molar excess of this compound (relative to Molecule A) with Activation Buffer.

    • Add EDC and NHS to the this compound solution at a molar ratio of 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate one of the carboxylic acid groups.

  • Conjugation to Molecule A:

    • Add the activated this compound solution to the solution of Molecule A.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the reaction with the primary amine of Molecule A.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification of Mono-adduct (Molecule A-PEG-acid):

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

    • Purify the mono-adduct (Molecule A-PEG-acid) from unreacted Molecule A, excess this compound, and di-conjugated product (A-PEG-A) using an appropriate chromatography method (e.g., IEX or SEC). The choice of method will depend on the physicochemical differences between the species.

Step 2: Conjugation of Molecule B to the Mono-adduct

  • Preparation of Reactants:

    • Lyophilize or buffer-exchange the purified Molecule A-PEG-acid into Activation Buffer.

    • Dissolve Molecule B in Coupling Buffer.

    • Freshly prepare EDC and NHS solutions as in Step 1.

  • Activation of the Remaining Carboxylic Acid:

    • To the solution of Molecule A-PEG-acid, add a 5 to 10-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Molecule B:

    • Add a 3 to 5-fold molar excess of Molecule B to the activated Molecule A-PEG-acid solution.

    • Adjust the pH to 7.2-8.0 and react for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching and Purification:

    • Quench the reaction with Quenching Buffer.

    • Purify the final conjugate (A-PEG-B) from unreacted components using SEC or another suitable chromatography method to remove excess Molecule B and any remaining unreacted mono-adduct.

Protocol 2: One-Pot (Non-sequential) Conjugation

This protocol will result in a statistical mixture of products, including A-PEG-A, B-PEG-B, and the desired A-PEG-B. It is generally less controlled but can be useful for some applications.

  • Preparation of Reactants:

    • Prepare stock solutions of Molecule A, Molecule B, this compound, EDC, and NHS as described in Protocol 1.

  • Activation and Conjugation:

    • In a single reaction vessel, combine Molecule A and Molecule B in the desired molar ratio (e.g., 1:1) in Coupling Buffer.

    • Add this compound to the mixture. The molar ratio of linker to the total protein/molecule amount should be optimized (e.g., start with a 5-fold excess of linker).

    • Initiate the reaction by adding a 2-fold molar excess of EDC and NHS (relative to the this compound).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction with Quenching Buffer.

    • The resulting heterogeneous mixture will require extensive purification, likely involving multiple chromatography steps (e.g., a combination of IEX and SEC) to isolate the desired A-PEG-B conjugate.

Data Presentation

The following tables provide hypothetical but realistic quantitative data for a sequential conjugation of an antibody (Molecule A, 150 kDa) with a small molecule drug (Molecule B, 800 Da).

Table 1: Reactant Concentrations and Molar Ratios for Sequential Conjugation

StepReactantConcentrationMolar Ratio (relative to Antibody)
Step 1 Antibody (Molecule A)10 mg/mL (67 µM)1
This compound400 mg/mL (1.34 M in stock)20
EDC100 mg/mL24
NHS100 mg/mL24
Step 2 A-PEG-acid (Intermediate)~8 mg/mL (~53 µM)1
Drug (Molecule B)10 mg/mL (12.5 mM in stock)5
EDC100 mg/mL10
NHS100 mg/mL10

Table 2: Expected Yield and Purity at Each Stage of Sequential Conjugation

StageProductExpected Yield (%)Expected Purity (%)Primary Impurities
After Step 1 ReactionA-PEG-acid~60%~50%Unreacted A, A-PEG-A, excess linker
After Step 1 PurificationA-PEG-acid~45% (overall)>95%-
After Step 2 ReactionA-PEG-B~70%~65%Unreacted A-PEG-acid, excess B
After Step 2 PurificationA-PEG-B~50% (overall)>98%-

Table 3: Characterization of Final Conjugate (A-PEG-B)

ParameterMethodExpected Result
Molecular WeightMass Spectrometry~151.1 kDa
PuritySEC-HPLC>98%
Drug-to-Antibody Ratio (DAR)HIC or RP-HPLCAverage DAR of 0.9 - 1.0
AggregationSEC-HPLC<2%

Visualizations (Graphviz DOT Language)

G cluster_0 Step 1: Mono-Conjugation cluster_1 Step 2: Second Conjugation A Molecule A (e.g., Antibody) Conjugation1 Conjugate to Molecule A A->Conjugation1 Linker This compound (Large Excess) Activation1 Activate Linker Linker->Activation1 EDC_NHS_1 EDC / NHS EDC_NHS_1->Activation1 Activation1->Conjugation1 Intermediate A-PEG-COOH (Mono-adduct) Conjugation1->Intermediate Purification1 Purification (IEX / SEC) Intermediate->Purification1 Purified_Intermediate Purified A-PEG-COOH Purification1->Purified_Intermediate Activation2 Activate Intermediate Purified_Intermediate->Activation2 B Molecule B (e.g., Drug) Conjugation2 Conjugate to Molecule B B->Conjugation2 EDC_NHS_2 EDC / NHS EDC_NHS_2->Activation2 Activation2->Conjugation2 Final_Product A-PEG-B (Final Conjugate) Conjugation2->Final_Product Purification2 Final Purification (SEC) Final_Product->Purification2 Pure_Product Purified A-PEG-B Purification2->Pure_Product

Caption: Workflow for Sequential Two-Step Conjugation.

G A Molecule A Reaction One-Pot Reaction A->Reaction B Molecule B B->Reaction Linker This compound Linker->Reaction EDC_NHS EDC / NHS EDC_NHS->Reaction Mixture Mixture of Products (A-PEG-A, B-PEG-B, A-PEG-B) Reaction->Mixture Purification Extensive Purification (e.g., IEX + SEC) Mixture->Purification Product Isolated A-PEG-B Purification->Product G cluster_factors Controlling Factors Outcome Desired Outcome: High Yield of Mono-adduct (A-PEG-COOH) MolarRatio Molar Ratio (Linker >> Molecule A) MolarRatio->Outcome ReactionTime Reaction Time (Sufficient for mono-, limits di-conjugation) ReactionTime->Outcome pH Reaction pH (Optimize for activation and amine coupling) pH->Outcome Purification Purification Method (Effective separation of mono- vs di-adducts) Purification->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Conjugation Yield with Bis-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges, particularly low yield, encountered during conjugation experiments using Bis-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in conjugation?

This compound is a homobifunctional crosslinker featuring a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminated by a carboxylic acid group at each end.[1][2] This structure allows it to crosslink two molecules that contain primary amines (e.g., proteins, peptides). The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][3]

The conjugation process does not happen spontaneously. The terminal carboxylic acids must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process forms a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines on the target molecule(s) to form a stable amide bond.

Q2: I'm getting a low yield in my conjugation reaction with this compound. What are the most common causes?

Low conjugation yield is a frequent issue that can stem from several factors throughout the experimental workflow. The most common causes include:

  • Suboptimal pH: The pH of the reaction buffer is critical for both the activation of the acid and the subsequent reaction with the amine.

  • Hydrolysis of the NHS Ester: The activated NHS ester is highly susceptible to hydrolysis, where it reacts with water instead of the target amine. This competing reaction is a primary cause of low efficiency.

  • Inactive Reagents: Improper storage or handling of EDC, NHS, or the this compound can lead to reagent degradation and inactivity.

  • Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer will compete with the target molecules, reducing yield.

  • Incorrect Molar Ratios: An insufficient molar excess of the activated linker relative to the target molecule can result in low conjugation.

  • Protein Aggregation: The addition of the PEG linker or changes in buffer conditions can sometimes cause the protein to precipitate, removing it from the reaction.

Q3: How does pH affect the conjugation efficiency?

The pH of the reaction medium is a critical parameter that requires careful optimization, as it influences two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired side reaction).

  • Activation Step (EDC/NHS): The activation of the carboxylic acid on this compound with EDC is most efficient at a slightly acidic pH of 4.5–6.0.

  • Conjugation Step (NHS Ester + Amine): The reaction between the activated NHS ester and the primary amine on the target molecule is most efficient at a physiological to slightly alkaline pH of 7.2–8.5. At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic.

  • Hydrolysis: The rate of NHS ester hydrolysis increases significantly with pH. As the pH rises above 8.5, the half-life of the NHS ester can drop to mere minutes, drastically reducing the amount of active linker available to react with the target amine.

Therefore, a two-step protocol is often recommended: perform the activation at pH 5.0-6.0, then raise the pH to 7.2-8.0 for the conjugation to the amine-containing molecule.

Data Presentation

Table 1: Stability of NHS Esters - Half-life at Various pH and Temperature Conditions

The stability of the activated NHS ester is a crucial factor in conjugation efficiency. The table below summarizes the half-life of NHS esters under different conditions, highlighting the rapid hydrolysis at higher pH values.

pHTemperatureHalf-life
7.00°C4-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.64°C10 minutes
9.0AmbientMinutes
Q4: My this compound or its activated form seems to be inactive. How can I check this and what are the proper storage and handling procedures?

Reagent inactivity is often due to moisture. Both EDC and NHS esters are moisture-sensitive.

  • Storage: Store this compound, EDC, and NHS desiccated at the recommended temperature (typically -20°C for the linker and 4°C for EDC/NHS).

  • Handling: Before opening, always allow the reagent vials to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis and inactivation. For water-insoluble reagents, use a high-quality, anhydrous organic solvent like DMSO or DMF to prepare stock solutions immediately before use.

  • Activity Check: The activity of an NHS ester can be indirectly assessed. The NHS byproduct released upon hydrolysis or conjugation absorbs light in the 260-280 nm range. You can measure the absorbance of a solution of the NHS ester before and after deliberate hydrolysis with a base (e.g., 0.5-1.0N NaOH) to confirm its reactivity. A significant increase in absorbance at ~260 nm after hydrolysis indicates the ester was active.

Q5: What is the optimal molar ratio of EDC/NHS to this compound and the activated linker to my protein?

The optimal molar ratios should be determined empirically for each specific application, but here are common starting points:

  • Activation (EDC/NHS to this compound): For the activation step, use a molar excess of EDC and NHS over the carboxylic acid groups of this compound. A common ratio is 1:2:5 (this compound : EDC : NHS). For example, to activate 1 equivalent of this compound (which has 2 carboxyl groups), you might use 4 equivalents of EDC and 10 equivalents of NHS. A typical starting point is 2 mM EDC and 5 mM NHS in the activation reaction.

  • Conjugation (Activated Linker to Protein): For the conjugation step, a 10- to 20-fold molar excess of the activated NHS-ester linker over the protein is a common starting point to drive the reaction forward. This ratio may need to be adjusted based on the number of available primary amines on your protein and the desired degree of labeling.

Q6: My protein is precipitating during the conjugation reaction. What can I do to prevent this?

Protein precipitation can occur due to several factors, including high concentrations of organic solvents (if the linker is dissolved in DMSO/DMF), changes in pH, or the crosslinking itself.

  • Limit Organic Solvent: If using an organic solvent to dissolve the linker, ensure the final concentration in the aqueous reaction mixture is low, typically between 0.5% and 10%.

  • Optimize Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation. Try reducing the protein concentration (e.g., 1-10 mg/mL is a common range).

  • Buffer Composition: Ensure the buffer composition and ionic strength are optimal for your specific protein's stability.

  • PEGylation Itself: While PEGylation generally increases solubility, the crosslinking of multiple protein molecules can lead to the formation of large, insoluble aggregates. This can be controlled by adjusting the molar ratio of the linker to the protein.

Q7: How do I stop (quench) the reaction effectively?

To stop the conjugation, you can add a small molecule containing a primary amine. This "quenching" agent will react with any remaining unreacted NHS esters, preventing further modification of your target molecule or other components in subsequent steps.

  • Common Quenching Reagents: Tris, glycine, lysine, or ethanolamine are frequently used.

  • Procedure: Add the quenching buffer to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.

Q8: What is the best way to purify my PEGylated conjugate and remove unreacted reagents?

After quenching, the reaction mixture will contain the desired conjugate, unreacted protein, excess linker, hydrolyzed linker, and quenching reagent byproducts. Several purification methods can be used:

  • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods. It separates molecules based on their hydrodynamic radius, efficiently removing small molecules like excess linkers and quenching reagents from the larger protein conjugate.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield surface charges on the protein, IEX can be powerful for separating unreacted protein from PEGylated species and even for fractionating conjugates with different degrees of PEGylation.

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange. They work by separating molecules based on size using a semi-permeable membrane.

Q9: Which analytical techniques should I use to confirm successful conjugation and quantify the yield?

A combination of techniques is often necessary for a full characterization of the PEGylated product.

  • SDS-PAGE: A simple way to visualize the conjugation. The PEGylated protein will show a shift in molecular weight, appearing as a higher molecular weight band (or smear, due to heterogeneity) compared to the unmodified protein.

  • HPLC: Techniques like Size Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) can separate the conjugate from the starting materials, allowing for quantification.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS provides precise mass information, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation (the number of PEG chains attached per protein).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation

This protocol is recommended to maximize yield by optimizing the pH for each reaction step.

Materials:

  • This compound

  • EDC-HCl

  • (Sulfo-)NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0

  • Amine-containing molecule (e.g., protein) in Conjugation Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting or SEC column)

Procedure:

  • Prepare Reagents: Equilibrate EDC and NHS to room temperature before opening. Dissolve this compound in the Activation Buffer.

  • Activation: Add EDC (e.g., final concentration 4 mM) and NHS (e.g., final concentration 10 mM) to the this compound solution.

  • Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the activated linker solution through a desalting column equilibrated with the Conjugation Buffer. This also serves to raise the pH for the next step.

  • Conjugation: Immediately add the activated Bis-PEG4-NHS ester solution to your protein solution (a 10-20 fold molar excess of linker is a good starting point).

  • Incubation: Incubate the conjugation reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Purify the conjugate from unreacted small molecules using an appropriate method like SEC or dialysis.

Visualizations

Workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification & Analysis reagents 1. Prepare Reagents (this compound, EDC, NHS) activate 2. Add EDC/NHS to Acid Incubate 15-30 min reagents->activate In MES Buffer buffer_exchange 3. Buffer Exchange (Optional, into PBS) activate->buffer_exchange conjugate 4. Add Activated Linker to Protein Incubate 1-4 hours buffer_exchange->conjugate quench 5. Quench Reaction (e.g., Tris buffer) purify 6. Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze 7. Characterize Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: A typical two-step experimental workflow for bioconjugation.

Troubleshooting start Low Conjugation Yield check_reagents Are reagents (EDC, NHS) fresh and handled properly? start->check_reagents check_ph Is the reaction pH optimized for each step? check_reagents->check_ph Yes replace_reagents Solution: Use fresh reagents. Allow to warm to RT before opening. check_reagents->replace_reagents No check_buffer Does the buffer contain competing amines (Tris)? check_ph->check_buffer Yes optimize_ph Solution: Use a two-step pH protocol. Activation: pH 5-6 Conjugation: pH 7.2-8.0 check_ph->optimize_ph No check_ratio Is the molar excess of the linker sufficient? check_buffer->check_ratio No change_buffer Solution: Use an amine-free buffer like PBS, MES, or HEPES. check_buffer->change_buffer Yes check_ratio->start Yes (Re-evaluate) increase_ratio Solution: Increase molar excess of linker (e.g., 20x or higher). check_ratio->increase_ratio No

Caption: A decision tree for troubleshooting low conjugation yield.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxyl R-COOH (this compound) O_acylisourea O-acylisourea (unstable) Carboxyl->O_acylisourea + EDC EDC EDC NHS NHS Amine Protein-NH2 O_acylisourea->Carboxyl + H2O (Hydrolysis) NHS_ester NHS Ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS_ester->Carboxyl + H2O (Hydrolysis) Amide_bond R-CO-NH-Protein (Stable Amide Bond) NHS_ester->Amide_bond + Protein-NH2

Caption: The chemical pathway for EDC/NHS activation and conjugation.

References

Technical Support Center: Bis-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Bis-PEG4-acid during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functional groups?

This compound is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer with four repeating ethylene glycol units. Its key characteristic is the presence of a carboxylic acid (-COOH) group at both ends of the PEG chain.[1][2] These terminal carboxylic acids are the primary sites for reaction, allowing for the conjugation of two amine-containing molecules through the formation of stable amide bonds.[1][2] The PEG linker itself enhances the solubility and flexibility of the resulting conjugate in aqueous environments.[1]

Q2: What is hydrolysis in the context of this compound reactions and why is it a concern?

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. In the context of this compound conjugations, particularly when using activation reagents like EDC and NHS, the activated ester intermediate (NHS-ester) is susceptible to hydrolysis. This undesired side reaction regenerates the carboxylic acid group, rendering it inactive for conjugation with the target amine. Significant hydrolysis of the activated intermediate can lead to low conjugation yields and the presence of unreacted starting materials, complicating purification efforts.

Q3: What are the main factors that influence the rate of this compound or its activated ester hydrolysis?

The primary factors influencing the rate of hydrolysis of activated this compound (e.g., the NHS ester) are:

  • pH: The rate of hydrolysis of NHS esters is highly pH-dependent. It increases significantly with increasing pH. While the reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2-8.5, higher pH values within this range will also accelerate hydrolysis.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Time: The longer the activated this compound is exposed to an aqueous environment, the greater the extent of hydrolysis. Therefore, it is crucial to perform the conjugation step as soon as possible after activation.

Troubleshooting Guide: Preventing Hydrolysis During EDC/NHS Coupling

This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound during conjugation reactions mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Issue: Low Conjugation Yield, Suspected Hydrolysis

Optimization of Reaction pH

The EDC/NHS coupling reaction proceeds in two steps, each with an optimal pH range to maximize efficiency and minimize hydrolysis of the intermediates.

  • Step 1: Activation of Carboxylic Acid: The activation of the carboxylic acid groups on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Step 2: Coupling to Amine: The reaction of the resulting NHS-ester with the primary amine of the target molecule is most efficient at a pH of 7.2-8.5 . A common buffer for this step is phosphate-buffered saline (PBS).

Recommendation: Perform a two-pot reaction where the activation is carried out at pH 4.5-6.0, followed by an adjustment of the pH to 7.2-8.0 immediately before adding the amine-containing molecule.

Reagent Quality and Handling

EDC and NHS are sensitive to moisture and can lose activity over time.

Recommendations:

  • Purchase high-purity EDC and NHS and store them in a desiccator at -20°C.

  • Always allow the reagents to equilibrate to room temperature before opening the vials to prevent condensation of atmospheric moisture.

  • Prepare solutions of EDC and NHS immediately before use. Do not store them in solution for extended periods.

Buffer Selection

The choice of buffer is critical to avoid competing reactions.

Recommendations:

  • Activation Step (pH 4.5-6.0): Use buffers that do not contain primary amines or carboxylates. MES buffer is a good choice.

  • Coupling Step (pH 7.2-8.5): Use buffers that do not contain primary amines. PBS, borate buffer, or bicarbonate buffer are suitable options. Avoid using Tris or glycine buffers as they contain primary amines that will compete with your target molecule for reaction with the NHS-ester.

Reaction Time and Temperature

The stability of the activated intermediates is limited.

Recommendations:

  • Minimize the time between the activation of this compound and the addition of the amine-containing molecule.

  • The activation reaction is typically fast and can be completed in 15-30 minutes at room temperature.

  • The coupling reaction can proceed for 1-2 hours at room temperature or overnight at 4°C. Lowering the temperature can help to reduce the rate of hydrolysis.

Quenching the Reaction

After the desired reaction time, it is important to quench any remaining active NHS-esters to prevent unwanted side reactions.

Recommendations:

  • Add a quenching reagent such as hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM. These molecules contain primary amines that will react with and cap any unreacted NHS-esters.

Quantitative Data Summary

ParameterConditionEffect on NHS-Ester StabilityRecommendation for Minimizing Hydrolysis
pH Acidic (4.5-6.0)Relatively StableOptimal for the activation step.
Neutral (7.0-7.5)Moderate StabilityA good compromise for the coupling step.
Alkaline (>8.0)Low Stability (Rapid Hydrolysis)Avoid prolonged reaction times at high pH.
Temperature 4°CHigher StabilityConsider for overnight reactions.
Room Temperature (20-25°C)Moderate StabilitySuitable for shorter reaction times (1-2 hours).
>30°CLow StabilityGenerally not recommended.
Buffer Composition Amine-free (MES, PBS)No direct interferenceRecommended for all steps.
Amine-containing (Tris, Glycine)Competes with the desired reactionUse only for quenching the reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) or directly in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Purification of Activated this compound (Optional but Recommended):

    • To have better control over the reaction, remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This will also serve to exchange the buffer for the next step.

  • Conjugation to the Amine-Containing Molecule:

    • If the optional purification step was not performed, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated this compound solution. A molar ratio of 1:1 or a slight excess of the activated PEG may be used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate from excess reagents and unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Protocol 2: Monitoring Hydrolysis of Activated this compound by HPLC

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the hydrolysis of the NHS-ester of this compound. Method development and optimization are required for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation:

    • At various time points during the activation and conjugation reactions, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a solution that will stop further reaction and hydrolysis (e.g., by significantly lowering the pH with a strong acid).

    • Dilute the quenched aliquot with the initial mobile phase conditions to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the components using a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength for the NHS leaving group or any chromophores on your target molecule (e.g., 260 nm for the NHS leaving group).

  • Data Analysis:

    • Identify the peaks corresponding to the activated this compound, the hydrolyzed this compound, and the final conjugate.

    • Quantify the peak areas to determine the relative amounts of each species at different time points, allowing for the assessment of the extent of hydrolysis.

Visualizations

Hydrolysis_Pathway BisPEG4_Acid This compound Activated_Ester Activated NHS-Ester BisPEG4_Acid->Activated_Ester EDC, NHS pH 4.5-6.0 Conjugate Desired Amide Conjugate Activated_Ester->Conjugate Amine-Molecule pH 7.2-8.5 Hydrolyzed_Acid Hydrolyzed this compound Activated_Ester->Hydrolyzed_Acid H2O (Hydrolysis) (Undesired Pathway)

Caption: Reaction pathway for this compound conjugation highlighting the desired and undesired hydrolysis pathways.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Verify Reaction pH (Activation: 4.5-6.0, Coupling: 7.2-8.5) Start->Check_pH Check_Reagents Check Reagent Quality (Fresh EDC/NHS, Proper Storage) Check_pH->Check_Reagents pH is correct Successful_Conjugation Improved Yield Check_pH->Successful_Conjugation pH corrected Check_Buffer Verify Buffer Composition (Amine-free buffers) Check_Reagents->Check_Buffer Reagents are active Check_Reagents->Successful_Conjugation Reagents replaced Optimize_Time_Temp Optimize Reaction Time/Temp (Minimize time, consider 4°C) Check_Buffer->Optimize_Time_Temp Buffer is correct Check_Buffer->Successful_Conjugation Buffer corrected Optimize_Time_Temp->Successful_Conjugation Conditions Optimized

Caption: A logical workflow for troubleshooting low conjugation yield due to suspected hydrolysis.

References

Technical Support Center: Optimizing Bis-PEG4-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and other critical parameters for Bis-PEG4-acid coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine-containing molecule using EDC/NHS chemistry?

A1: A two-step pH process is optimal for EDC/NHS coupling. The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] Following activation, the coupling of the resulting NHS-ester to a primary amine is most efficient at a pH of 7.0 to 8.5.[2] For many proteins and peptides, a pH of 8.3-8.5 is recommended as it provides a good balance between efficient acylation of the primary amine and minimizing hydrolysis of the NHS ester.[3][4]

Q2: Which buffers are recommended for the activation and coupling steps?

A2: It is crucial to use non-amine, non-carboxylate buffers. For the activation step (pH 4.5-6.0), MES buffer is commonly recommended. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are suitable choices.

Q3: Which buffers should be avoided during the coupling reaction?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the activated NHS ester. Carboxylate-containing buffers like acetate should also be avoided during the activation step as they can compete with the this compound.

Q4: How does pH affect the stability of the activated this compound (NHS ester)?

A4: The N-hydroxysuccinimide (NHS) ester formed upon activation is susceptible to hydrolysis, and the rate of hydrolysis increases with pH. At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the coupling reaction is not performed promptly after activation. For instance, NHS esters have a half-life of 4-5 hours at pH 7, but only 10 minutes at pH 8.6.

Q5: What is the optimal pH for HATU-mediated coupling of this compound?

A5: HATU-mediated couplings are typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like DMF. The base deprotonates the carboxylic acid, initiating the reaction. While a specific pH range in aqueous solution is less critical than for EDC/NHS chemistry, maintaining a basic environment is necessary for the reaction to proceed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency Incorrect buffer pH: The pH of the activation or coupling buffer is outside the optimal range.Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.
Hydrolysis of NHS-ester: The activated this compound has hydrolyzed before reacting with the amine.Perform the conjugation step immediately after the activation step. Avoid high pH during the coupling step for extended periods.
Inactive EDC/NHS or HATU reagents: The coupling reagents have degraded due to improper storage.Use fresh, properly stored reagents. EDC and NHS are moisture-sensitive and should be stored desiccated.
Competitive nucleophiles in the buffer: The buffer contains primary amines (e.g., Tris, glycine).Use non-amine containing buffers such as PBS, HEPES, or borate for the coupling step.
Precipitation or Aggregation of Conjugate High degree of labeling: Too many PEG chains are attached to the biomolecule, leading to insolubility.Reduce the molar ratio of the this compound to the target molecule.
Hydrophobic interactions: The properties of the conjugated molecule lead to aggregation.Include additives like arginine or Tween-20 in the buffer to prevent aggregation. The inherent hydrophilicity of the PEG linker should help mitigate this.
Poor solubility of reactants: The this compound or the target molecule is not fully dissolved.Ensure all components are completely dissolved before starting the reaction. For aqueous reactions, ensure the biomolecule is at a suitable concentration.
Side Reactions with HATU Guanidinylation of the amine: The free amine on the target molecule reacts with the guanidinium group of HATU.This is more common when HATU is used in excess or when the coupling is slow. Use a minimal excess of HATU and monitor the reaction time.

Quantitative Data Summary

pH Optimization for EDC/NHS Coupling

Reaction StepOptimal pH RangeRecommended BufferKey Considerations
Activation of this compound 4.5 - 6.00.1 M MES, 0.5 M NaClMaximizes the formation of the O-acylisourea intermediate and subsequent NHS-ester.
Coupling to Primary Amine 7.0 - 8.5Phosphate-buffered saline (PBS), HEPES, BorateBalances the nucleophilicity of the amine (unprotonated) with the stability of the NHS-ester.

Half-life of NHS Esters at Different pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound in Aqueous Solution
  • Activation of this compound:

    • Dissolve this compound in an activation buffer (0.1 M MES, 0.5 M NaCl, pH 4.7-6.0).

    • Prepare fresh stock solutions of EDC and NHS in the activation buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately proceed to the conjugation step.

    • If necessary, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a coupling buffer (e.g., PBS).

    • Add the activated this compound solution to your amine-containing molecule dissolved in the coupling buffer.

    • The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using methods like desalting, dialysis, or size-exclusion chromatography.

Protocol 2: HATU Coupling of this compound in Organic Solvent
  • Reaction Setup:

    • Dissolve the this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

    • Stir the solution for a few minutes at room temperature.

  • Activation and Coupling:

    • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.

    • Add the amine-containing molecule (1.0-1.1 equivalents) to the reaction mixture.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the crude mixture can be purified using standard chromatographic techniques.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) A This compound C Activated Bis-PEG4-NHS Ester A->C MES Buffer B EDC/NHS B->C E PEGylated Conjugate C->E Immediate Use D Amine-containing Molecule D->E PBS Buffer

Caption: Workflow for a two-step EDC/NHS coupling reaction.

G start Low Conjugation Yield? ph_check Is pH optimal? Activation: 4.5-6.0 Coupling: 7.2-8.0 start->ph_check reagent_check Are reagents fresh? ph_check->reagent_check Yes adjust_ph Adjust pH of buffers ph_check->adjust_ph No buffer_check Buffer amine-free? reagent_check->buffer_check Yes new_reagents Use fresh EDC/NHS/HATU reagent_check->new_reagents No change_buffer Use PBS, HEPES, or Borate buffer_check->change_buffer No success Successful Conjugation buffer_check->success Yes adjust_ph->start new_reagents->start change_buffer->start

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Bis-PEG4-acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bis-PEG4-acid for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

A1: this compound is a homobifunctional crosslinker containing two carboxylic acid groups separated by a 4-unit polyethylene glycol (PEG) spacer.[1] For protein conjugation, these acid groups are typically activated to N-hydroxysuccinimide (NHS) esters.[1] These NHS esters then react with primary amines (like the side chain of lysine residues or the protein's N-terminus) to form stable amide bonds.[2][3] The PEG4 spacer enhances hydrophilicity, improves solubility, and provides spatial separation between the conjugated molecules, which can help maintain the protein's biological activity.[4]

Q2: What is the optimal pH for conjugating NHS-activated this compound to a protein?

A2: The optimal pH for the reaction is between 7.2 and 8.5. In this range, the primary amine groups on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester. While the reaction is faster at a more alkaline pH (e.g., 9.0), the competing hydrolysis of the NHS ester also accelerates significantly at higher pH values. It is crucial to find a balance to maximize conjugation efficiency while minimizing hydrolysis.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use a buffer that does not contain primary amines. Compatible buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester, leading to significantly lower conjugation yields. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or a desalting column is necessary before starting the conjugation.

Q4: How should I prepare and handle the NHS-activated this compound?

A4: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, the vial must be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

Q5: How can I stop the conjugation reaction?

A5: The reaction can be stopped or "quenched" by adding a small molecule with a primary amine. Adding a buffer containing Tris or glycine to a final concentration of 50-100 mM will consume any unreacted NHS-activated PEG, effectively stopping the reaction.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of NHS Ester The primary side reaction is the hydrolysis of the NHS ester, which renders the linker inactive. Ensure the reagent is stored properly under desiccated conditions and prepare solutions fresh in anhydrous DMSO or DMF. The half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 8.6. Perform reactions promptly after preparing the reagent.
Incorrect Buffer Composition The presence of primary amines (e.g., Tris, glycine) in the protein buffer will compete with the conjugation reaction. Perform buffer exchange into an amine-free buffer like PBS before starting.
Suboptimal pH If the pH is too low (<7.2), the protein's amine groups will be protonated and unreactive. If the pH is too high (>8.5), hydrolysis of the NHS ester will dominate. Verify the pH of your reaction buffer is in the optimal 7.2-8.5 range.
Insufficient Molar Excess of PEG Reagent The optimal molar ratio of the PEG reagent to the protein should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. For dilute protein solutions, a greater molar excess may be required.
Low Protein Concentration Reactions with dilute protein solutions can be less efficient. If possible, increase the protein concentration to 1-10 mg/mL.
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
Possible Cause Recommended Solution
Intermolecular Crosslinking This compound is homobifunctional, meaning it can react with two different protein molecules, leading to polymerization and aggregation. This is a significant risk with bifunctional crosslinkers.
Control Molar Ratio: Use a lower molar ratio of the this compound to the protein to favor intramolecular or single-attachment modifications over intermolecular crosslinking.
Control Protein Concentration: Working with lower protein concentrations can reduce the probability of intermolecular reactions.
High Concentration of Organic Solvent Many NHS esters are first dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to the aqueous protein solution can cause the protein to precipitate. Keep the final concentration of the organic solvent low, typically under 10%.
Change in Protein Properties Over-modification of the protein can alter its isoelectric point and solubility characteristics, leading to precipitation. Reduce the molar excess of the PEG reagent or shorten the reaction time.
Problem 3: Heterogeneous or Smeared Bands on SDS-PAGE
Possible Cause Recommended Solution
Multiple PEGylation Sites The reaction of NHS esters with lysine residues is often non-specific, leading to a mixture of products with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species). This results in a heterogeneous mixture.
• Optimize reaction conditions (pH, molar ratio, time) to favor a specific degree of PEGylation. For example, a lower pH can sometimes increase selectivity for the N-terminal amine, which may have a lower pKa than lysine residues.
Interaction of PEG with SDS The large, hydrated PEG chains can interact with SDS, causing the PEGylated protein to migrate anomalously on the gel. This often results in broadened or smeared bands at a much higher apparent molecular weight than expected.
Use Native PAGE: Native PAGE eliminates the interaction between PEG and SDS and can provide better resolution for PEGylated products.
Use Size Exclusion Chromatography (SEC): SEC is a powerful method for separating and analyzing different PEGylated species based on their hydrodynamic radius.

Quantitative Data Summary

The efficiency of this compound protein conjugation is highly dependent on reaction parameters. The following tables provide illustrative data based on established principles of NHS-ester chemistry.

Table 1: Effect of pH on NHS-Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.04~4-5 hours
7.425>120 minutes
8.64~10 minutes
9.025<9 minutes
Caption: The stability of the reactive NHS ester decreases dramatically as the pH increases, making timely execution of the conjugation reaction critical, especially at higher pH values.

Table 2: Influence of Molar Ratio on Degree of PEGylation (Illustrative)

Molar Ratio (PEG:Protein)Reaction TimeExpected Outcome
1:1 - 3:11-2 hoursPrimarily mono-PEGylated protein with some unreacted protein.
5:1 - 10:11-2 hoursIncreased yield of mono-PEGylated protein, potential for di- and tri-PEGylated species.
>20:11-2 hoursHigher degree of PEGylation (multi-PEGylated species), increased risk of protein precipitation and loss of activity.
Caption: The molar excess of the PEG reagent is a key parameter to control the extent of protein modification. Optimization is required for each specific protein.

Experimental Protocols

Protocol 1: Activation of this compound with NHS

This protocol assumes the use of standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid groups.

  • Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature.

  • Dissolution: Dissolve this compound and Sulfo-NHS in an appropriate amine-free buffer (e.g., MES buffer, pH 6.0). Dissolve EDC in the same buffer immediately before use.

  • Activation Reaction: Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical ratio is 1:1.5:1.5 (Acid:EDC:Sulfo-NHS).

  • Incubation: Let the reaction proceed for 15-30 minutes at room temperature. The resulting NHS-activated Bis-PEG4 linker is now ready for conjugation and should be used immediately.

Protocol 2: Protein Conjugation with NHS-activated Bis-PEG4
  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before conjugation, dissolve the NHS-activated Bis-PEG4 in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein. Add the reagent slowly while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may vary depending on the protein.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analysis: Analyze the conjugate using SDS-PAGE, Native PAGE, or SEC to determine the degree of PEGylation and purity.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add PEG Reagent to Protein Solution (5-20x Molar Excess) p1->r1 p2 Equilibrate & Dissolve NHS-Activated Bis-PEG4 in Anhydrous DMSO p2->r1 r2 Incubate (1-2h @ RT or O/N @ 4°C) r1->r2 r3 Quench Reaction (e.g., 50mM Tris) r2->r3 a1 Purify Conjugate (e.g., SEC, Dialysis) r3->a1 a2 Analyze Product (SDS-PAGE, SEC, etc.) a1->a2

Caption: General experimental workflow for this compound protein conjugation.

G start Low Conjugation Yield q1 Is buffer amine-free (e.g., no Tris/Glycine)? start->q1 sol1 Perform buffer exchange into PBS or similar. q1->sol1 No q2 Is reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust buffer pH. q2->sol2 No q3 Was PEG reagent prepared fresh in anhydrous solvent? q2->q3 Yes a2_yes Yes a2_no No sol3 Use fresh, properly handled reagent to avoid hydrolysis. q3->sol3 No q4 Is molar ratio of PEG:Protein sufficient (e.g., >5:1)? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase molar excess of PEG reagent. q4->sol4 No end_node Consider other factors: protein concentration, side reactions. q4->end_node Yes a4_yes Yes a4_no No G cluster_reactants Reactants cluster_products Products & Side Products P Protein-NH2 (Lysine or N-terminus) Desired Protein-NH-CO-PEG4-... (Desired Conjugate) P->Desired Conjugation (pH 7.2-8.5) PEG NHS-O-CO-PEG4-CO-O-NHS (Activated Bis-PEG4) PEG->Desired Hydrolyzed HOOC-PEG4-COOH (Inactive PEG) PEG->Hydrolyzed Hydrolysis (competing reaction, faster at high pH) NHS NHS (Byproduct) Desired->NHS releases Hydrolyzed->NHS releases

References

Technical Support Center: Bis-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bis-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my conjugates?

A1: this compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] It is frequently used in bioconjugation to link two amine-containing molecules, such as proteins, peptides, or small molecule drugs.[3][4] The PEG spacer is incorporated to increase the aqueous solubility and flexibility of the resulting conjugate, which can be beneficial for improving the pharmacokinetic properties of therapeutic molecules like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).[5]

Q2: I'm observing precipitation of my this compound conjugate in aqueous buffer. What are the likely causes?

A2: Precipitation of this compound conjugates in aqueous buffers is a common issue and can be attributed to several factors:

  • Hydrophobicity of the Conjugated Molecule: If the molecule you have conjugated to the this compound is large and hydrophobic, it can overpower the solubilizing effect of the relatively short PEG4 chain, leading to poor overall solubility in aqueous solutions.

  • Low pH of the Buffer: The terminal carboxylic acid groups on the this compound linker have a pKa value. At a pH at or below this pKa, the carboxyl groups will be protonated (-COOH), making them less polar and significantly reducing their water solubility.

  • High Concentration: You might be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit in the chosen buffer system.

  • "Salting Out" Effect: High salt concentrations in the buffer can sometimes decrease the solubility of a substance, leading to precipitation.

Q3: What is the best buffer and pH for dissolving my this compound conjugate?

A3: To maximize the solubility of your this compound conjugate, it is crucial to use a buffer with a pH well above the pKa of the carboxylic acid groups. This ensures the carboxyl groups are in their deprotonated, more soluble carboxylate form (-COO⁻). A common starting point is a phosphate-buffered saline (PBS) at a pH of 7.4. Buffers with a pH in the range of 7.0-8.5 are generally recommended. Avoid acidic buffers, as they will lead to protonation of the carboxyl groups and reduced solubility.

Q4: Can I use organic solvents to help dissolve my conjugate?

A4: Yes, using a water-miscible organic co-solvent is a standard and often necessary approach, especially for highly hydrophobic conjugates. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for initially dissolving the conjugate to create a concentrated stock solution. This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring to achieve the final desired concentration.

Q5: How should I store my this compound conjugate?

A5: For long-term stability, it is recommended to store the this compound conjugate in its solid, lyophilized form at -20°C in a desiccated environment. If you have prepared a stock solution in an organic solvent like DMSO, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the compound.

Troubleshooting Guide

Problem: My this compound conjugate is not dissolving or is precipitating out of solution.

Below is a step-by-step guide to troubleshoot and resolve solubility issues with your this compound conjugate.

G start Start: Solubility Issue with This compound Conjugate check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity use_cosolvent Prepare a concentrated stock solution in DMSO or DMF. check_hydrophobicity->use_cosolvent Yes check_ph What is the pH of your aqueous buffer? check_hydrophobicity->check_ph No add_dropwise Add the organic stock solution dropwise to vigorously stirring aqueous buffer. use_cosolvent->add_dropwise add_dropwise->check_ph adjust_ph Adjust buffer pH to 7.0-8.5 to deprotonate carboxylic acids. check_ph->adjust_ph < 7.0 check_concentration Is the final concentration too high? check_ph->check_concentration >= 7.0 adjust_ph->check_concentration sonicate Briefly sonicate the solution in a water bath. gentle_heat Gently warm the solution (e.g., to 37°C). sonicate->gentle_heat success Success: Conjugate Dissolved gentle_heat->success fail Still Issues? Consider longer PEG linkers or formulation strategies. gentle_heat->fail check_concentration->sonicate No lower_concentration Reduce the final concentration of the conjugate. check_concentration->lower_concentration Yes lower_concentration->sonicate

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationObservationsCitation(s)
Dimethyl Sulfoxide (DMSO)300 mg/mL (1019.37 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.
Ethanol100 mg/mL (339.79 mM)Requires sonication.
WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.
Dichloromethane (DCM)Soluble-
Dimethylformamide (DMF)Soluble-

Table 2: Example Co-Solvent Formulations for In Vivo Studies

ProtocolFormulationSolubilityCitation(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.49 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.49 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.49 mM)

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic this compound Conjugate

This protocol describes a standard method for dissolving a this compound conjugate that exhibits poor solubility in aqueous buffers alone.

  • Prepare a Concentrated Stock Solution:

    • Allow the lyophilized this compound conjugate to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Add a minimal volume of anhydrous (dry) DMSO or DMF to the vial to completely dissolve the conjugate. Aim for a high concentration (e.g., 10-50 mg/mL).

    • If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Prepare the Aqueous Buffer:

    • In a separate, larger tube, prepare the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine the Solutions:

    • While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise.

    • Crucially, add the organic stock to the aqueous buffer, not the other way around, to minimize the risk of precipitation.

  • Final Checks:

    • Visually inspect the final solution for any signs of precipitation.

    • If the solution is clear, it is ready for use. If slight precipitation occurs, brief sonication or gentle warming (to no more than 37°C) may help to redissolve the conjugate.

    • Check the final pH of the solution and adjust if necessary.

Protocol 2: EDC/NHS Activation of this compound for Amine Conjugation

This protocol provides a general guideline for activating the carboxylic acid groups of this compound for subsequent reaction with an amine-containing molecule (e.g., a protein).

  • Reagent Preparation:

    • Equilibrate this compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation of this compound:

    • In a reaction tube, add the this compound stock solution.

    • Add EDC and Sulfo-NHS to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your amine-containing molecule (e.g., protein) in an amine-free buffer at a pH of 7.2-7.5 (e.g., PBS).

    • Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (e.g., DMSO) should ideally not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess, unreacted reagents.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BisPEG4 This compound Activated_Linker Activated NHS-ester Linker BisPEG4->Activated_Linker EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker ADC Antibody-Drug Conjugate (ADC) Activated_Linker->ADC Antibody Antibody (with Lysine -NH2) Antibody->ADC Payload Payload (with -NH2) Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC BisPEG4 This compound (Linker Precursor) BisPEG4->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC synthesis and targeted protein degradation pathway.

References

Technical Support Center: Bis-PEG4-acid and Amino Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG4-acid and its conjugation to amino acids in various biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with amino acids?

A1: The terminal carboxylic acid groups of this compound do not directly react with amino acids. They first require activation to form a more reactive species. A common method is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a Bis-PEG4-NHS ester. This activated ester then readily reacts with primary amino groups (-NH2) on amino acid residues to form a stable amide bond. The primary targets for this reaction on a protein or peptide are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

Q2: What are the most common side reactions to be aware of?

A2: The most significant side reaction is the hydrolysis of the activated ester (e.g., NHS ester) by water.[1] This reaction competes with the desired aminolysis (reaction with the amine) and results in the regeneration of the carboxylic acid on the PEG linker, rendering it unreactive towards amines.[2] Another potential side reaction, particularly when using carbodiimide activators like EDC, is the formation of a stable N-acylurea byproduct, which is unreactive and can complicate purification.

Q3: Can this compound react with amino acids other than lysine?

A3: While the primary targets are primary amines, side reactions with other nucleophilic amino acid side chains can occur, although they are generally less efficient under optimal conditions for amine coupling. These include:

  • Tyrosine: The hydroxyl group of tyrosine can be acylated, especially at higher pH. There are also reports of a side modification on tyrosine residues during EDC-catalyzed amidation, resulting in the addition of EDC itself.[3][4]

  • Cysteine: The thiol group of cysteine is a strong nucleophile and can react with activated esters, though this reaction is generally less favorable than with maleimide chemistry.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are weaker nucleophiles but can react with highly activated esters, particularly at high concentrations or elevated pH.[5]

Q4: How does pH affect the reaction of activated this compound with amino acids?

A4: pH is a critical parameter. For the desired reaction with primary amines, a pH range of 7.2 to 8.5 is generally optimal. At lower pH (<7), the primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the desired reaction. At higher pH (>8.5), the rate of hydrolysis of the NHS ester increases dramatically, which can lead to low conjugation efficiency.

Q5: How can I detect and characterize side products?

A5: A combination of analytical techniques is typically used to identify and quantify PEGylation products and their side-products. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can separate different PEGylated species. Mass spectrometry (MS), including techniques like ESI-TOF and Orbitrap MS, is essential for identifying the mass of the conjugates and side products, which can confirm the number of PEG chains attached and reveal unexpected modifications.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of Activated PEG: The activated this compound (e.g., NHS ester) has hydrolyzed before reacting with the amino acid. This is accelerated by high pH and prolonged exposure to aqueous environments. 2. Inactive Reagents: The this compound, EDC, or NHS may be old or have been improperly stored, leading to degradation. 3. Suboptimal pH: The reaction pH is too low (<7), resulting in protonated, non-nucleophilic primary amines. 4. Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with the target amino acids for the activated PEG.1. Optimize Reaction Conditions: Work at the optimal pH range of 7.2-8.5. Perform the reaction at room temperature or 4°C to slow down hydrolysis. Use the activated PEG immediately after preparation. 2. Use Fresh Reagents: Ensure all reagents are fresh and have been stored under the recommended conditions (typically cool and dry). 3. Adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling. 4. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Formation of High Molecular Weight Aggregates 1. Intermolecular Crosslinking: If the protein/peptide has multiple reactive amines, the bifunctional this compound can act as a crosslinker, leading to aggregation. 2. Protein Denaturation: Reaction conditions (e.g., pH, organic co-solvents) may be causing the protein to denature and aggregate.1. Control Stoichiometry: Use a lower molar excess of the activated this compound to favor intramolecular modification. 2. Optimize Reaction Conditions: Screen different buffer conditions and minimize the concentration of any organic co-solvents.
Presence of Unexpected Side Products (Confirmed by MS) 1. Reaction with Other Amino Acids: Side reactions with tyrosine, cysteine, serine, or threonine may be occurring. 2. Formation of N-acylurea: A common side product of carbodiimide chemistry where the O-acylisourea intermediate rearranges.1. Optimize pH: Lowering the pH slightly (towards 7.2) can sometimes reduce side reactions with more nucleophilic residues like tyrosine. 2. Purification: Utilize purification techniques like ion-exchange chromatography or hydrophobic interaction chromatography to separate the desired product from side products. For N-acylurea, purification by chromatography is necessary.
Heterogeneous Product Mixture 1. Multiple Reactive Sites: The protein has multiple lysine residues and/or a reactive N-terminus, leading to a mixture of mono-, di-, and multi-PEGylated species. 2. Incomplete Reaction: The reaction has not gone to completion, leaving a mixture of starting material and partially PEGylated products.1. Site-Directed Mutagenesis: If a homogenous product is critical, consider protein engineering to remove excess reactive sites. 2. Optimize Stoichiometry and Reaction Time: Carefully control the molar ratio of activated PEG to the protein and optimize the reaction time to drive the reaction towards the desired product.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the stability of NHS esters and the relative reactivity of amino acids. Note that direct rate constants can vary significantly based on the specific molecule, solvent, and temperature.

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-lifeCitation(s)
7.004 - 5 hours
8.64~10 minutes
8.5Room TempSignificantly shorter than at pH 7

Table 2: Relative Reactivity of Amino Acid Side Chains with Activated Esters (e.g., NHS Esters)

Amino AcidNucleophilic GroupRelative ReactivityNotesCitation(s)
Lysine ε-amino (-NH2)High Primary target for PEGylation. Reactivity is pH-dependent.
N-terminus α-amino (-NH2)High Also a primary target. Generally has a lower pKa than lysine, making it more reactive at near-neutral pH.
Cysteine Thiol (-SH)ModerateCan react, but less favorable than with maleimides.
Tyrosine Phenolic hydroxyl (-OH)LowReactivity increases at higher pH (>9).
Serine/Threonine Aliphatic hydroxyl (-OH)Very LowGenerally unreactive under standard PEGylation conditions.
Histidine ImidazoleLowCan be reactive under certain conditions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the two-step activation of this compound to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare stock solutions of each reagent in an appropriate solvent (e.g., anhydrous DMSO or DMF for this compound, and Activation Buffer for EDC and NHS). Prepare EDC and NHS solutions fresh before each use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.5 to 2-fold molar excess of NHS to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated Bis-PEG4-NHS ester solution to the solution of the amine-containing molecule in Coupling Buffer. The molar ratio of the activated PEG to the amine-containing molecule should be optimized, but a starting point is often a 5- to 20-fold molar excess of the PEG linker.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation & Side Reactions This compound This compound Activated_PEG Bis-PEG4-NHS Ester This compound->Activated_PEG Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEGylated Product (Stable Amide Bond) Activated_PEG->Conjugate Aminolysis (Desired) (pH 7.2-8.5) Hydrolysis Hydrolyzed PEG (Inactive) Activated_PEG->Hydrolysis Hydrolysis (Side Reaction) Amino_Acid Primary Amine (e.g., Lysine) Amino_Acid->Conjugate Water H2O Water->Hydrolysis

Caption: Reaction scheme for the activation of this compound and its subsequent conjugation to a primary amine, highlighting the competing hydrolysis side reaction.

G Start Low Conjugation Yield Check_pH Is reaction pH 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? Check_Buffer->Check_Reagents Yes Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Hydrolysis Was activated PEG used immediately? Check_Reagents->Check_Hydrolysis Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Minimize_Hydrolysis Use activated PEG immediately Check_Hydrolysis->Minimize_Hydrolysis No Success Re-run Experiment Check_Hydrolysis->Success Yes Adjust_pH->Success Change_Buffer->Success Use_Fresh_Reagents->Success Minimize_Hydrolysis->Success

Caption: Troubleshooting workflow for low conjugation yield in PEGylation experiments.

References

Technical Support Center: Purification of Bis-PEG4-acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-PEG4-acid conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugated proteins?

A1: The primary challenges stem from the heterogeneity of the reaction mixture, which can contain the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, and excess PEGylation reagent.[][2] The bifunctional nature of this compound can also lead to cross-linked protein dimers or oligomers, further complicating the purification process. The presence of the carboxylic acid group in the linker alters the protein's isoelectric point (pI), which must be considered when developing a purification strategy, particularly for ion-exchange chromatography.[3]

Q2: How does the "acid" in this compound affect the purification strategy?

A2: The carboxylic acid group in the this compound linker introduces a negative charge at neutral pH. This will lower the isoelectric point (pI) of the conjugated protein compared to the native protein.[4] This change in pI is a key factor in ion-exchange chromatography (IEX), as it can be exploited to separate the PEGylated protein from the unreacted native protein.[3] For anion-exchange chromatography, the PEGylated protein will bind more strongly to the resin, while for cation-exchange chromatography, it will bind less strongly or flow through under conditions where the native protein binds.

Q3: Which chromatographic method is best for purifying my this compound conjugated protein?

A3: The choice of chromatographic method depends on the specific properties of your protein and the impurities you need to remove. A multi-step approach is often necessary.

  • Size Exclusion Chromatography (SEC) is effective for removing unreacted, low molecular weight this compound and for separating aggregates. However, it may not effectively separate different PEGylated species (e.g., mono- vs. di-PEGylated) if the size difference is not significant.

  • Ion-Exchange Chromatography (IEX) is a powerful technique for separating proteins based on differences in their surface charge. Since this compound conjugation alters the protein's pI, IEX can effectively separate PEGylated species from the unreacted protein. It can also sometimes separate proteins with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be utilized for separation with HIC. HIC can be a useful polishing step in a multi-step purification process.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution and is particularly useful for analytical purposes and for separating positional isomers. However, the use of organic solvents in RP-HPLC can be denaturing to some proteins.

Q4: How can I quantify the purity and yield of my purified this compound conjugated protein?

A4: Several analytical techniques can be used to assess the purity and yield:

  • SDS-PAGE: A simple and common method to visualize the separation of the PEGylated protein from the unreacted protein, as PEGylation increases the apparent molecular weight.

  • Size Exclusion Chromatography (SEC-HPLC): Can be used to quantify the percentage of monomeric PEGylated protein and detect the presence of aggregates or unreacted protein.

  • Ion-Exchange Chromatography (IEX-HPLC): Can be used to assess the charge heterogeneity of the purified product.

  • UV-Vis Spectroscopy: Protein concentration can be determined by measuring the absorbance at 280 nm.

  • Mass Spectrometry (MS): Can confirm the identity and mass of the PEGylated protein, providing information on the degree of PEGylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugated proteins.

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery of PEGylated protein after IEX Incorrect buffer pH or ionic strength: The pH of the buffer may not be optimal for binding of the PEGylated protein to the resin. The ionic strength of the sample or loading buffer may be too high, preventing binding.- Ensure the buffer pH is at least 0.5-1 pH unit away from the pI of the PEGylated protein (above for anion exchange, below for cation exchange).- Desalt the sample or dilute it in the loading buffer to reduce the ionic strength.
Protein precipitation on the column: The protein may be unstable and precipitate under the buffer conditions used for IEX.- Check the solubility of your protein in the chosen buffer system. - Consider adding stabilizing agents such as glycerol or arginine to the buffers.
Non-specific binding to the column matrix: The protein may be interacting with the column material in a non-specific manner.- Try a different type of IEX resin with a different base matrix. - Include a low concentration of a non-ionic detergent in the buffers.
Poor separation between PEGylated and un-PEGylated protein Insufficient difference in charge or size: The change in charge or size upon conjugation with a single this compound molecule may not be sufficient for baseline separation with the chosen method.- Optimize the gradient for IEX (e.g., a shallower gradient).- For SEC, ensure the column has the appropriate pore size for the molecular weight range of your proteins. - Consider using a different purification technique that exploits a different property (e.g., HIC).
Column overloading: Too much protein has been loaded onto the column, exceeding its binding capacity and leading to poor resolution.- Reduce the amount of protein loaded onto the column.
Presence of aggregates in the final product Protein instability: The protein may be prone to aggregation, which can be exacerbated by the conjugation and purification process.- Perform all purification steps at a lower temperature (e.g., 4°C). - Add anti-aggregation agents to the buffers. - Use SEC as a final polishing step to remove aggregates.
Presence of unreacted this compound in the final product Inefficient removal by the purification method: The chosen purification method may not be effective at removing small molecules.- Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove the excess linker before chromatographic purification.

Quantitative Data Summary

The following tables provide representative data for the purification of a model protein conjugated with a PEG linker. The actual results will vary depending on the protein, linker, and purification conditions.

Table 1: Representative Purity Assessment by SEC-HPLC

AnalyteRetention Time (min)Peak Area (%)
Aggregates8.52.1
Di-PEGylated Protein10.25.3
Mono-PEGylated Protein11.592.1
Unconjugated Protein13.00.5

Table 2: Representative Yield and Purity at Different Purification Steps

Purification StepTotal Protein (mg)Purity of Mono-PEGylated Protein (%)Step Yield (%)Overall Yield (%)
Crude Reaction Mixture10045-100
Ion-Exchange Chromatography40904040
Size-Exclusion Chromatography32>988032

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound Conjugated Proteins

This protocol outlines a general multi-step approach for purifying this compound conjugated proteins.

1. Removal of Excess Linker:

  • Immediately after the conjugation reaction, remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis. This prevents further reaction and simplifies downstream purification.

2. Ion-Exchange Chromatography (IEX):

  • Column Selection: Choose an anion or cation exchange column based on the calculated pI of the PEGylated protein.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the PEGylated protein binds to the column.

    • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.

  • Sample Loading: Load the desalted reaction mixture onto the column.

  • Wash: Wash the column with Buffer A for 5-10 CVs to remove unbound molecules.

  • Elution: Elute the bound proteins with a linear gradient of Buffer B (e.g., 0-100% B over 20 CVs). Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.

3. Size-Exclusion Chromatography (SEC) - Polishing Step:

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the PEGylated protein.

  • Buffer Preparation: Use a physiological buffer (e.g., PBS) as the mobile phase.

  • Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.

  • Sample Loading: Pool and concentrate the fractions from IEX containing the purified protein. Inject the concentrated sample onto the SEC column.

  • Elution: Elute the protein with the mobile phase. The PEGylated protein should elute as a single major peak. Collect the peak corresponding to the monomeric PEGylated protein.

  • Analysis: Analyze the collected peak by SDS-PAGE and SEC-HPLC to confirm purity and the absence of aggregates.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Steps Protein Protein Reaction_Mix Reaction Mixture Protein->Reaction_Mix PEG_Linker This compound PEG_Linker->Reaction_Mix Desalting Desalting / Dialysis Reaction_Mix->Desalting Remove excess linker IEX Ion-Exchange Chromatography (IEX) Desalting->IEX Separate by charge SEC Size-Exclusion Chromatography (SEC) IEX->SEC Remove aggregates / Polish Purified_Protein Purified Conjugate SEC->Purified_Protein Final Product

Caption: Experimental workflow for the purification of this compound conjugated proteins.

decision_tree Start Start: Crude PEGylated Protein Mixture Q1 Primary Goal? Start->Q1 A1_1 Remove unreacted PEG linker Q1->A1_1 Yes A1_2 Separate PEGylated from un-PEGylated protein Q1->A1_2 Yes A1_3 Separate different PEGylation states Q1->A1_3 Yes Method1 Size Exclusion Chromatography (SEC) or Dialysis A1_1->Method1 Q2 Significant pI shift? A1_2->Q2 Method4 High-Resolution IEX or RP-HPLC A1_3->Method4 Method2 Ion-Exchange Chromatography (IEX) Q2->Method2 Yes Method3 Hydrophobic Interaction Chromatography (HIC) Q2->Method3 No

Caption: Decision tree for selecting a purification method for this compound conjugated proteins.

References

stability of Bis-PEG4-acid in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis-PEG4-acid in various buffer systems. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: The this compound molecule is chemically robust. The polyethylene glycol (PEG) backbone consists of stable ether linkages, which are resistant to hydrolysis across a wide pH range. The terminal carboxylic acid groups are also stable. Therefore, the molecule itself is not prone to degradation under typical experimental conditions in aqueous buffers.

Q2: What factors can influence the perceived "stability" or performance of this compound in my experiments?

A2: While the molecule itself is stable, its performance can be affected by several factors, primarily related to its intended use in conjugation reactions. These include:

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) will compete with your intended target for reaction with activated this compound.

  • pH: The pH of the buffer is critical for the activation of the carboxylic acid groups and the subsequent conjugation reaction.

  • Activators: The choice and handling of activating agents (e.g., EDC, HATU) are crucial for an efficient reaction.[1][2]

  • Storage Conditions: Improper storage can lead to degradation of the compound. It is recommended to store this compound at -20°C.[1]

Q3: Can I use phosphate-buffered saline (PBS) for my reactions with this compound?

A3: Yes, PBS is a suitable buffer for many applications involving this compound, especially for dissolving the molecule and for conjugation reactions where the target molecule is stable. PBS typically has a pH of 7.4, which is compatible with many biomolecules.

Q4: How does pH affect the activation of the carboxylic acid groups?

A4: The activation of the carboxylic acid groups, for example using EDC chemistry, is typically more efficient at a slightly acidic pH (around 4.5-6.0). However, the subsequent reaction with a primary amine on the target molecule is more efficient at a slightly basic pH (around 7.2-8.0). A common strategy is to perform a two-step reaction where the activation is done at a lower pH, and then the pH is raised for the conjugation step.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer may not be optimal for the activation or conjugation step.1. Verify the pH of your reaction buffer. 2. Consider a two-step conjugation, activating the carboxylic acid at pH 4.5-6.0, then adding your target molecule and adjusting the pH to 7.2-8.0.
Inactive Activating Agent: The activating agent (e.g., EDC) may have degraded due to improper storage or handling.1. Use a fresh stock of the activating agent. 2. Ensure the activating agent is stored under desiccated conditions.
Competing Nucleophiles: The buffer may contain primary amines (e.g., Tris) that compete with the target molecule.1. Use a non-amine-containing buffer such as PBS or MES.
Precipitation of the Compound Low Solubility: The concentration of this compound or the conjugate may exceed its solubility in the chosen buffer.1. The hydrophilic PEG spacer is designed to increase aqueous solubility.[1] However, if precipitation occurs, try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer. 2. Perform the reaction at a lower concentration.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of buffers or reagent solutions.1. Ensure accurate and consistent preparation of all buffers and stock solutions. 2. Calibrate pH meters regularly.
Compound Degradation: Although unlikely for the this compound itself, other components in the reaction may be unstable.1. Assess the stability of your target molecule under the reaction conditions.

Experimental Protocols

Protocol: General Procedure for EDC/NHS Activation of this compound and Conjugation to a Primary Amine-Containing Molecule

  • Dissolve this compound: Prepare a stock solution of this compound in a non-amine-containing buffer, such as MES buffer (pH 4.7-6.0) or PBS (pH 7.4).

  • Activate Carboxylic Acid Groups:

    • Add a molar excess of N-Hydroxysuccinimide (NHS) to the this compound solution.

    • Add a molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Target Molecule:

    • Add the activated this compound solution to your target molecule, which should be dissolved in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add a quenching agent, such as hydroxylamine or Tris buffer, to stop the reaction.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents.

Visualizations

troubleshooting_workflow start Start: Low Conjugation Efficiency check_ph Check Reaction pH start->check_ph ph_ok Is pH Optimal? check_ph->ph_ok adjust_ph Adjust pH / Consider Two-Step Reaction ph_ok->adjust_ph No check_activator Check Activating Agent (e.g., EDC) ph_ok->check_activator Yes adjust_ph->check_activator unsolved Problem Persists: Contact Technical Support adjust_ph->unsolved activator_ok Is Activator Fresh and Properly Stored? check_activator->activator_ok use_fresh_activator Use Fresh Activator activator_ok->use_fresh_activator No check_buffer Check Buffer Composition activator_ok->check_buffer Yes use_fresh_activator->check_buffer use_fresh_activator->unsolved buffer_ok Does Buffer Contain Primary Amines? check_buffer->buffer_ok change_buffer Switch to Non-Amine Buffer (PBS, MES) buffer_ok->change_buffer Yes review_protocol Review Protocol and Reagent Preparation buffer_ok->review_protocol No change_buffer->review_protocol change_buffer->unsolved end Problem Solved review_protocol->end

Caption: Troubleshooting workflow for low conjugation efficiency.

conjugation_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step bis_peg_acid This compound (R-COOH) activated_ester NHS-activated This compound bis_peg_acid->activated_ester + EDC, NHS conjugate Stable Amide Bond (R-CO-NH-Protein) activated_ester->conjugate Reaction target_molecule Target Molecule (Protein-NH2) target_molecule->conjugate

Caption: Amide bond formation using this compound.

References

Technical Support Center: Bis-PEG4-acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups connected by a 4-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, where it is used to link two molecules, typically proteins, peptides, or other biomolecules that possess primary amine groups. This is achieved through the formation of stable amide bonds in the presence of activators. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate. A notable application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein binder and an E3 ligase ligand.[1][2]

Q2: How does temperature influence the reaction kinetics of this compound?

Temperature is a critical parameter in the amide bond formation reaction between this compound and amine-containing molecules. While specific kinetic data for this compound is not extensively published, the general principles of EDC/NHS-mediated coupling reactions apply. An increase in temperature generally accelerates the reaction rate. However, higher temperatures can also increase the rate of side reactions, such as the hydrolysis of the activated carboxylic acid, which can lead to lower conjugation efficiency. Conversely, lower temperatures can slow down the reaction but may improve the stability of the activated intermediate and potentially increase the overall yield and selectivity of the desired conjugate.

Q3: What is the optimal temperature for conjugation reactions with this compound?

There is no single optimal temperature, as it depends on the specific reactants and desired outcome. However, a common starting point for EDC/NHS-mediated conjugations is room temperature (approximately 20-25°C).[3][4] For sensitive proteins or to minimize side reactions, performing the reaction at 4°C or on ice is often recommended.[5] Optimization of the reaction temperature for a specific application may be necessary to balance reaction speed with yield and product stability.

Q4: Can this compound be used in the development of Antibody-Drug Conjugates (ADCs)?

Yes, PEG linkers like this compound are utilized in the development of ADCs. In this context, the linker connects a monoclonal antibody to a cytotoxic drug. The properties of the PEG linker can influence the stability, solubility, and pharmacokinetic profile of the ADC. The conjugation process and the choice of linker are crucial for the efficacy and safety of the resulting therapeutic.

Troubleshooting Guide

Issue: Low Conjugation Yield

Low yield is a common problem in bioconjugation reactions. The following table outlines potential causes related to temperature and other factors, along with suggested solutions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature - If the reaction is too slow, consider increasing the temperature from 4°C to room temperature. Monitor for any signs of protein degradation or aggregation. - If you suspect hydrolysis of the activated ester is an issue at room temperature, try performing the reaction at 4°C for a longer duration (e.g., overnight).
Incorrect pH of the Reaction Buffer - For the activation of the carboxylic acid with EDC/NHS, a slightly acidic pH (5.5-6.5) is optimal. - For the subsequent reaction with the primary amine, a pH of 7.2-8.0 is generally more efficient.
Inactive Coupling Reagents (EDC/NHS) - EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and brought to room temperature before opening to prevent condensation. - Use freshly prepared solutions of EDC and NHS for each experiment.
Presence of Amine-Containing Buffers - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound. Use buffers like PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid).
Insufficient Molar Excess of Reactants - Increase the molar ratio of this compound and the coupling reagents (EDC/NHS) relative to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.

Data Presentation

The effect of temperature on the reaction kinetics of this compound is qualitative and follows the general principles of chemical kinetics and the stability of the reagents involved.

Temperature Reaction Rate Stability of Activated Ester Potential for Side Reactions (e.g., Hydrolysis) Recommended Use Case
4°C (or on ice) SlowerHigherLowerConjugation of sensitive proteins; when maximizing yield is critical and longer reaction times are feasible.
Room Temperature (20-25°C) ModerateModerateModerateGeneral starting point for most applications; balances reaction speed and yield.
> 25°C FasterLowerHigherNot generally recommended due to the increased risk of reagent hydrolysis and potential for protein denaturation.

Experimental Protocols

Protocol: General Procedure for Protein-Protein Conjugation using this compound

This protocol provides a general workflow for crosslinking two proteins (Protein A and Protein B) containing primary amines using this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein A:

    • Add the activated this compound solution to the solution of Protein A. A 10-20 fold molar excess of the activated linker over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Protein A-PEG-acid:

    • Remove the excess unreacted this compound and crosslinking reagents using a desalting column equilibrated with Reaction Buffer.

  • Activation of Protein A-PEG-acid:

    • To the purified Protein A-PEG-acid, add a fresh solution of EDC and NHS in Reaction Buffer (pH 7.2-7.5).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein B:

    • Add Protein B to the activated Protein A-PEG-acid solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any remaining activated esters.

    • Incubate for 15 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to separate the crosslinked product from unreacted proteins and reagents.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation reagent_prep Reagent Preparation (this compound, EDC, NHS) activation Activation of this compound with EDC/NHS (Room Temperature, 15-30 min) reagent_prep->activation conjugation Conjugation to Amine-Containing Molecule (4°C to Room Temperature, 1-2 hours to overnight) activation->conjugation quenching Quenching of Reaction (e.g., with Tris buffer) conjugation->quenching purification Purification of Conjugate (e.g., SEC, Affinity Chromatography) quenching->purification analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: General experimental workflow for bioconjugation using this compound.

troubleshooting_workflow Troubleshooting Low Conjugation Yield start Low Yield? check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents check_buffer Is the buffer amine-free? check_reagents->check_buffer Yes solution_reagents Use fresh reagents, store under dessication. check_reagents->solution_reagents No check_ph Is the pH optimal for activation and conjugation? check_buffer->check_ph Yes solution_buffer Use amine-free buffer (e.g., PBS, MES). check_buffer->solution_buffer No check_temp Is the temperature and time optimized? check_ph->check_temp Yes solution_ph Adjust pH for each step (e.g., pH 6 for activation, pH 7.2-8 for conjugation). check_ph->solution_ph No solution_temp Try room temperature for 2h or 4°C overnight. check_temp->solution_temp No

Caption: Decision tree for troubleshooting low conjugation yield.

protac_diagram Role of this compound in PROTAC Formation cluster_protac PROTAC Molecule poi_ligand Target Protein (POI) Ligand linker This compound Linker poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds proteasome Proteasome poi->proteasome enters e3_ligase->poi recruits ubiquitin Ubiquitin e3_ligase->ubiquitin transfers ubiquitin->poi tags for degradation degradation POI Degradation proteasome->degradation

Caption: this compound as a linker in a PROTAC to induce protein degradation.

References

troubleshooting aggregation of Bis-PEG4-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bis-PEG4-acid Conjugates

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and storage of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is precipitating during the conjugation reaction. What is the primary cause?

A1: The most common cause is intermolecular cross-linking. This compound is a homobifunctional linker, meaning it has two identical reactive carboxylic acid groups.[1] If the molar ratio of the linker to your protein/molecule is not carefully controlled, one linker can react with two separate protein molecules, leading to a chain reaction of cross-linking and the formation of large, insoluble aggregates.[2]

Other potential causes include:

  • Suboptimal Buffer Conditions: The reaction pH might be too close to the isoelectric point (pI) of your protein, where it has minimal solubility.[3]

  • High Reactant Concentration: High concentrations of the protein or the linker increase the probability of intermolecular reactions.[2]

  • Solvent Effects: If your linker is dissolved in an organic solvent like DMSO, adding too much can destabilize the protein and cause it to aggregate.[3]

Q2: I observe a cloudy appearance or precipitate in my conjugate solution after purification and storage. Why is this happening?

A2: This is likely due to delayed aggregation or instability of the final conjugate. Key factors include:

  • Increased Hydrophobicity: The conjugation process can alter the surface properties of the protein, potentially exposing hydrophobic patches that lead to self-association over time.

  • Inadequate Formulation Buffer: The storage buffer may lack the necessary components to maintain the conjugate's colloidal stability. Important factors are pH, ionic strength, and the presence of stabilizing excipients.

  • Physical Stress: Freeze-thaw cycles or exposure to high temperatures can denature the conjugate and induce aggregation.

Q3: What analytical techniques are recommended to detect and quantify aggregation?

A3: A multi-faceted approach using orthogonal techniques is best for a comprehensive analysis.

  • Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, high molecular weight species) from the desired monomeric conjugate.

  • Dynamic Light Scattering (DLS): DLS is excellent for detecting the early onset of aggregation and measuring the size distribution of particles in solution. It is highly sensitive to the presence of even small amounts of large aggregates.

  • Visual Inspection & Turbidity: A simple visual check for cloudiness or precipitation is the first sign of gross aggregation. This can be quantified by measuring absorbance at 340 nm (A340), where higher values indicate increased light scattering from aggregates.

Troubleshooting Guides

This section provides structured guidance to diagnose and solve aggregation problems.

Issue 1: Aggregation During the Conjugation Reaction

If you observe precipitation or cloudiness during the reaction, follow this workflow.

A Aggregation Observed During Reaction B Step 1: Optimize Molar Ratio A->B C Step 2: Adjust Reaction Buffer B->C If aggregation persists F Problem Solved: Clear Solution B->F Success D Step 3: Lower Reactant Concentration C->D If aggregation persists C->F Success E Step 4: Add Stabilizing Excipients D->E If aggregation persists D->F Success E->F Success G Consider Alternative Strategy E->G If aggregation persists

Caption: Workflow for troubleshooting aggregation during conjugation.
  • Step 1: Optimize Molar Ratio: Reduce the molar excess of this compound relative to your protein. Start with a lower ratio (e.g., 2:1 or 3:1 linker:protein) and titrate up.

  • Step 2: Adjust Reaction Buffer: Ensure the reaction pH is at least 1-2 units away from your protein's pI. Avoid buffers containing primary amines (like Tris), which will compete in the reaction.

  • Step 3: Lower Reactant Concentration: Halve the concentration of both your protein and the linker to reduce the rate of intermolecular reactions.

  • Step 4: Add Stabilizing Excipients: Introduce stabilizers directly into the conjugation buffer. Arginine (50-100 mM) is known to suppress protein-protein interactions.

  • Alternative Strategy: If aggregation persists, consider immobilizing your protein on a solid support or resin. This physically segregates the molecules, preventing intermolecular cross-linking during conjugation.

Issue 2: Aggregation Post-Purification and During Storage

If your purified conjugate is unstable, focus on optimizing the formulation.

Table 1: Effect of Formulation Buffer on Conjugate Stability (Example Data) Data collected after 7 days of storage at 4°C, measured by SEC-HPLC.

Formulation Buffer Condition% Monomer% Soluble AggregateVisual Appearance
20 mM Phosphate, pH 6.075.2%24.8%Hazy
20 mM Phosphate, pH 7.492.1%7.9%Clear
20 mM Phosphate, pH 7.4 + 150 mM NaCl96.5%3.5%Clear
20 mM Phosphate, pH 7.4 + 5% Sucrose 99.1% 0.9% Clear
20 mM Phosphate, pH 7.4 + 0.02% Polysorbate 20 98.8% 1.2% Clear

Recommendations:

  • Optimize pH and Ionic Strength: Perform a buffer screening experiment to find the optimal pH and salt concentration for your specific conjugate.

  • Add Stabilizing Excipients: As shown in the table, excipients can dramatically improve stability.

    • Sugars/Polyols (e.g., Sucrose, Trehalose): Act as cryo- and lyoprotectants and increase conformational stability.

    • Amino Acids (e.g., Arginine, Glycine): Can reduce self-association.

    • Surfactants (e.g., Polysorbate 20/80): Low concentrations can prevent surface-induced aggregation and aggregation caused by hydrophobic interactions.

Experimental Protocols

Protocol 1: Analysis of Aggregates by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines the quantitative analysis of soluble aggregates.

A Prepare Mobile Phase & Equilibrate System B Prepare Sample: Filter (0.22 µm) & Dilute A->B C Inject Sample onto SEC Column B->C D Separate by Size: Aggregates Elute First, Then Monomer C->D E Detect by UV (280 nm) D->E F Integrate Peak Areas & Quantify % Aggregate E->F

Caption: Experimental workflow for SEC-HPLC analysis.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). Filter through a 0.22 µm filter and degas thoroughly.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute your conjugate sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. If any visible particulates are present, filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the sample.

  • Data Analysis: Record the chromatogram. High molecular weight species (aggregates) will elute first, followed by the monomeric conjugate. Integrate the area under each peak to calculate the relative percentage of monomer and aggregates.

Protocol 2: High-Throughput Buffer Screening by Differential Scanning Fluorimetry (DSF)

This protocol uses thermal shift assays to rapidly identify buffer conditions that enhance the thermal stability of your conjugate, which often correlates with improved long-term stability.

Methodology:

  • Plate Preparation: In a 96-well PCR plate, create a matrix of buffer conditions. Vary pH, salt concentration, and the type of stabilizing excipients (sugars, amino acids, etc.).

  • Reaction Setup: To each well, add your conjugate to a final concentration of ~0.1 mg/mL and a fluorescent dye (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C, monitoring fluorescence at each interval.

  • Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions, causing fluorescence to increase. The midpoint of this transition is the melting temperature (Tm). Higher Tm values indicate greater stability. Plot the Tm for each condition to identify the optimal buffer formulation.

References

Validation & Comparative

Characterization of Bis-PEG4-Acid Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative analysis of mass spectrometry for the characterization of molecules conjugated with Bis-PEG4-acid, a discrete polyethylene glycol (dPEG®) linker. We will delve into experimental protocols, present comparative data with alternative techniques, and visualize key workflows.

This compound is a homobifunctional crosslinker featuring a 4-unit polyethylene glycol chain terminated with carboxylic acid groups at both ends. Its defined molecular weight (294.3 g/mol ) and hydrophilic nature make it a valuable tool in bioconjugation, particularly for linking proteins, peptides, and other molecules where increased solubility and spacing are desired.[1][2] Mass spectrometry stands out as a primary analytical technique for the detailed structural confirmation of these conjugates.

Mass Spectrometry: A Powerful Tool for Conjugate Analysis

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated molecules.[3] ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, while MALDI is a standalone technique well-suited for direct analysis of purified samples.[3]

For this compound conjugates, which are discrete and have a defined mass, ESI-MS is particularly advantageous. It allows for accurate mass determination and structural elucidation through fragmentation analysis (MS/MS).

Expected Mass Spectrometry Data for a this compound Conjugate

A key advantage of using a discrete PEG linker like this compound is the absence of the polydispersity that complicates the mass spectra of traditional PEG conjugates.[4] The resulting mass spectrum of a conjugate will show a clear molecular ion peak corresponding to the sum of the masses of the conjugated molecule(s) and the this compound linker, minus the mass of water molecules lost during amide bond formation.

Table 1: Theoretical Mass of a this compound Conjugate with a Hypothetical Peptide (Gly-Gly-Gly, MW = 189.17 g/mol )

ComponentMolecular Weight ( g/mol )
Gly-Gly-Gly Peptide189.17
This compound294.30
Conjugate (Peptide-Linker-Peptide) 654.61 (189.17 + 294.30 + 189.17 - 2*18.015)
Fragmentation Analysis of this compound Conjugates

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. For a this compound conjugate, fragmentation is expected to occur along the PEG chain and at the amide bonds connecting the linker to the conjugated molecule.

The characteristic fragmentation of the PEG backbone involves the neutral loss of ethylene glycol units (44 Da). Fragmentation of deprotonated PEG ions is often dominated by intramolecular reactions involving the terminal anion. In-source fragmentation can also be utilized to generate smaller PEG fragment attachments, which can then be sequenced by CID MS/MS to confirm the conjugation site.

Comparison with Alternative Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to provide a complete picture.

Table 2: Comparison of Analytical Techniques for this compound Conjugate Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS) Precise molecular weight, confirmation of conjugation, structural information via fragmentation, purity assessment.High sensitivity and specificity, provides detailed structural insights.May require optimization for complex mixtures, potential for ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, verification of functional groups, quantification of PEG units.Provides detailed atomic-level structural information.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or ELSD Purity assessment, quantification of free and conjugated species.Robust and reproducible, widely available.Limited structural information, Evaporative Light Scattering Detector (ELSD) response can be non-linear.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determination of absolute molar mass, size, and aggregation state.Provides information on size and oligomeric state in solution.Less effective for resolving species with small mass differences.

Experimental Protocols

Protocol 1: LC-MS Analysis of a this compound Conjugate

This protocol provides a general procedure for the analysis of a small molecule or peptide conjugated with this compound using LC-ESI-MS.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • If analyzing a complex reaction mixture, perform a buffer exchange to a volatile buffer like ammonium acetate if necessary.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (ESI-QTOF or Orbitrap):

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: 100-2000 m/z.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

4. Data Analysis:

  • Deconvolute the mass spectrum to determine the zero-charge mass of the conjugate.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions of the PEG linker and the conjugated molecule.

Visualizing Workflows and Concepts

To further clarify the processes involved in the characterization of this compound conjugates, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Conjugate Sample dissolve Dissolution in LC-MS compatible solvent start->dissolve lc Liquid Chromatography (Separation) dissolve->lc esi Electrospray Ionization lc->esi ms1 MS Scan (Intact Mass) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid deconvolution Deconvolution ms1->deconvolution ms2 MS/MS Scan (Fragmentation) cid->ms2 fragment_analysis Fragment Ion Analysis ms2->fragment_analysis structure Structural Confirmation deconvolution->structure fragment_analysis->structure

Caption: Experimental workflow for LC-MS/MS analysis of this compound conjugates.

comparison_logic characterization Comprehensive Characterization of this compound Conjugate ms Mass Spectrometry (Molecular Weight & Structure) characterization->ms nmr NMR Spectroscopy (Detailed Structure) characterization->nmr hplc HPLC (Purity & Quantification) characterization->hplc sec SEC-MALS (Size & Aggregation) characterization->sec ms->nmr Orthogonal Techniques ms->hplc Orthogonal Techniques ms->sec Orthogonal Techniques

Caption: Logical relationship of complementary analytical techniques.

adc_characterization_pathway start Antibody-Drug Conjugate (ADC) using this compound Linker intact Intact Mass Analysis (MS) - Drug-to-Antibody Ratio (DAR) - Heterogeneity start->intact subunit Subunit Analysis (Middle-Up) - Light & Heavy Chain Mass - Glycosylation start->subunit peptide Peptide Mapping (Bottom-Up) - Conjugation Site Confirmation - Sequence Verification start->peptide end Complete Structural Characterization intact->end subunit->end peptide->end

Caption: Characterization pathway for an antibody-drug conjugate (ADC).

References

A Head-to-Head Comparison of Bis-PEG4-acid and Bis-PEG8-acid for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise covalent crosslinking of proteins is a cornerstone of experimental biology. The choice of crosslinking reagent is critical, influencing the efficiency of the reaction, the stability of the resulting conjugate, and the preservation of protein function. Among the diverse array of available crosslinkers, homobifunctional PEGylated reagents, such as Bis-PEG4-acid and Bis-PEG8-acid, have gained prominence due to their ability to introduce defined spacer lengths while enhancing the solubility of the conjugated proteins. This guide provides an objective comparison of this compound and Bis-PEG8-acid, supported by their chemical properties and established principles of PEGylation in bioconjugation, to aid in the selection of the optimal reagent for your research needs.

Chemical and Physical Properties

This compound and Bis-PEG8-acid are homobifunctional crosslinkers that possess two terminal carboxylic acid groups. These groups can be activated, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to react with primary amines (e.g., the side chain of lysine residues) on proteins, forming stable amide bonds. The key distinction between these two reagents lies in the length of their polyethylene glycol (PEG) spacer arm.

PropertyThis compoundBis-PEG8-acid
Synonyms 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid
Molecular Formula C12H22O8C20H38O12
Molecular Weight 294.3 g/mol [1]470.51 g/mol [2][3][4]
Spacer Arm Length ~18.3 Å~32.7 Å
Solubility Soluble in water, DMSO, DMF, DCM[1]Soluble in aqueous media

Performance Comparison in Protein Crosslinking

While direct, side-by-side experimental data for this compound versus Bis-PEG8-acid in a specific protein crosslinking application is not extensively published, we can infer their performance based on the well-documented effects of PEG spacer length on bioconjugation reactions.

Performance ParameterThis compound (Shorter Spacer)Bis-PEG8-acid (Longer Spacer)Rationale & Considerations
Crosslinking Efficiency Potentially higher for closely interacting proteins.May be more effective for proteins with more distant or sterically hindered interaction sites.The longer, more flexible spacer of Bis-PEG8-acid can bridge greater distances between reactive amine groups on interacting proteins.
Steric Hindrance Less likely to introduce significant steric hindrance that could disrupt protein structure or function.The longer PEG chain may introduce more steric bulk, which could potentially interfere with protein folding or binding to other molecules.The impact of steric hindrance is highly dependent on the specific proteins and the location of the crosslinked residues.
Solubility of Conjugate Improves solubility of the crosslinked protein complex.Provides a greater enhancement of solubility due to the longer, more hydrophilic PEG chain.This is particularly advantageous when working with proteins that are prone to aggregation.
Flexibility Offers a more rigid connection between crosslinked proteins.The longer PEG chain provides greater conformational flexibility to the crosslinked complex.Increased flexibility may be beneficial for maintaining the native dynamics of the protein complex.
Immunogenicity PEGylation is known to reduce the immunogenicity of proteins.The longer PEG chain may offer a greater shielding effect, further reducing immunogenicity.This is a critical consideration for in vivo applications of crosslinked proteins.

Experimental Protocols

General Protocol for Protein Crosslinking using Bis-PEG-acid and EDC/NHS Chemistry

This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) using either this compound or Bis-PEG8-acid. Optimization of reagent concentrations and reaction times is recommended for each specific system.

Materials:

  • This compound or Bis-PEG8-acid

  • Protein A and Protein B in a suitable buffer (e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate Bis-PEG-acid, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of the Bis-PEG-acid in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Bis-PEG-acid:

    • In a microcentrifuge tube, mix the Bis-PEG-acid with a molar excess of EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Crosslinking Reaction:

    • Add the activated Bis-PEG-NHS ester to the solution containing Protein A and Protein B in Reaction Buffer. The molar ratio of crosslinker to protein should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the desired protein-protein conjugate.

Visualizing the Workflow and Application

Experimental Workflow for Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions (Bis-PEG-acid, EDC, NHS) Activation Activate Bis-PEG-acid with EDC/NHS Reagent_Prep->Activation Protein_Prep Prepare Protein Solutions (Protein A, Protein B) Crosslinking Incubate Activated Crosslinker with Proteins Protein_Prep->Crosslinking Activation->Crosslinking Quenching Quench Reaction with Tris or Glycine Crosslinking->Quenching Purification Purify Conjugate (Desalting Column) Quenching->Purification Analysis Analyze Products (SDS-PAGE, MS) Purification->Analysis G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector Effector Kinase_B->Effector Activates Response Response Effector->Response Leads to

References

A Head-to-Head Comparison: Bis-PEG4-acid Versus Other Homobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of stable and effective bioconjugates. Among the diverse array of available reagents, homobifunctional linkers play a pivotal role in connecting biomolecules. This guide provides an objective comparison of Bis-PEG4-acid with other homobifunctional linkers, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

This compound is a homobifunctional crosslinker characterized by two terminal carboxylic acid groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This structure imparts specific properties that are highly advantageous in bioconjugation, particularly in applications such as the development of antibody-drug conjugates (ADCs), protein-protein crosslinking, and surface modification. The carboxylic acid groups can be activated, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines on biomolecules.[1][3]

The integrated PEG spacer is a key feature of this compound, offering several benefits over simple aliphatic linkers. PEG linkers are known to enhance the solubility and stability of the resulting bioconjugate, reduce aggregation, and decrease immunogenicity.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of the conjugate.

Comparative Analysis of Homobifunctional Linkers

To provide a clear comparison, this section evaluates this compound against other homobifunctional dicarboxylic acid linkers with varying PEG chain lengths and against non-PEG aliphatic dicarboxylic acid linkers.

Performance Metrics of Dicarboxylic Acid Linkers
LinkerSpacer Arm Length (Å)Molecular Weight ( g/mol )HydrophilicityConjugation Efficiency (%)Impact on Protein Stability
Adipic Acid ~7.5146.14LowModerateMinimal
Suberic Acid ~10.3174.20LowModerateMinimal
Bis-PEG2-acid ~11.9206.19ModerateGoodModerate Improvement
This compound ~18.7 294.29 High High Significant Improvement
Bis-PEG8-acid ~32.3470.49Very HighVery HighPronounced Improvement

Note: The data presented in this table is a synthesis of typical results from multiple sources and should be considered as a general guide. Actual results may vary depending on the specific biomolecules and reaction conditions.

The trend observed in the table highlights the significant impact of the PEG spacer on the linker's performance. As the PEG chain length increases, so does the hydrophilicity of the linker. This increased hydrophilicity can lead to higher conjugation efficiencies by improving the solubility of the linker and the target biomolecule in aqueous buffers, which are common in bioconjugation reactions. Furthermore, the flexible nature of the PEG chain can reduce steric hindrance, allowing for better access to reactive sites on the biomolecule.

Longer PEG chains also contribute to the stability of the final conjugate by creating a hydrophilic cloud that can shield the protein from proteases and reduce aggregation. However, it is important to note that excessively long linkers can sometimes negatively impact the biological activity of the conjugated molecule, making the choice of linker length a critical optimization parameter.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of homobifunctional linkers. Below are protocols for key experiments in bioconjugation using dicarboxylic acid linkers.

Protocol 1: Activation of Dicarboxylic Acid Linkers and Protein Conjugation

This protocol describes the two-step activation of a dicarboxylic acid linker, such as this compound, using EDC and NHS, followed by conjugation to a protein.

Materials:

  • Dicarboxylic acid linker (e.g., this compound)

  • Protein to be modified (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the dicarboxylic acid linker in the Activation Buffer to a final concentration of 10-20 mM.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Immediately after activation, add the activated linker solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Conjugation Efficiency by SDS-PAGE

SDS-PAGE is a widely used technique to qualitatively and semi-quantitatively assess the efficiency of protein conjugation.

Materials:

  • Conjugated protein sample

  • Unmodified protein control

  • Protein molecular weight standards

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

  • Gel imaging system and densitometry software

Procedure:

  • Sample Preparation: Mix an appropriate amount of the conjugated and unmodified protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel and run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until the protein bands are clearly visible against a clear background.

  • Analysis: Image the gel and use densitometry software to quantify the intensity of the bands corresponding to the unmodified protein and the higher molecular weight conjugate. The conjugation efficiency can be estimated by the ratio of the intensity of the conjugate band to the total intensity of all protein bands in the lane.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_analysis Analysis This compound This compound EDC/NHS EDC/NHS Activated Linker Activated Linker This compound->Activated Linker + EDC/NHS Protein Protein Conjugated Protein Conjugated Protein Activated Linker->Conjugated Protein + Protein SDS-PAGE SDS-PAGE Conjugated Protein->SDS-PAGE Mass Spectrometry Mass Spectrometry Conjugated Protein->Mass Spectrometry

Caption: Experimental workflow for protein conjugation with this compound.

signaling_pathway cluster_linker_properties Linker Properties cluster_conjugate_performance Conjugate Performance Linker_Length Linker Length Hydrophilicity Hydrophilicity Linker_Length->Hydrophilicity Flexibility Flexibility Linker_Length->Flexibility Biological_Activity Biological Activity Linker_Length->Biological_Activity can influence Solubility Solubility Hydrophilicity->Solubility Stability Stability Hydrophilicity->Stability Conjugation_Efficiency Conjugation Efficiency Flexibility->Conjugation_Efficiency

Caption: Relationship between linker properties and conjugate performance.

Conclusion

The choice of a homobifunctional linker is a critical decision in the development of bioconjugates. This compound offers a compelling balance of hydrophilicity, spacer length, and reactivity, making it a versatile tool for a wide range of applications. The inclusion of the PEG spacer generally leads to improved solubility, stability, and conjugation efficiency compared to non-PEG aliphatic dicarboxylic acid linkers. However, the optimal linker length is application-dependent, and a systematic evaluation of linkers with varying PEG chain lengths is often necessary to achieve the desired properties of the final bioconjugate. The experimental protocols provided in this guide offer a starting point for such evaluations, enabling researchers to make data-driven decisions in their bioconjugation strategies.

References

A Head-to-Head Comparison: Unveiling the Advantages of Bis-PEG4-acid over NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the successful construction of bioconjugates, influencing everything from reaction efficiency and stability to the ultimate in vivo performance of the therapeutic or diagnostic agent. While N-hydroxysuccinimide (NHS) esters have long been a workhorse in bioconjugation, linkers such as Bis-PEG4-acid are emerging as a superior alternative, offering a compelling array of advantages. This guide provides an objective, data-supported comparison of this compound and traditional NHS esters, empowering you to make an informed decision for your next bioconjugation project.

At its core, the superiority of this compound lies in the synergistic combination of a hydrophilic polyethylene glycol (PEG) spacer and the flexibility of in situ activation of its carboxylic acid groups. This contrasts with pre-activated NHS esters, which, despite their reactivity, are plagued by inherent instability, particularly in aqueous environments.

Key Advantages of this compound at a Glance:

  • Enhanced Stability and Control: this compound is a stable carboxylic acid, allowing for controlled, just-in-time activation with reagents like EDC and NHS. This minimizes the premature hydrolysis that plagues pre-activated NHS esters, leading to more consistent and reproducible conjugations.

  • Improved Solubility: The integrated PEG4 linker significantly enhances the aqueous solubility of the linker itself and, more importantly, the final bioconjugate. This is particularly crucial when working with hydrophobic payloads or proteins prone to aggregation.[1][]

  • Reduced Immunogenicity and Enhanced Pharmacokinetics: The hydrophilic PEG chain can shield the bioconjugate from the immune system and reduce clearance by the reticuloendothelial system, potentially leading to a longer circulation half-life and an improved pharmacokinetic profile.[1][3]

  • Increased Flexibility in Conjugation Strategy: As a bifunctional linker, this compound allows for the sequential conjugation of two different molecules, offering greater flexibility in the design of complex bioconjugates.

Quantitative Comparison: Stability and Performance

A critical drawback of NHS esters is their susceptibility to hydrolysis, a competing reaction that reduces conjugation efficiency. The stability of the linker is paramount for reproducible and high-yield bioconjugation.

Table 1: Comparative Stability of Linkers in Aqueous Solution
Linker TypeReactive GroupStability ProfileKey Considerations
This compound Carboxylic AcidHighly stable in aqueous solution prior to activation.Requires in situ activation with EDC/NHS immediately before conjugation. The stability of the activated ester is then comparable to NHS esters.
NHS Ester N-hydroxysuccinimide esterProne to hydrolysis, especially at neutral to alkaline pH.Must be stored under anhydrous conditions and used immediately after dissolution.

The following table provides a summary of the hydrolysis half-life of NHS esters at various pH values, illustrating their inherent instability in aqueous solutions.

Table 2: Hydrolysis Half-Life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004 - 5 hours[4]
8.025Varies (e.g., 9.8 - 33.6 minutes for different PEG-NHS esters)
8.5Room Temperature~180 minutes (for a porphyrin-NHS ester)
8.6410 minutes
9.0Room Temperature~125 minutes (for a porphyrin-NHS ester)

Data compiled from multiple sources, highlighting the general trend of decreasing stability with increasing pH.

Experimental Protocols

To provide a practical framework for comparing these linkers, we present detailed methodologies for key experiments in the context of ADC development.

Experimental Protocol 1: In Situ Activation of this compound and Conjugation to an Antibody

Objective: To activate the carboxylic acid groups of this compound and conjugate it to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxid (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: If not already in an amine-free buffer, exchange the antibody into PBS, pH 7.4 using a desalting column. Adjust the concentration to 5-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 100 mM.

    • In a separate tube, dissolve EDC and NHS in Reaction Buffer to a final concentration of 0.1 M and 0.2 M, respectively.

    • Add a 10-fold molar excess of the this compound stock solution to the EDC/NHS solution.

    • Incubate for 15 minutes at room temperature to generate the activated NHS ester of this compound.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the antibody solution at a 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted activated linker. Incubate for 15 minutes.

  • Purification: Purify the resulting ADC from excess reagents and byproducts using an SEC column equilibrated with PBS, pH 7.4.

Experimental Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To determine the average number of linker-payload molecules conjugated to each antibody.

Materials:

  • Purified ADC sample from Protocol 1 (with a payload that has a distinct UV absorbance from the antibody)

  • Unconjugated antibody (for reference)

  • Free linker-payload molecule (for reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the concentration of the unconjugated antibody and the free linker-payload.

    • Measure the absorbance of both at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).

    • Calculate the molar extinction coefficients (ε) for the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC sample at 280 nm and λmax.

  • Calculate DAR:

    • Use the following equations to solve for the concentration of the antibody (C_Ab) and the payload (C_Payload) in the ADC sample:

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Payload,280 * C_Payload)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Payload,λmax * C_Payload)

    • The DAR is then calculated as: DAR = C_Payload / C_Ab.

Experimental Protocol 3: In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC in plasma by monitoring the change in DAR over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Affinity Capture: Isolate the ADC from the plasma aliquots using affinity capture beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.

  • Reduction: Treat the eluted ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample by LC-MS to determine the relative abundance of drug-loaded and unloaded antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point to assess the stability of the conjugate.

Visualizing the Workflow: ADC Synthesis

The following diagrams illustrate the chemical reactions and the overall workflow for creating an ADC using either this compound or an NHS ester linker.

G cluster_0 This compound Pathway This compound This compound Activated_PEG_Ester Activated PEG Ester This compound->Activated_PEG_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG_Ester ADC_PEG PEGylated ADC Activated_PEG_Ester->ADC_PEG Conjugation Antibody Antibody Antibody->ADC_PEG

Caption: this compound conjugation workflow.

G cluster_1 NHS Ester Pathway NHS_Ester Pre-activated NHS Ester ADC_NHS ADC NHS_Ester->ADC_NHS Conjugation Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Antibody2 Antibody Antibody2->ADC_NHS

Caption: NHS ester conjugation workflow.

Conclusion

While NHS esters have a long-standing history in bioconjugation, the evidence strongly supports the advantages of using this compound for the development of robust and effective bioconjugates. The enhanced stability, improved solubility, and favorable pharmacokinetic properties conferred by the PEG linker, combined with the controlled nature of the conjugation reaction, make this compound a superior choice for researchers aiming to produce high-quality, reproducible, and therapeutically promising bioconjugates. By understanding the fundamental differences and leveraging the provided experimental frameworks, scientists can optimize their bioconjugation strategies and accelerate the development of next-generation biologics.

References

A Comparative Guide to Analytical Techniques for Characterizing ADCs with Bis-PEG4-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective Antibody-Drug Conjugates (ADCs) hinges on a comprehensive understanding of their structural and functional characteristics. The choice of linker, such as the hydrophilic Bis-PEG4-acid, plays a pivotal role in an ADC's stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides a comparative overview of key analytical techniques used to characterize ADCs, with a particular focus on those incorporating this compound and other polyethylene glycol (PEG) linkers. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate analytical strategies.

The inclusion of PEG linkers, like this compound, is a strategic approach to improve the physicochemical properties of ADCs. These hydrophilic linkers can mitigate the aggregation often caused by hydrophobic payloads, enhance stability, and prolong circulation half-life.[1][2] Consequently, a robust analytical toolkit is essential to fully characterize these complex biomolecules and ensure their quality, safety, and efficacy.

Comparative Analysis of Analytical Techniques

The characterization of ADCs is a multi-faceted process requiring a suite of orthogonal analytical methods to assess various critical quality attributes (CQAs).[3][4][5] Below is a comparison of the most common techniques employed for ADCs featuring PEG linkers.

Analytical Technique Principle of Separation/Detection Key Parameters Measured Advantages for PEGylated ADCs Limitations
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC.Drug-to-Antibody Ratio (DAR) distribution, ADC purity, and hydrophilicity profile.Highly sensitive to changes in hydrophobicity introduced by the drug-linker. Shorter retention times generally indicate a more hydrophilic and desirable ADC.The presence of PEG linkers can sometimes complicate the correlation between HIC retention and aggregation propensity. Method optimization is often required.
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of the molecule.Aggregation, fragmentation, and purity of the ADC.Effective in detecting high molecular weight species (aggregates) which can be influenced by the linker and payload.Limited resolution for species with similar sizes. May not distinguish between different DAR species.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Intact mass of the ADC, DAR, location of conjugation, and identification of modifications.Provides detailed molecular-level information, confirming the identity and integrity of the ADC. Can be coupled with chromatography for enhanced separation.Can be complex to implement and may require specialized equipment and expertise. Potential for linker hydrolysis under certain MS conditions.
Capillary Electrophoresis (CE) Separation of molecules based on their electrophoretic mobility in an electric field.Purity, charge heterogeneity, and isoform distribution.High-resolution separation technique that can resolve charge variants and provide complementary information to chromatography-based methods.Sample throughput can be lower compared to HPLC-based methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on the hydrophobic interactions between the analyte and the stationary phase.Purity, stability of the payload, and analysis of released drug-linker species.Useful for analyzing the stability of the linker and quantifying free drug, which is crucial for safety and efficacy assessments.Denaturing conditions can alter the native structure of the ADC.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in ADC characterization.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

  • Control antibody (unconjugated)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample and the control antibody to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a fixed volume of the prepared sample onto the column.

  • Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody and the different DAR species based on their retention times (species with higher DAR will have longer retention times due to increased hydrophobicity).

    • Calculate the relative percentage of each species by integrating the peak areas.

    • Determine the average DAR by calculating the weighted average of the DAR values for each peak.

Protocol 2: Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the intact mass of the ADC and confirm the DAR.

Materials:

  • Reversed-phase or size-exclusion chromatography column suitable for protein analysis.

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • ADC sample.

Procedure:

  • LC Separation:

    • Equilibrate the column with an appropriate starting percentage of Mobile Phase B.

    • Inject the ADC sample.

    • Elute the ADC using a gradient of increasing Mobile Phase B to separate it from buffer components and other impurities.

  • MS Detection:

    • Introduce the eluent from the LC system into the mass spectrometer.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range for the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • The mass difference between the unconjugated antibody and the drug-conjugated species can be used to confirm the number of attached drug-linkers and thus the DAR.

Visualizing Workflows and Concepts

Graphical representations of experimental workflows and conceptual relationships can significantly aid in understanding the complex processes involved in ADC characterization.

ADC_Characterization_Workflow cluster_0 ADC Sample cluster_1 Primary Analytical Techniques cluster_2 Measured Critical Quality Attributes (CQAs) ADC ADC with this compound Linker HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC Size Exclusion Chromatography (SEC) ADC->SEC MS Mass Spectrometry (MS) ADC->MS CE Capillary Electrophoresis (CE) ADC->CE DAR DAR & Hydrophilicity HIC->DAR Aggregation Aggregation & Purity SEC->Aggregation Identity Identity & Conjugation Site MS->Identity Charge Charge Heterogeneity CE->Charge PEG_Linker_Influence cluster_0 Linker Properties cluster_1 Physicochemical & Pharmacokinetic Impact cluster_2 Therapeutic Outcome PEG_Properties This compound Linker (Hydrophilicity, Flexibility) Physicochem Improved Solubility Reduced Aggregation PEG_Properties->Physicochem influences PK Enhanced Stability Prolonged Half-life PEG_Properties->PK influences Efficacy Improved In Vivo Efficacy & Safety Profile Physicochem->Efficacy leads to PK->Efficacy leads to

References

Stability Showdown: Bis-PEG4-acid Crosslinked Products Demonstrate Superior Durability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of crosslinked products is a critical factor influencing experimental outcomes and the therapeutic efficacy of bioconjugates. This guide provides a comprehensive comparison of the stability of products crosslinked with Bis-PEG4-acid against common alternatives, supported by experimental data and detailed methodologies.

This compound, a homobifunctional crosslinker, forms highly stable amide bonds with primary amines on biomolecules. This inherent stability offers a significant advantage over other popular crosslinking chemistries, such as those utilizing N-hydroxysuccinimide (NHS) esters or maleimides, which are prone to degradation under physiological conditions.

Amide Bonds: The Gold Standard in Stability

The superior stability of the amide bond formed by this compound is rooted in its chemical nature. Amide bonds are significantly more resistant to hydrolysis compared to ester bonds. This increased stability is due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which strengthens the C-N bond and makes the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack by water.

In contrast, NHS esters, while efficient in reacting with amines, are highly susceptible to hydrolysis, especially at neutral to alkaline pH. This competing hydrolysis reaction can reduce conjugation efficiency and introduce heterogeneity into the final product. Maleimide-based crosslinkers, which react with sulfhydryl groups to form thioether bonds, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione in the cellular environment.

Quantitative Stability Comparison

While direct head-to-head comparative studies under identical conditions are limited, the available data consistently underscores the superior stability of amide linkages. The following tables summarize the stability of different crosslinker types based on available literature.

Table 1: Stability of Amine-Reactive Crosslinkers

Crosslinker TypeLinkage FormedHalf-life in Aqueous BufferKey Stability Considerations
This compound AmideVery high (estimated to be years under physiological conditions)Highly resistant to hydrolysis across a wide pH range.[1]
NHS Ester Amide4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[2][3][4]Highly susceptible to hydrolysis, which competes with the conjugation reaction.

Table 2: Stability of Thiol-Reactive Crosslinkers

Crosslinker TypeLinkage FormedStability in Physiological ConditionsKey Stability Considerations
Maleimide (e.g., SMCC) ThioetherLess stable than amide bondsProne to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[5]

Experimental Protocols for Stability Assessment

Assessing the stability of crosslinked products is crucial for ensuring their performance and reliability. The appropriate method depends on the nature of the crosslinked product, such as an antibody-drug conjugate (ADC) or a hydrogel.

Protocol 1: Assessing the Stability of Antibody-Drug Conjugates (ADCs) in Plasma

This protocol is designed to evaluate the stability of the linker in an ADC when incubated in plasma, mimicking physiological conditions.

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials:

  • ADC crosslinked with this compound or alternative linker.

  • Human or mouse plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Analytical method for quantifying the drug-to-antibody ratio (DAR), such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Procedure:

  • Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, and 168 hours), take aliquots of the incubation mixture.

  • Immediately analyze the aliquots to determine the average DAR.

  • Plot the average DAR as a function of time to determine the rate of drug loss.

Protocol 2: Assessing the Stability of Crosslinked Hydrogels

This protocol evaluates the degradation of hydrogels by measuring changes in their physical properties over time.

Objective: To determine the degradation rate of a hydrogel by measuring its swelling ratio and mass loss.

Materials:

  • Hydrogels crosslinked with this compound or alternative linker.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Analytical balance.

  • Lyophilizer.

Procedure:

  • Immerse pre-weighed, lyophilized hydrogel samples in PBS at 37°C.

  • At predetermined time points, remove the hydrogels from the PBS.

  • Blot the surface to remove excess water and record the swollen weight.

  • Calculate the swelling ratio: (Swollen weight - Dry weight) / Dry weight.

  • Lyophilize the hydrogel samples to a constant weight and record the final dry weight.

  • Calculate the mass loss: (Initial dry weight - Final dry weight) / Initial dry weight.

  • Plot the swelling ratio and mass loss over time to assess the degradation profile.

Visualizing Crosslinking in a Biological Context: The MAPK Signaling Pathway

Crosslinkers are invaluable tools for studying protein-protein interactions within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, involves a cascade of protein interactions. For instance, the interaction between Raf and MEK is a key step in this pathway. A homobifunctional crosslinker like this compound can be used to covalently link these two proteins if they are in close proximity, allowing for their co-immunoprecipitation and identification.

MAPK_Pathway cluster_0 Signal Transduction Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Raf->MEK  this compound  crosslinks  interacting Raf  and MEK ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Crosslinking_Workflow Start Protein Mixture Crosslinking Add this compound Crosslinker Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Denaturation Denature and Reduce Quenching->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion Enrichment Enrich for Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis to Identify Crosslinked Peptides LC_MS->Data_Analysis End Identified Protein-Protein Interactions Data_Analysis->End

References

A Researcher's Guide to Amine-Reactive Crosslinking: Comparing Bis-PEG4-acid Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is a cornerstone of innovation. Bis-PEG4-acid, a popular homobifunctional crosslinker, is widely used for its amine-reactive capabilities after activation. However, the expanding landscape of bioconjugation demands a nuanced understanding of the available alternatives. This guide provides an objective comparison of this compound with other amine-reactive crosslinkers, supported by experimental data, to empower you in selecting the optimal reagent for your specific application.

This guide will delve into the performance of various crosslinkers, focusing on their reaction efficiency, stability, and impact on the resulting bioconjugate. We will explore homobifunctional N-hydroxysuccinimide (NHS) esters, zero-length crosslinkers, and heterobifunctional reagents, providing a comprehensive overview to inform your experimental design.

At a Glance: A Comparative Overview of Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is contingent on several factors, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the specific application, such as constructing antibody-drug conjugates (ADCs) or studying protein-protein interactions. The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compound (activated as NHS ester)Homobifunctional NHS Esters (e.g., DSS, BS3)Zero-Length Crosslinkers (e.g., EDC)Heterobifunctional Crosslinkers (e.g., Sulfo-SMCC)
Reactive Groups Carboxylic acids (activated to NHS esters)N-hydroxysuccinimide (NHS) estersCarbodiimideNHS ester and Maleimide
Target Functional Groups Primary aminesPrimary aminesCarboxyls and primary aminesPrimary amines and sulfhydryls
Spacer Arm PEG4 (hydrophilic)Varies (e.g., Suberate - hydrophobic)None ("zero-length")Varies (e.g., Cyclohexane - hydrophobic)
Key Advantage Increased hydrophilicity and reduced immunogenicity[1]Simple one-step conjugationNo additional spacer introduced[2]Controlled, two-step conjugation minimizing homodimerization[3][4]
Potential Drawback Susceptible to hydrolysisPotential for self-conjugation and polymerization[4]Can lead to protein polymerization if not controlledRequires presence of both amine and sulfhydryl groups

Performance Deep Dive: Reaction Efficiency and Stability

The efficiency and stability of a crosslinker are critical determinants of a successful bioconjugation. NHS esters, the reactive form of this compound, are known for their susceptibility to hydrolysis in aqueous solutions, a factor that is heavily influenced by pH.

NHS Ester Stability

The stability of NHS esters is a crucial consideration in experimental design. The rate of hydrolysis increases with pH. For instance, the half-life of a typical NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this dramatically decreases to about 10 minutes at pH 8.6 and 4°C. Sulfo-NHS esters exhibit somewhat greater stability in aqueous solutions compared to their non-sulfonated counterparts.

A study comparing the stability of an NHS ester in various solutions found that the half-life was 210, 180, and 125 minutes at pH 8.0, 8.5, and 9.0, respectively. This highlights the critical need to perform conjugations promptly after preparing the crosslinker solution and to carefully control the pH of the reaction buffer.

Comparative Reaction Efficiency

Direct comparisons of crosslinking efficiency reveal significant differences between reagent classes. A study comparing newly synthesized N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole based cross-linkers with the commonly used disuccinimidyl suberate (DSS) demonstrated superior performance of the novel reagents. These new crosslinkers were found to be approximately 10 times faster and yielded about 30% more cross-linked product than DSS when analyzed by MALDI mass spectrometry.

In the realm of zero-length crosslinkers, the addition of imidazole to the standard 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reaction for conjugating DNA has been shown to increase the yield by approximately 10% (from 68.3% to 79.0%).

The Impact of Crosslinker Choice on Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the choice of crosslinker profoundly influences the drug-to-antibody ratio (DAR), stability, and overall efficacy of the therapeutic. The linker must be stable in circulation to prevent premature drug release, yet allow for efficient cleavage at the target site.

Recent trends in ADC development are exploring higher DARs to enhance anti-tumor effects. Polymer linkers, such as those containing polyethylene glycol (PEG), are being investigated to improve the stability and solubility of high-DAR ADCs. PEG linkers can shield the hydrophobic drug, creating a more water-soluble conjugate with improved pharmacokinetics.

A comparative study of different linkers in exatecan-based ADCs demonstrated that an "Exo-linker" platform resulted in superior stability and maintained DAR with reduced aggregation and hydrophobicity compared to the clinically validated T-DXd (trastuzumab deruxtecan). This underscores the critical role of linker design in optimizing ADC performance.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key crosslinking chemistries are provided below.

General Protocol for Amine-Reactive Crosslinking using a Homobifunctional NHS Ester (e.g., activated this compound, DSS, BS3)

This protocol provides a general framework for conjugating a protein using a homobifunctional NHS ester.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Homobifunctional NHS ester crosslinker (e.g., BS3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-25 mg/mL. For water-soluble crosslinkers like BS3, dissolve directly in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol for Two-Step Crosslinking using a Heterobifunctional Crosslinker (e.g., Sulfo-SMCC)

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (pH 7.2-7.5)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Sulfo-SMCC

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Activation of Protein-NH2:

    • Dissolve Sulfo-SMCC in water or an amine-free buffer immediately before use.

    • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Pass the reaction mixture through a desalting column to remove non-reacted Sulfo-SMCC.

  • Conjugation to Molecule-SH:

    • Immediately add the activated Protein-NH2 to the Molecule-SH.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Protocol for Zero-Length Crosslinking using EDC and Sulfo-NHS

This protocol details the conjugation of a carboxyl-containing molecule to an amine-containing molecule.

Materials:

  • Carboxyl-containing molecule (Molecule-COOH) in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • Amine-containing molecule (Molecule-NH2) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 2-Mercaptoethanol, hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Molecule-COOH:

    • Dissolve Molecule-COOH in the activation buffer.

    • Add EDC and Sulfo-NHS to the solution. A common starting point is a 2-5 mM final concentration of EDC and a 5-10 mM final concentration of Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Molecule-NH2:

    • Add the activated Molecule-COOH to the Molecule-NH2 solution.

    • Incubate for 2 hours at room temperature.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Amine-Reactive Crosslinking Chemistries cluster_homo Homobifunctional (e.g., Activated this compound, DSS) cluster_zero Zero-Length (e.g., EDC) cluster_hetero Heterobifunctional (e.g., Sulfo-SMCC) ProteinA_homo Protein A (-NH2) Crosslinker_homo NHS-Spacer-NHS ProteinA_homo->Crosslinker_homo Reacts with ProteinB_homo Protein B (-NH2) ProteinB_homo->Crosslinker_homo Reacts with Conjugate_homo Protein A-Spacer-Protein B (Amide Bonds) Crosslinker_homo->Conjugate_homo Forms ProteinA_zero Protein A (-COOH) EDC EDC ProteinA_zero->EDC Activates ProteinB_zero Protein B (-NH2) Conjugate_zero Protein A-Protein B (Direct Amide Bond) ProteinB_zero->Conjugate_zero Forms EDC->ProteinB_zero Reacts with ProteinA_hetero Protein A (-NH2) Crosslinker_hetero NHS-Spacer-Maleimide ProteinA_hetero->Crosslinker_hetero Step 1: Reacts with NHS ProteinB_hetero Protein B (-SH) Conjugate_hetero Protein A-Spacer-Protein B (Amide & Thioether Bonds) ProteinB_hetero->Conjugate_hetero Forms Crosslinker_hetero->ProteinB_hetero Step 2: Reacts with Maleimide

Figure 1: Overview of different amine-reactive crosslinking strategies.

General Experimental Workflow for Amine-Reactive Crosslinking Start Start PrepareProtein Prepare Protein Solution (Amine-free buffer) Start->PrepareProtein PrepareCrosslinker Prepare Crosslinker Solution (Freshly made) PrepareProtein->PrepareCrosslinker Mix Mix Protein and Crosslinker PrepareCrosslinker->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., Desalting column) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

Figure 2: A generalized workflow for a typical amine-reactive crosslinking experiment.

Decision Tree for Selecting an Amine-Reactive Crosslinker Q1 Are you linking two different functional groups (e.g., amine and sulfhydryl)? A1_Yes Use a Heterobifunctional Crosslinker (e.g., Sulfo-SMCC) Q1->A1_Yes Yes A1_No Do you want to avoid introducing a spacer arm? Q1->A1_No No A2_Yes Use a Zero-Length Crosslinker (e.g., EDC) A1_No->A2_Yes Yes A2_No Do you need to increase the hydrophilicity of your conjugate? A1_No->A2_No No A3_Yes Use a PEGylated Homobifunctional Crosslinker (e.g., activated this compound) A2_No->A3_Yes Yes A3_No Use a standard Homobifunctional NHS Ester (e.g., DSS, BS3) A2_No->A3_No No

Figure 3: A decision-making guide for choosing the most suitable amine-reactive crosslinker.

Conclusion

The selection of an amine-reactive crosslinker is a critical decision that can significantly impact the outcome of bioconjugation experiments. While this compound is a valuable tool, particularly when hydrophilicity is desired, a thorough understanding of the available alternatives is essential for optimizing reaction efficiency, stability, and the functional properties of the final conjugate. By carefully considering the specific requirements of your application and leveraging the comparative data and protocols presented in this guide, you can make an informed choice that will contribute to the success of your research and development endeavors.

References

Evaluating the Impact of PEG Linker Length on Conjugate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of linker technology is a critical determinant of a conjugate's therapeutic success. Among the various strategies, the use of polyethylene glycol (PEG) linkers has become a cornerstone for modulating the physicochemical and pharmacological properties of bioconjugates, including antibody-drug conjugates (ADCs), peptides, and nanoparticles. The length of the PEG chain is a crucial parameter that can significantly influence a conjugate's solubility, stability, pharmacokinetic profile, and ultimately, its efficacy and safety.[1][2] This guide provides an objective comparison of how different PEG linker lengths affect conjugate properties, supported by experimental data, to inform the rational design of next-generation therapeutics.

The incorporation of PEG linkers can enhance the hydrophilicity of conjugates, which is particularly beneficial when dealing with hydrophobic payloads that might otherwise lead to aggregation and rapid clearance from circulation.[1][3] Longer PEG chains generally lead to a larger hydrodynamic size, which can prolong circulation half-life by reducing renal clearance and decrease immunogenicity by shielding the conjugate from the immune system.[2] However, this increase in size may also lead to reduced biological activity due to steric hindrance, creating a trade-off that requires careful optimization.

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies to illustrate the impact of different PEG linker lengths on key performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Antibody-Drug ConjugatePEG2, PEG4Showed similar, lower tumor exposures.
Antibody-Drug ConjugatePEG8, PEG12, PEG24Provided similar but significantly higher tumor exposures compared to shorter linkers.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

Antibody-Payload ConjugatePEG Linker LengthRelative In Vitro Cytotoxicity
Anti-HER2-MMAENon-PEGylated1 (Baseline)
Anti-HER2-MMAEPEG4~ 0.8
Anti-HER2-MMAEPEG8~ 0.5
Anti-HER2-MMAEPEG12~ 0.2
Anti-HER2-MMAEPEG24~ 0.05

Note: Data is synthesized from trends reported in preclinical studies and may vary based on the specific antibody, payload, and cell line used. Longer PEG chains can sometimes reduce in vitro potency due to steric hindrance.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates

ADC Target and PayloadPEG Linker LengthTumor Growth Inhibition (%)
CD30-MMAENon-PEGylated11%
CD30-MMAEPEG2, PEG435-45%
CD30-MMAEPEG8, PEG12, PEG2475-85%

Note: Efficacy was measured as the reduction in tumor weight in a xenograft model. The data indicates a significant increase in anti-tumor efficacy with longer PEG chains.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of conjugates with different PEG linker lengths.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization

Objective: To synthesize and purify ADCs with varying PEG linker lengths for comparative studies.

Methodology:

  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio to control the number of reactive sites.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A defined length PEG linker (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the sulfhydryl groups of the antibody.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. This can be done using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.

In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profiles of conjugates with different PEG linker lengths.

Methodology:

  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: The PEGylated conjugates are administered intravenously to the animals at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification: The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.

  • Data Analysis: The concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

Biodistribution Study

Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

Methodology:

  • Animal Model: Tumor-xenograft models (e.g., mice bearing human tumor xenografts) are commonly used.

  • Labeling: The PEGylated conjugates are labeled with a reporter, such as a radioisotope (e.g., 111In, 89Zr) or a fluorescent dye.

  • Administration: The labeled conjugates are administered intravenously to the tumor-bearing mice.

  • Imaging and Tissue Collection: At selected time points, the animals can be imaged using techniques like SPECT/CT or PET/CT for radiolabeled conjugates or optical imaging for fluorescently labeled conjugates. Following the final imaging session, animals are euthanized, and organs of interest (tumor, liver, spleen, kidneys, etc.) are collected.

  • Quantification: The amount of conjugate in each organ is quantified by measuring radioactivity using a gamma counter or fluorescence using an appropriate reader. The results are typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

Methodology:

  • Animal Model: Tumor-xenograft models are used, where mice are inoculated with tumor cells.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. Treatment groups receive the PEGylated drug conjugates with different linker lengths. Control groups may receive the free drug, a non-PEGylated conjugate, or a vehicle control.

  • Dosing: The conjugates and controls are administered according to a specific dosing schedule (e.g., once or twice weekly for a set number of weeks).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Size-Exclusion Chromatography (SEC) for Conjugate Analysis

Objective: To assess the purity and aggregation of PEGylated conjugates.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a size-exclusion column and a UV detector is used. Multi-angle light scattering (MALS) and refractive index (RI) detectors can also be coupled for more detailed characterization.

  • Mobile Phase: An isocratic mobile phase, typically a phosphate or saline buffer, is used to elute the sample.

  • Sample Preparation: The PEGylated conjugate sample is diluted in the mobile phase.

  • Analysis: The sample is injected onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting first, followed by the monomeric conjugate, and then smaller fragments or unconjugated components.

  • Data Interpretation: The resulting chromatogram is analyzed to determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species.

Visualizing the Impact and Evaluation Workflow

Diagrams can help to conceptualize the relationships between PEG linker length and conjugate properties, as well as the workflow for their evaluation.

G cluster_0 Evaluation Workflow start Define Conjugate (Antibody, Payload, etc.) synthesis Synthesize Conjugates with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG24) start->synthesis char Characterize Conjugates (DAR, Purity, Aggregation) synthesis->char invitro In Vitro Evaluation (Binding, Cytotoxicity) char->invitro invivo_pk In Vivo Pharmacokinetics (Half-life, Clearance) invitro->invivo_pk invivo_eff In Vivo Efficacy (Tumor Growth Inhibition) invivo_pk->invivo_eff data Data Analysis and Optimal Linker Selection invivo_eff->data

Caption: Workflow for evaluating the impact of PEG linker length.

G cluster_1 PEG Linker Length Properties cluster_2 Physicochemical Properties cluster_3 Pharmacological Properties peg_length PEG Linker Length solubility Increased Solubility peg_length->solubility Increases hydro_size Increased Hydrodynamic Size peg_length->hydro_size Increases steric_hindrance Increased Steric Hindrance peg_length->steric_hindrance Increases efficacy Enhanced In Vivo Efficacy solubility->efficacy pk Improved Pharmacokinetics (Longer Half-life) hydro_size->pk immunogenicity Reduced Immunogenicity hydro_size->immunogenicity potency Potentially Decreased In Vitro Potency steric_hindrance->potency pk->efficacy

Caption: Impact of PEG linker length on conjugate properties.

References

A Researcher's Guide to Performance Comparison of Bis-PEG4-acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the consistency and performance of reagents are paramount. Bis-PEG4-acid, a common bifunctional linker, is critical in the synthesis of molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). While numerous suppliers offer this product, performance can vary. This guide provides a framework for an objective, in-house comparison of this compound from different suppliers, complete with experimental protocols and data presentation templates.

Key Performance Parameters

The critical quality attributes of this compound that can significantly impact its performance in conjugation reactions include:

  • Purity and Impurity Profile: The percentage of the desired molecule and the nature of any impurities.

  • Reactivity: The rate and efficiency of the conjugation reaction.

  • Stability: The degradation profile of the molecule under storage and experimental conditions.

  • Solubility: The ease with which the linker dissolves in relevant solvents.

Experimental Protocols for Performance Evaluation

Here are detailed methodologies for key experiments to compare this compound from different suppliers.

Purity and Impurity Profile Analysis by HPLC-MS

Objective: To determine the purity of this compound from different suppliers and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

    • Dilute the stock solutions to a working concentration of 100 µg/mL.

  • HPLC-MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100-1000.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify impurities by their mass-to-charge ratio (m/z).

Experimental Workflow for Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL stock solutions of this compound from each supplier prep2 Dilute stocks to 100 µg/mL working concentration prep1->prep2 hplc1 Inject 5 µL of each sample onto a C18 column prep2->hplc1 hplc2 Run a 10-minute gradient of acetonitrile in water hplc1->hplc2 hplc3 Detect ions using ESI in positive mode hplc2->hplc3 analysis1 Integrate peak areas of the main compound and impurities hplc3->analysis1 analysis2 Calculate purity (%) analysis1->analysis2 analysis3 Identify impurities by m/z analysis1->analysis3

Caption: Workflow for Purity Analysis of this compound.

Reactivity Assessment via NHS Ester Formation and Conjugation

Objective: To compare the reactivity of this compound from different suppliers by converting it to an NHS ester and then conjugating it to a model amine.

Methodology:

  • NHS Ester Activation:

    • Dissolve 10 mg of this compound from each supplier in 1 mL of anhydrous DMF.

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC or DCC).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Conjugation to a Model Amine:

    • Prepare a 1 mg/mL solution of a model amine (e.g., benzylamine) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add 1.5 equivalents of the activated Bis-PEG4-NHS ester solution to the amine solution.

    • Stir the reaction at room temperature for 2 hours.

  • Analysis:

    • Analyze the reaction mixture by HPLC to determine the conversion of the amine to the PEGylated product.

    • Calculate the conjugation efficiency as the percentage of the product peak area relative to the sum of the product and remaining amine peak areas.

Logical Flow for Reactivity Assessment

start This compound from Supplier A, B, C activation NHS Ester Activation (EDC, NHS in DMF) start->activation conjugation Conjugation to Model Amine (e.g., Benzylamine in PBS) activation->conjugation analysis HPLC Analysis (Determine % Conversion) conjugation->analysis comparison Compare Conjugation Efficiency analysis->comparison

Caption: Reactivity Assessment of this compound.

Data Presentation: Summarizing the Results

Quantitative data from these experiments should be summarized in a clear and structured table for easy comparison.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (HPLC, %) 98.5%95.2%99.1%> 95%
Major Impurity (m/z) 250.1310.2Not DetectedN/A
Conjugation Efficiency (%) 92%85%95%> 90%
Solubility (mg/mL in PBS) > 50> 50> 50> 50
Appearance White SolidWhite SolidOff-white SolidWhite Solid

Conclusion

A systematic, data-driven approach to evaluating key reagents like this compound is crucial for reproducible and successful research outcomes. By performing the outlined experiments, researchers can objectively compare the performance of this compound from different suppliers and select the one that best meets the stringent requirements of their specific application. This in-house validation ensures the quality and consistency of a critical component in the development of advanced therapeutics.

Safety Operating Guide

Proper Disposal of Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Bis-PEG4-acid, a bifunctional PEG linker commonly used in bioconjugation and drug development.

This compound, characterized by a polyethylene glycol (PEG) spacer and two terminal carboxylic acid groups, requires a disposal protocol that addresses both its acidic nature and its potential to be contaminated with other laboratory reagents. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, isolate the area and prevent the material from entering drains. For small spills, absorb the substance with an inert material such as vermiculite, dry sand, or earth. Collect the contaminated absorbent material into a designated, sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its concentration, the quantity of waste, and whether it is contaminated with other hazardous substances.

Uncontaminated this compound Waste

For pure, uncontaminated this compound waste, the primary consideration is its acidic nature.

For Small Quantities (e.g., < 100 mL of a dilute solution <5%):

  • Dilution: Further dilute the acidic solution with a large volume of water (at least a 20-fold excess).

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted solution while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH Adjustment: Continue the addition of the weak base until the pH of the solution is within the neutral range of 6.0 to 8.0.

  • Drain Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can typically be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[1][2][3] Always confirm with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.

For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound in the laboratory.[1] Collect the waste in a designated, properly labeled, and chemically compatible container. The original container is often the best choice.[4]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and indicate that it is a corrosive (acidic) waste.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials such as bases and oxidizing agents.

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS or a licensed hazardous waste disposal contractor.

Contaminated this compound Waste

If the this compound waste is mixed with other hazardous materials (e.g., organic solvents, heavy metals, or other toxic chemicals), it must be treated as a mixed hazardous waste stream.

  • Segregation: Do not mix different types of hazardous waste. Collect the contaminated this compound waste in a separate, compatible container.

  • Labeling: The waste container must be labeled with the full names of all chemical constituents and their approximate percentages. The label must also include the appropriate hazard pictograms (e.g., corrosive, flammable, toxic).

  • Storage: Store the container in the designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Professional Disposal: Contact your institution's EHS for collection and disposal. Do not attempt to treat or neutralize mixed hazardous waste in the laboratory.

Summary of Disposal Procedures

Waste TypeKey Disposal Steps
Small Quantity, Uncontaminated, Dilute this compound 1. Dilute with water.2. Neutralize with a weak base to pH 6-8.3. Dispose down the sanitary sewer with copious amounts of water (pending institutional approval).
Large Quantity or Concentrated, Uncontaminated this compound 1. Collect in a labeled, compatible container.2. Store in a designated hazardous waste area.3. Arrange for professional disposal.
Contaminated this compound 1. Collect in a separate, labeled container detailing all components.2. Store in a designated hazardous waste area, segregated from incompatibles.3. Arrange for professional disposal.

Experimental Workflow for Neutralization of Dilute this compound Waste

start Start: Small quantity of dilute (<5%) this compound waste dilute Dilute waste with at least 20 parts water start->dilute neutralize Slowly add bicarbonate solution to diluted waste with stirring dilute->neutralize prepare_base Prepare saturated sodium bicarbonate solution prepare_base->neutralize check_ph Monitor pH with a meter or pH paper neutralize->check_ph ph_neutral Is pH between 6.0 and 8.0? check_ph->ph_neutral ph_neutral->neutralize No, continue adding base dispose Dispose down sanitary sewer with copious water (>=100x) ph_neutral->dispose Yes end dispose->end End collect_waste Collect as hazardous waste for professional disposal

Caption: Workflow for the neutralization of small quantities of dilute this compound waste.

Logical Decision Tree for this compound Disposal

start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated collect_contaminated Collect as mixed hazardous waste. Label all components. Arrange for professional disposal. is_contaminated->collect_contaminated Yes is_large_quantity Is it a large quantity or concentrated waste? is_contaminated->is_large_quantity No collect_uncontaminated Collect as uncontaminated acidic waste. Label and store appropriately. Arrange for professional disposal. is_large_quantity->collect_uncontaminated Yes neutralize_and_dispose Dilute, neutralize to pH 6-8, and dispose down the drain with copious water (with institutional approval). is_large_quantity->neutralize_and_dispose No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.